molecular formula C12H10FNO4S2 B161497 N-Fluorobenzenesulfonimide CAS No. 133745-75-2

N-Fluorobenzenesulfonimide

货号: B161497
CAS 编号: 133745-75-2
分子量: 315.3 g/mol
InChI 键: RLKHFSNWQCZBDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline solid recognized as a mild and versatile electrophilic fluorinating reagent and a strong oxidant in synthetic organic chemistry. First introduced in 1991, it has become a popular alternative to more hazardous fluorinating agents due to its excellent solubility in organic solvents and handling safety . Its primary application lies in the direct fluorination of (hetero)aromatic and aliphatic C-H bonds, a key transformation in the synthesis of fluorinated compounds prevalent in pharmaceutical, agricultural, and materials science research . Beyond fluorination, NFSI serves as a highly effective oxidant, facilitating pivotal transformations such as reductive elimination from transition metal complexes and enabling C-N bond formation for amination reactions . In research and development, NFSI provides significant value as a dual-source of both fluorine and the benzenesulfonimidyl amine group. It is widely employed in transition-metal-catalyzed reactions, including palladium-catalyzed regioselective ortho-C–H fluorination of arenes and nickel-catalyzed fluorination of 8-amidoquinolines . Its utility extends to organocatalytic enantioselective α-fluorination of carbonyl compounds to produce chiral fluorinated building blocks . The reagent also plays a key role in oxidative amidation of heterocycles, diamination of alkenes, and various radical fluorination processes, demonstrating its broad mechanistic scope and indispensability in modern reaction methodology . The mechanism of action for electrophilic fluorination typically involves the transfer of F⁺ to a nucleophilic carbon center, facilitated by the weak N-F bond in NFSI. In transition metal catalysis, it often acts as an oxidant to access high-valent metal intermediates (e.g., Pd(IV)) that readily undergo reductive elimination . CAS RN: 133745-75-2 Purity: >98.0% (HPLC) Physical Form: White to light yellow powder or crystal Melting Point: 115 °C to 119 °C Storage: Store at room temperature, recommended in a cool and dark place (<15°C) Hazard Statements: H315 - Causes skin irritation. H319 - Causes serious eye irritation. H341 - Suspected of causing genetic defects .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(benzenesulfonyl)-N-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKHFSNWQCZBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343177
Record name N-Fluorobenzenesulfonimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133745-75-2
Record name N-Fluorobenzenesulfonimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133745-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Fluorobenzenesulfonimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Fluorobenzenesulfonimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, N-fluoro-N-(phenylsulfonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-FLUOROBENZENESULFONIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TGL3A00I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Fluorobenzenesulfonimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Fluorobenzenesulfonimide (NFSI) has emerged as a cornerstone reagent in modern organic synthesis, prized for its versatility and efficacy. Primarily known as a powerful electrophilic fluorinating agent, its utility extends to serving as a robust oxidant and a precursor for amination reactions. This technical guide provides an in-depth exploration of NFSI's applications, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers, scientists, and drug development professionals in leveraging this multifaceted reagent.

Core Applications of this compound

NFSI is a bench-stable, crystalline solid that is soluble in many common organic solvents, making it a convenient and widely used reagent.[1][2] Its reactivity stems from the polarized N-F bond, which allows for the transfer of an electrophilic fluorine atom to a variety of nucleophiles. Beyond this primary role, NFSI participates in a range of transformative chemical reactions.

Electrophilic Fluorination

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] NFSI is a go-to reagent for this purpose, effectively fluorinating a diverse array of substrates.

Fluorination of Carbonyl Compounds: NFSI is highly effective for the α-fluorination of carbonyl compounds, a critical transformation in medicinal chemistry. This includes the fluorination of β-ketoesters, β-keto phosphonates, and lactones. Enantioselective fluorinations can be achieved with high yields and excellent enantiomeric excess through the use of chiral catalysts.

Substrate TypeCatalyst/ConditionsProductYield (%)ee (%)Reference
β-KetoesterChiral Palladium Complexα-Fluoro-β-ketoesterup to 99up to 98[3]
β-Keto PhosphonateChiral Palladium Complexα-Fluoro-β-keto phosphonate85-9588-96[4]
IndanonecarboxylateChiral Thioureaα-Fluoro-indanonecarboxylateup to 99up to 99[5]
β-KetoacidCs₂CO₃, MeCN/H₂Oα-Fluoroketoneup to 81N/A[6][7]

Fluorination of Aromatic and Heteroaromatic Compounds: The direct C-H fluorination of aromatic systems is a highly sought-after transformation. NFSI can fluorinate electron-rich arenes and heterocycles, often with the aid of a catalyst. For instance, the fluorination of 2H-indazoles proceeds efficiently in water, highlighting a green chemistry approach.[8]

Substrate TypeCatalyst/ConditionsProductYield (%)Reference
2H-IndazoleWater, ambient air3-Fluoro-2H-indazoleup to 87[8]
8-AmidoquinolineNiSO₄5-Fluoro-8-amidoquinolineGood to Excellent[9]
(Hetero)arenesZrCl₄, DCM, rtMono-fluorinated (hetero)arenesModerate to Good[9]
N-Substituted IndolesK₂CO₃, DCE3-Aminoindoles35-95[9]
NFSI as an Oxidant

NFSI's utility extends beyond fluorination; it serves as a potent oxidant in various transformations, particularly in transition metal-catalyzed reactions.[1][10] It can facilitate oxidative addition steps, enabling catalytic cycles that would otherwise be challenging.

A notable application is in the palladium-catalyzed diamination of unactivated alkenes, where NFSI acts as the oxidant to generate a Pd(IV) intermediate.[1][11] It also functions as a radical initiator and a selective oxidant in the one-pot synthesis of sulfoxides from alkenes and thiols, avoiding over-oxidation to sulfones.[12]

Reaction TypeSubstrateCatalyst/ConditionsProductYield (%)Reference
SulfoxidationAlkene, ThiolDBUSulfoxideup to 72[12]
DiaminationUnactivated AlkenePd(TFA)₂, TEMPOCyclic Diamineup to 77[11]
N-demethylationN-methyl amideCu(acac)₂N-demethylated amideGood[10]
NFSI in Amination Reactions

NFSI can also serve as a nitrogen source in amination reactions.[1] In palladium-catalyzed C-H amination of anilides, NFSI acts as the aminating agent, providing a novel pathway for the formation of C-N bonds.[13][14] This methodology has been successfully applied to achieve highly selective intermolecular aminations.

SubstrateCatalyst/ConditionsProductYield (%)Reference
AnilidePd(OAc)₂, NaHCO₃p-aminated anilideModerate to Excellent[9][13]
Unactivated AlkenePd(TFA)₂Cyclic Diamineup to 77[11]
N-substituted indolesK₂CO₃3-aminated indoles35-95[9]
Phenylsulfonyl Group Transfer

In certain contexts, NFSI can undergo a reaction pathway where it transfers a phenylsulfonyl group rather than a fluorine atom. This reactivity has been observed in the reaction with a purine (B94841) C-8 carbanion, which yielded the 8-phenylsulfonyl derivative instead of the expected 8-fluoro product.[1] This unique reactivity expands the synthetic utility of NFSI.

Experimental Protocols

Synthesis of this compound (Differding Method)

Procedure:

  • Dissolve diphenylsulfonimide in acetonitrile.

  • Add sodium fluoride (B91410) to the solution.

  • Cool the mixture to -35 °C.

  • Bubble a fluorine-nitrogen mixture (1:10 volume ratio) through the solution for 2 hours.

  • Purge the reaction mixture with nitrogen for 2 hours.

  • Isolate the white crystalline product by filtration, evaporation, and recrystallization. Yield: 74%

General Procedure for Enantioselective Fluorination of β-Ketoesters

Materials:

  • β-Ketoester (1.0 equiv)

  • Chiral Palladium Complex (e.g., (R)-BINAP-Pd(OTf)₂) (5 mol%)

  • This compound (NFSI) (1.5 equiv)

  • Ethanol

Procedure:

  • To a solution of the chiral palladium complex in ethanol, add the β-ketoester at room temperature.

  • Stir the mixture for 10 minutes to facilitate the formation of the palladium enolate.

  • Add NFSI to the reaction mixture.

  • Stir the resulting suspension at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluorinated β-ketoester.[3]

Procedure for Fluorination of 2H-Indazoles

Materials:

  • 2H-indazole (0.5 mmol)

  • This compound (NFSI) (0.6 mmol)

  • Water (2 mL)

Procedure:

  • Combine the 2H-indazole, NFSI, and water in a reaction vessel.

  • Stir the mixture at room temperature for 12 hours under ambient air.

  • After the reaction is complete, extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fluorinated indazole.[8]

General Procedure for Heterobenzylic Monofluorination

Materials:

  • Substrate (e.g., alkyl-substituted nitrogen heterocycle)

  • This compound (NFSI) (3.0 equiv.)

  • Li₂CO₃ (1.1 equiv.)

  • CH₃CN

Procedure:

  • Dissolve the substrate in CH₃CN (0.1–0.25 M).

  • Add NFSI and Li₂CO₃ to the solution.

  • Heat the reaction mixture to 65 °C and maintain for 18–24 hours.

  • Cool the reaction mixture and dilute with CH₂Cl₂.

  • Wash the organic layer with saturated NaHCO₃ solution.

  • Dry the organic layer with MgSO₄, concentrate, and purify the crude product by column chromatography on silica gel.[15]

Mechanistic Insights and Visualizations

The mechanism of electrophilic fluorination by NFSI is often debated, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways, depending on the substrate and reaction conditions.

Proposed Mechanism for Palladium-Catalyzed C-H Amination

The palladium-catalyzed C-H amination of anilides with NFSI is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.

G cluster_cycle Catalytic Cycle Pd(II) Pd(II) Anilide_Complex Pd(II)-Anilide Complex Pd(II)->Anilide_Complex Anilide Palladacycle C-H Activation (Palladacycle) Anilide_Complex->Palladacycle Pd(IV)_Intermediate Oxidative Addition of NFSI (Pd(IV) Intermediate) Palladacycle->Pd(IV)_Intermediate NFSI Product_Formation Reductive Elimination Pd(IV)_Intermediate->Product_Formation Product_Formation->Pd(II) Aminated Product NFSI_structure This compound (NFSI) NFSI_structure->Pd(IV)_Intermediate Anilide_structure Anilide Substrate Anilide_structure->Anilide_Complex

Caption: Proposed Pd(II)/Pd(IV) cycle for C-H amination with NFSI.

Experimental Workflow for Fluorination of β-Ketoesters

The following diagram illustrates a typical experimental workflow for the enantioselective fluorination of a β-ketoester using NFSI.

G Start Start Reaction_Setup Combine Chiral Pd Catalyst and β-Ketoester in Ethanol Start->Reaction_Setup Enolate_Formation Stir for 10 min (Palladium Enolate Formation) Reaction_Setup->Enolate_Formation Add_NFSI Add NFSI Enolate_Formation->Add_NFSI Reaction Stir at RT for 24h Add_NFSI->Reaction Quench Quench with aq. Na₂S₂O₃ Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry, Filter, Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product α-Fluorinated β-Ketoester Purification->Product

Caption: Workflow for enantioselective fluorination of β-ketoesters.

Conclusion

This compound is an indispensable reagent in the modern chemist's toolkit. Its utility as an electrophilic fluorinating agent is well-established, providing access to a wide range of fluorinated organic molecules, often with high stereoselectivity. Furthermore, its roles as a potent oxidant and a versatile amination reagent significantly broaden its synthetic applications. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of NFSI in their pursuit of novel molecules and improved synthetic methodologies.

References

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI), a white crystalline solid, has emerged as a versatile and widely utilized reagent in modern organic synthesis.[1][2][3] Its primary application lies in its capacity to act as an electrophilic fluorinating agent, enabling the introduction of fluorine atoms into a diverse range of organic molecules.[1][4] Beyond its role in fluorination, NFSI also functions as a potent oxidant and a source of the benzenesulfonyl group, demonstrating its multifaceted reactivity.[1][5][6] This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of NFSI, tailored for professionals in research and drug development.

Physicochemical Properties

NFSI is a stable, easy-to-handle crystalline powder with a melting point in the range of 113–120 °C.[1][7] It exhibits good solubility in common organic solvents such as acetonitrile, dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.[1][4] Its solubility is lower in alcohols like ethanol (B145695) and methanol, and it is sparingly soluble in water and petroleum ether.[1][8]

PropertyValue
Appearance White to light yellow crystalline powder
Molecular Formula C₁₂H₁₀FNO₄S₂
Molecular Weight 315.34 g/mol
Melting Point 113-120 °C
Solubility Soluble in MeCN, CH₂Cl₂, CHCl₃, EtOAc, THF

Synthesis of this compound

Two primary methods are predominantly employed for the synthesis of this compound: the Differding method and the Wanger method. Both methods achieve the fluorination of a benzenesulfonimide precursor.

Synthesis Workflow

NFSI_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_2 Fluorinating Agent cluster_3 Product Benzenesulfonimide N-(Phenylsulfonyl)benzenesulfonamide (Benzenesulfonimide) Differding Differding Method Benzenesulfonimide->Differding Reactant Sodium_Salt Sodium N,N-bis(benzenesulfonyl)amide (Sodium Salt) Wanger Wanger Method Sodium_Salt->Wanger Reactant NFSI This compound (NFSI) Differding->NFSI Yield: 74% Wanger->NFSI Yield: up to 94% Fluorine_Gas Fluorine Gas (F₂) in Nitrogen (N₂) Fluorine_Gas->Differding Fluorine_Gas->Wanger

Caption: General workflow for the synthesis of NFSI.

Experimental Protocols

1. Differding Method [8]

This method involves the direct fluorination of N-(phenylsulfonyl)benzenesulfonamide.

  • Procedure:

    • Dissolve N-(phenylsulfonyl)benzenesulfonamide in acetonitrile.

    • Add sodium fluoride (B91410) (NaF) to the solution.

    • Cool the mixture to -35 °C.

    • Bubble a mixture of fluorine gas and nitrogen gas (1:10 v/v) through the solution for 2 hours.

    • Purge the reaction mixture with nitrogen for 2 hours.

    • The crude product is obtained by filtration, evaporation of the solvent, and recrystallization.

  • Yield: 74%

2. Wanger Method [8]

This approach utilizes the sodium salt of diphenylsulfonimide as the starting material.

  • Procedure:

    • Dissolve the sodium salt of diphenylsulfonimide in a solvent system of water/acetonitrile or pure water.

    • Cool the solution.

    • Introduce a fluorine-nitrogen gas mixture (1:10 v/v).

    • After the reaction is complete, purge the reactor with nitrogen.

    • The product is isolated by filtration, washing, and drying.

  • Yield: Up to 94%

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized NFSI. The following tables summarize key spectroscopic data.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.12–8.04m2HAromatic Protons
7.86–7.80m2HAromatic Protons
7.67–7.58m2HAromatic Protons
7.44-7.55m3HAromatic Protons
Solvent: CDCl₃, Frequency: 400 MHz[9]
¹³C NMR and ¹⁹F NMR Spectroscopy

While detailed peak lists for ¹³C NMR are not consistently reported across general sources, spectra are available for reference.[10] Similarly, ¹⁹F NMR spectroscopy is a critical technique for characterizing fluorinated compounds, and spectra for NFSI are available in the literature.[5][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the NFSI molecule. Spectra are typically acquired using KBr pellets or ATR techniques.[12]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of NFSI. The expected molecular ion peak corresponds to the molecular formula C₁₂H₁₀FNO₄S₂.[13]

Applications of this compound

NFSI's utility extends across various domains of organic synthesis, primarily driven by its electrophilic nature.

NFSI_Applications cluster_applications Key Applications cluster_examples Specific Examples NFSI This compound (NFSI) Fluorination Electrophilic Fluorination NFSI->Fluorination Primary Use Oxidation Oxidizing Agent NFSI->Oxidation Amination Amination Reagent NFSI->Amination Sulfonylation Phenylsulfonyl Group Transfer NFSI->Sulfonylation Aromatics Aromatics Fluorination->Aromatics Enolates Enolates Fluorination->Enolates Organometallics Organometallic Intermediates Oxidation->Organometallics C-H_Amination C-H Amination Amination->C-H_Amination Purine_Derivatives Purine Derivatives Sulfonylation->Purine_Derivatives

Caption: Major applications of NFSI in organic synthesis.

  • Electrophilic Fluorination: This is the most prominent application of NFSI. It is used for the fluorination of a wide array of substrates, including electron-rich aromatic compounds, enol ethers, enolates, and carbanions.[4][8] Asymmetric fluorinations can also be achieved using chiral catalysts in conjunction with NFSI.[1][4]

  • Oxidizing Agent: NFSI can act as a strong oxidant, particularly in transition metal-catalyzed reactions. It can facilitate reductive elimination from high-oxidation-state metal centers.[1][6]

  • Amination Reagent: In certain contexts, NFSI can serve as an amination reagent. For instance, it has been employed in the palladium-catalyzed amination of aromatic C-H bonds.[1][14]

  • Phenylsulfonyl Group Transfer: Under specific reaction conditions, NFSI can act as a source for the transfer of a phenylsulfonyl group to a nucleophile.[1][5]

Safety and Handling

NFSI is an irritant and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It may cause skin, eye, and respiratory irritation.[12] It is stable under normal laboratory conditions but can decompose when exposed to strong reducing agents.[1][8] Store in a cool, dry, and well-ventilated area away from incompatible substances.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.

References

The Advent and Ascendance of N-Fluorobenzenesulfonimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland - In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular architectures is a paramount objective for researchers in drug discovery, materials science, and agrochemicals. Among the diverse arsenal (B13267) of fluorinating agents, N-Fluorobenzenesulfonimide (NFSI) has emerged as a cornerstone reagent, prized for its stability, selectivity, and broad applicability. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted utility of NFSI, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

Prior to the 1990s, the field of electrophilic fluorination was hampered by the hazardous nature and limited selectivity of existing reagents, such as elemental fluorine (F₂) and perchloryl fluoride (B91410) (FClO₃). The quest for safer and more manageable alternatives led to the development of a new class of reagents: N-fluoro compounds.

The seminal moment in the history of NFSI arrived in 1991 when Edmond Differding and Hans Ofner, working at Ciba-Geigy Ltd. in Basel, Switzerland, first reported its synthesis and utility.[1][2][3] Their groundbreaking communication in Synlett detailed a practical, one-step preparation of this stable, crystalline solid.[1][2][3] NFSI proved to be a remarkably versatile reagent, capable of fluorinating a wide range of nucleophiles, from activated aromatic compounds to carbanions, under mild conditions.[1][2] This discovery marked a significant advancement, providing chemists with a reliable and easy-to-handle tool for the precise introduction of fluorine.

NFSI is a white to off-white crystalline solid with a melting point of 110-116 °C (with decomposition).[4][5] It is soluble in a variety of common organic solvents, enhancing its practical utility in a laboratory setting.[4]

Synthesis of this compound

The original synthesis developed by Differding and Ofner remains a cornerstone for the preparation of NFSI.[1][6] This method involves the direct fluorination of benzenesulfonimide with a diluted mixture of fluorine gas in nitrogen.[1][7] An alternative approach, known as the Wanger method, utilizes the sodium salt of diphenylsulfonimide, which can result in higher yields.[6]

Experimental Protocol: Synthesis of this compound (Differding Method)[6]
  • Materials:

    • Diphenylsulfonimide

    • Acetonitrile (B52724) (anhydrous)

    • Sodium Fluoride

    • Fluorine-nitrogen gas mixture (1:10 v/v)

    • Nitrogen gas

  • Procedure:

    • Dissolve diphenylsulfonimide in anhydrous acetonitrile in a suitable reactor.

    • Add sodium fluoride to the solution.

    • Cool the reaction mixture to -35 °C.

    • Bubble the fluorine-nitrogen gas mixture (1:10 v/v) through the solution for 2 hours.

    • Purge the reaction mixture with nitrogen gas for 2 hours to remove any residual fluorine.

    • Filter the reaction mixture.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the resulting solid to obtain pure this compound as white crystals.

    • A reported yield for this method is 74%.[6]

Applications in Organic Synthesis

NFSI's utility extends across a broad spectrum of organic transformations, primarily as an electrophilic fluorinating agent. It has also found significant application as a source of nitrogen for amination reactions and as an oxidant in various catalytic cycles.

Electrophilic Fluorination

NFSI is widely employed for the fluorination of a diverse range of substrates, including carbonyl compounds, aromatics, and electron-rich C-H bonds.

The α-fluorination of carbonyl compounds is a critical transformation in medicinal chemistry. NFSI provides a mild and effective means to achieve this, often with high yields and selectivity.

Table 1: Fluorination of β-Ketoacids with NFSI [8]

Substrate (β-Ketoacid)Product (α-Fluoroketone)Yield (%)
2-Oxo-2-phenylpropanoic acid1-Fluoro-1-phenylethanone81
2-Oxo-2-(4-methoxyphenyl)propanoic acid1-Fluoro-1-(4-methoxyphenyl)ethanone85
2-Oxo-2-(4-chlorophenyl)propanoic acid1-Fluoro-1-(4-chlorophenyl)ethanone78
Experimental Protocol: Decarboxylative Fluorination of β-Ketoacids[4][8]
  • Materials:

    • β-Ketoacid

    • This compound (NFSI)

    • Cesium Carbonate (Cs₂CO₃)

    • Acetonitrile (MeCN)

    • Water (H₂O)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a stirred solution of the β-ketoacid in a mixture of MeCN and H₂O (10:1 v/v), add Cs₂CO₃ at room temperature.

    • After stirring for a few minutes, add NFSI in one portion.

    • Continue stirring the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.

Direct C-H fluorination of aromatic compounds is a challenging yet highly valuable transformation. NFSI, often in conjunction with a transition-metal catalyst, enables the regioselective fluorination of arenes and heteroarenes.

Table 2: Palladium-Catalyzed ortho-Fluorination of 2-Arylbenzothiazoles with NFSI [9][10]

Substrate (2-Arylbenzothiazole)Catalyst SystemProductYield (%)
2-PhenylbenzothiazolePd(PPh₃)₄ / L-proline2-(2-Fluorophenyl)benzothiazole85
2-(4-Methoxyphenyl)benzothiazolePd(PPh₃)₄ / L-proline2-(2-Fluoro-4-methoxyphenyl)benzothiazole82
2-(4-Chlorophenyl)benzothiazolePd(PPh₃)₄ / L-proline2-(2-Fluoro-4-chlorophenyl)benzothiazole75
C-H Amination Reactions

Beyond its role as a fluorinating agent, NFSI serves as an efficient source of the bis(benzenesulfonyl)amido group for C-H amination reactions. This provides a direct route to protected amines, which are valuable synthetic intermediates.

Table 3: Transition-Metal-Free C-3 Amination of Indoles with NFSI [10]

Substrate (N-Substituted Indole)BaseProductYield (%)
1-MethylindoleK₂CO₃N,N-Bis(phenylsulfonyl)-1-methyl-1H-indol-3-amine95
1-BenzylindoleK₂CO₃N,N-Bis(phenylsulfonyl)-1-benzyl-1H-indol-3-amine88
1-PhenylindoleK₂CO₃N,N-Bis(phenylsulfonyl)-1-phenyl-1H-indol-3-amine75
Experimental Protocol: Transition-Metal-Free C-3 Amination of Indoles[10]
  • Materials:

    • N-Substituted Indole (B1671886)

    • This compound (NFSI)

    • Potassium Carbonate (K₂CO₃)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a solution of the N-substituted indole in DCE, add a catalytic amount of K₂CO₃.

    • Add NFSI to the mixture.

    • Carry out the reaction under an inert atmosphere.

    • Monitor the reaction for completion.

    • Upon completion, work up the reaction mixture to isolate the 3-aminated indole product.

Reaction Mechanisms and Pathways

The mechanism of electrophilic fluorination with NFSI is believed to proceed through either a single-electron transfer (SET) or an Sₙ2-type pathway, depending on the substrate and reaction conditions. For C-H amination reactions, both radical and ionic pathways have been proposed.

Synthesis_of_NFSI Benzenesulfonimide Benzenesulfonimide Reagents 10% F₂/N₂ Acetonitrile, -35 °C Benzenesulfonimide->Reagents NFSI This compound (NFSI) Reagents->NFSI Fluorination

Caption: Synthesis of this compound.

Fluorination_of_Beta_Ketoacid Ketoacid β-Ketoacid Enolate Enolate Intermediate Ketoacid->Enolate Base (Cs₂CO₃) FluoroKetoacid α-Fluoro-β-ketoacid Enolate->FluoroKetoacid NFSI FluoroKetone α-Fluoroketone FluoroKetoacid->FluoroKetone Decarboxylation Pd_Catalyzed_Fluorination cluster_0 Catalytic Cycle Pd0 Pd(0) PdII_F Pd(II)-F Complex Pd0->PdII_F + NFSI - (PhSO₂)₂N⁻ Palladacycle Palladacycle Intermediate PdII_F->Palladacycle + Ar-H - H⁺ PdIV Pd(IV) Intermediate Palladacycle->PdIV + NFSI Product Fluorinated Product PdIV->Product Reductive Elimination + Pd(II) ArylSubstrate Aryl Substrate (Ar-H)

References

A Comprehensive Technical Guide to the Safe Handling of N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Fluorobenzenesulfonimide (NFSI) is a widely utilized electrophilic fluorinating agent in organic synthesis, valued for its effectiveness in introducing fluorine atoms into a diverse range of molecules.[1] Despite its utility, NFSI presents several health and safety hazards that necessitate strict adherence to proper handling and storage protocols. This in-depth technical guide provides comprehensive safety information, handling procedures, and emergency response measures to ensure the safe use of NFSI in a laboratory setting.

Hazard Identification and Classification

NFSI is classified as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Some sources also indicate that it is suspected of causing genetic defects.[4]

Table 1: GHS Hazard Classification for this compound [4][5]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects

Signal Word: Warning[2][4]

Hazard Pictograms: [4]

  • alt text
    (GHS07)

  • alt text
    (GHS08)

Physical and Chemical Properties

Understanding the physical and chemical properties of NFSI is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReferences
Appearance White to off-white or light brown crystalline powder/solid[1][6][7]
CAS Number 133745-75-2[3][4][8]
Molecular Formula C12H10FNO4S2[1][9]
Molecular Weight 315.34 g/mol [1][4]
Melting Point 114-116 °C[6]
Solubility Very soluble in acetonitrile, dichloromethane, and THF. Less soluble in toluene. Low solubility in ethanol, methanol, water, and petroleum ether.[1][6]
Stability Stable under normal conditions.[4][8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure risks.

Engineering Controls
  • Ventilation: Always handle NFSI in a well-ventilated area, preferably within a chemical fume hood.[3][8] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Closed Systems: For larger quantities or frequent use, consider handling within a closed system or glove box to minimize dust generation and inhalation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing contact with NFSI.

Table 3: Recommended Personal Protective Equipment for Handling NFSI

Protection TypeSpecificationReferences
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][3][8]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.[2][3][10]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2]
General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Avoid breathing dust.[8][11]

  • Wash hands thoroughly after handling.[4][8]

  • Do not eat, drink, or smoke in areas where NFSI is handled or stored.[11]

  • Use non-sparking tools and prevent electrostatic discharge.[2]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep the container tightly closed.[2][8]

  • Store locked up.[2][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[4][8]

  • Protect from light.[6]

Emergency Procedures

A clear and practiced emergency response plan is critical when working with hazardous materials like NFSI.

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid ProcedureReferences
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][3][8]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][5][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3][8]
Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid dust formation and breathing dust.[2][3][5]

  • Environmental Precautions: Prevent the spillage from entering drains or waterways.[2][11]

  • Containment and Cleaning Up: For dry spills, carefully sweep up or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[3][11] Avoid generating dust.[11] For wet spills, absorb with an inert material and place in a suitable container for disposal.[10] Wash the spill area thoroughly with water.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][3][8]

  • Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[10]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and gaseous hydrogen fluoride (B91410) (HF).[4][5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Experimental Protocols and Workflows

General Laboratory Use Workflow

The following diagram illustrates a standard workflow for the safe use of NFSI in a laboratory setting.

NFSI_Lab_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Experimental Protocol B Ensure Engineering Controls are Functional (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh NFSI in Fume Hood C->D E Perform Reaction Under Inert Atmosphere (if required) D->E F Monitor Reaction Progress E->F G Quench Reaction (if necessary) F->G H Properly Label and Store Reaction Products G->H I Decontaminate Glassware and Work Area H->I J Dispose of Waste in Designated Containers I->J

Caption: General workflow for safe laboratory use of NFSI.

Emergency Response Decision Tree: Accidental Spill

This decision tree provides a logical flow for responding to an accidental spill of NFSI.

Spill_Response start NFSI Spill Occurs is_major Is the spill large or in a poorly ventilated area? start->is_major evacuate Evacuate the area. Alert emergency services. is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No is_trained->evacuate No don_ppe Don appropriate PPE: - Respirator - Chemical resistant gloves - Goggles - Protective clothing is_trained->don_ppe Yes contain Contain the spill. Avoid generating dust. don_ppe->contain cleanup Clean up the spill using appropriate methods (sweep/vacuum). contain->cleanup dispose Place waste in a sealed, labeled container for disposal. cleanup->dispose decontaminate Decontaminate the area and equipment. dispose->decontaminate end Spill Response Complete decontaminate->end

References

An In-depth Technical Guide to the Solubility of N-Fluorobenzenesulfonimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Fluorobenzenesulfonimide (NFSI) in various organic solvents. NFSI is a widely used electrophilic fluorinating agent in organic synthesis, and understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and visualizes a typical experimental workflow involving NFSI.

Core Topic: Solubility of this compound (NFSI)

This compound is a white to off-white crystalline solid that is extensively used for the introduction of fluorine atoms into organic molecules. Its efficacy as a fluorinating agent is often dependent on its solubility in the reaction solvent, which influences reaction kinetics, mass transfer, and overall yield.

Qualitative Solubility Data

While extensive quantitative solubility data at various temperatures remains proprietary or not widely published in accessible literature, a consistent qualitative understanding of NFSI's solubility has been established. The following table summarizes the qualitative solubility of NFSI in a range of common organic solvents.

Solvent ClassificationSolventQualitative Solubility
Highly Soluble Acetonitrile (MeCN)Very Soluble[1][2][3][4]
Dichloromethane (DCM)Very Soluble[1][2][3][4]
Tetrahydrofuran (THF)Very Soluble[1][2][3][4]
Soluble ChloroformSoluble[5][6]
Ethyl AcetateSoluble[5][6]
Less Soluble TolueneLess Soluble[1][2][3][4]
Low Solubility EthanolLow Solubility[5][6]
MethanolLow Solubility[5][6]
WaterLow Solubility[5][6]
Petroleum EtherLow Solubility[5][6]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocols outline standard methodologies for determining the solubility of a solid compound like NFSI in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the equilibrium concentration of NFSI in a given solvent at a constant temperature.

Materials:

  • This compound (NFSI), analytical grade

  • Selected organic solvent(s), HPLC grade

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of NFSI to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Sample Analysis:

    • Gravimetric Analysis: Accurately weigh the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of NFSI. Once the solvent is completely removed, weigh the remaining solid NFSI. The solubility can then be calculated as grams of NFSI per 100 g of solvent or other desired units.

    • Chromatographic/Spectroscopic Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent. Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of NFSI. The solubility is then calculated based on the dilution factor.

  • Data Reporting: Report the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L) at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of NFSI using the isothermal shake-flask method followed by gravimetric analysis.

G start Add excess NFSI to solvent equilibrate Equilibrate in temperature-controlled shaker start->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter weigh_sol Weigh filtered solution filter->weigh_sol evaporate Evaporate solvent weigh_sol->evaporate weigh_solid Weigh solid NFSI evaporate->weigh_solid calculate Calculate solubility weigh_solid->calculate

Workflow for Solubility Determination
Signaling Pathway: Electrophilic Fluorination of a Ketone

NFSI is a premier reagent for the electrophilic fluorination of carbonyl compounds. The following diagram illustrates the general pathway for the α-fluorination of a ketone using NFSI, proceeding through an enolate intermediate.

G ketone Ketone enolate Enolate Intermediate ketone->enolate Base product α-Fluoro Ketone enolate->product nfsi NFSI nfsi->product byproduct Benzenesulfonimide Anion product->byproduct

α-Fluorination of a Ketone with NFSI

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of N-Fluorobenzenesulfonimide (NFSI)

Introduction

This compound (NFSI), CAS 133745-75-2, is a highly effective and versatile electrophilic fluorinating agent that has become indispensable in modern organic synthesis.[1][2] Its utility in the strategic introduction of fluorine atoms into organic molecules is critical in the development of pharmaceuticals, agrochemicals, and advanced materials, where fluorination can significantly enhance metabolic stability, lipophilicity, and biological activity.[1][2] Unlike harsher reagents, NFSI is noted for its relative stability, ease of handling, and selectivity, making it a preferred choice for a wide range of fluorination reactions.[2][3][4]

This guide provides a comprehensive overview of the stability profile and optimal storage conditions for NFSI, compiled from technical data sheets and scientific literature. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the reagent's integrity, maximize experimental success, and maintain a safe laboratory environment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueCitations
CAS Number 133745-75-2
Molecular Formula C₁₂H₁₀FNO₄S₂[5]
Molecular Weight 315.34 g/mol [5]
Appearance White solid / crystalline powder[2][6][7][8][9]
Melting Point 110-116 °C (may decompose)[5][6][7][8][9][10]
Density ~1.45 - 1.53 g/cm³[5][6]
Flash Point 110 °C[5][11]

Stability Profile

NFSI is recognized as a stable and easy-to-handle crystalline solid, especially when compared to earlier electrophilic fluorinating agents like molecular fluorine.[3][12] However, its stability is contingent upon proper storage and handling, as it is a high-energy compound.

Thermal Stability

NFSI is a white solid that is stable up to 180°C.[10] Its reported melting point ranges from 110-116°C, with some sources noting decomposition at these temperatures.[5][6][7][8][9][10] This suggests that while the compound can withstand elevated temperatures for short periods, prolonged exposure to heat, especially near its melting point, should be avoided to prevent degradation.

Hydrolytic Stability
Chemical Stability and Incompatibilities

The stability of NFSI in the presence of other chemicals is a critical consideration for both storage and reaction setup.

  • Acids: The compound is reported to be stable to acids.[6][7]

  • Reducing Agents: NFSI decomposes when exposed to strong reducing agents.[6][7]

  • Solvents: It is soluble in a variety of common organic solvents.[5][6][7][10][11][12] Its stability in these solvents under typical reaction conditions is well-established, making it a versatile reagent.[3]

  • Light: It is recommended to store NFSI protected from light.[6]

A summary of its solubility and incompatibilities is provided in the tables below.

Table 2: Solubility Profile

Solubility Solvents Citations
Highly Soluble Acetonitrile, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate [5][6][7][10][11][12]
Less Soluble Toluene, Ethanol, Methanol [5][6][7][10][11][12]

| Low Solubility | Water, Petroleum Ether |[6][7] |

Table 3: Stability and Incompatibility Summary

Condition Stability/Incompatibility Citations
Thermal Stable up to 180°C; melts with potential decomposition at 110-116°C. [10]
Light Best kept away from light. [6]
Acids Stable. [6][7]
Strong Reducing Agents Decomposes. [6][7]

| General Reactivity | Stable under normal, recommended storage conditions. |[13][14] |

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical integrity of NFSI and ensuring laboratory safety. The consensus from safety data sheets and supplier recommendations is summarized below.

Table 4: Recommended Storage and Handling Conditions

Parameter Recommendation Citations
Temperature Store in a cool, dry place. Room temperature is acceptable. [5][6][13][15][16]
Atmosphere Store under an inert atmosphere. [5]
Container Keep in a tightly sealed, original container. Check for leaks. [13][15][16]
Environment Store away from heat, direct sunlight, and incompatible materials (e.g., strong reducing agents). [6][16]
Ventilation Ensure good ventilation at the workplace. [15]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (safety goggles), and face protection. Use a dust respirator. [13][15][16]

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. |[13][15][16] |

Experimental Protocols

While specific protocols for quantitative stability testing of NFSI are not detailed in the surveyed literature, a general workflow can be established based on standard practices for chemical stability assessment. This involves subjecting the compound to controlled stress conditions and monitoring its degradation over time.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare NFSI samples (e.g., in solution, as solid) t0 T=0 Analysis (HPLC, NMR, etc.) Establish baseline prep->t0 thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) t0->thermal Expose samples hydrolytic Hydrolytic Stress (Aqueous buffers pH 4, 7, 9) t0->hydrolytic Expose samples photolytic Photolytic Stress (ICH compliant light exposure) t0->photolytic Expose samples analysis Time Point Analysis (e.g., 1, 2, 4 weeks) (HPLC, UPLC, LC-MS) thermal->analysis Collect samples at intervals hydrolytic->analysis Collect samples at intervals photolytic->analysis Collect samples at intervals degradation Identify Degradants (MS, NMR) analysis->degradation kinetics Determine Degradation Rate (Calculate shelf-life) degradation->kinetics

Caption: General workflow for assessing the stability of NFSI.

Methodology for a Representative Stability Test (Thermal Stress)
  • Sample Preparation: Accurately weigh NFSI into several vials. For solution stability, dissolve the solid in a relevant, inert solvent (e.g., acetonitrile) to a known concentration. For solid-state stability, use the neat powder.

  • Initial Analysis (T=0): Analyze a reference sample immediately after preparation to determine the initial purity and concentration. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. Record the peak area of the NFSI.

  • Stress Condition: Place the prepared vials in a temperature-controlled oven set to a specific stress temperature (e.g., 60°C). Protect samples from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove a vial from the oven. Allow it to cool to room temperature.

  • Quantification: Analyze the stressed sample using the same HPLC method as the T=0 sample. Calculate the percentage of NFSI remaining by comparing its peak area to the T=0 peak area.

  • Data Analysis: Plot the percentage of remaining NFSI against time. This data can be used to determine the degradation kinetics and extrapolate a recommended shelf-life under those conditions.

Chemical Reactivity and Mechanisms

NFSI is primarily used as an electrophilic fluorinating agent ("F⁺" source), but it also functions as an oxidant, an amination reagent, and a phenylsulfonyl group transfer reagent.[7][8][9][17] Understanding its primary reaction pathway is key to its application.

Electrophilic Fluorination

The most common application of NFSI is the electrophilic fluorination of a wide range of nucleophiles, such as enolates, silyl (B83357) enol ethers, and electron-rich aromatic compounds.[6][18][19]

Electrophilic_Fluorination NFSI NFSI (PhSO₂)₂NF Product Fluorinated Product R-F NFSI->Product Byproduct Byproduct [(PhSO₂)₂N]⁻ NFSI->Byproduct Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Product SN2-type attack on F

Caption: Generalized pathway for electrophilic fluorination using NFSI.

Role as an Oxidant in Catalysis

NFSI can act as a strong oxidant, particularly in transition metal catalysis. For example, in palladium-catalyzed reactions, it can facilitate the Pd(II)/Pd(IV) cycle by oxidizing the metal center, which promotes subsequent reductive elimination.[7]

NFSI_Oxidant_Role Pd_II Pd(II) Intermediate Pd_IV Pd(IV) Intermediate Pd_II->Pd_IV Oxidative Addition Product Product Pd_IV->Product Reductive Elimination Product->Pd_II Regenerates Catalyst Substrate Substrate Substrate->Pd_II NFSI NFSI NFSI->Pd_II

Caption: NFSI as an oxidant in a generic Pd(II)/Pd(IV) catalytic cycle.

References

The Dual Functionality of N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Guide to its Application as a Fluorinating and Aminating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) has emerged as a remarkably versatile and powerful reagent in modern organic synthesis. Its ability to act as both a potent electrophilic fluorinating agent and a source of nitrogen for amination reactions makes it an invaluable tool in the construction of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides an in-depth exploration of the dual functionality of NFSI, offering a comprehensive overview of its reaction scope, mechanistic underpinnings, and practical applications, complete with detailed experimental protocols and quantitative data.

NFSI as an Electrophilic Fluorinating Agent

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. NFSI is a widely used, bench-stable, and crystalline solid that serves as an excellent source of electrophilic fluorine ("F+").[1][2][3] It has proven effective in the fluorination of a diverse range of substrates, including active methylene (B1212753) compounds, enolates, enol ethers, and electron-rich aromatic and heteroaromatic systems.[1][4]

Fluorination of β-Dicarbonyl Compounds and Related Substrates

NFSI is highly effective for the α-fluorination of β-dicarbonyl compounds, a key transformation in the synthesis of many biologically active molecules. The reaction typically proceeds under mild conditions and often with high yields.

Substrate (β-Ketoester)Catalyst/BaseSolventTime (h)Yield (%)Reference
Ethyl 2-oxocyclopentanecarboxylate5 mol% Pd complexTHF2472[5]
Ethyl 2-oxocyclopentanecarboxylate-MeCN195[5]
Various β-ketoestersChiral bis(oxazoline)-copper triflate complexes (1 mol%)HFIP-High yields[6]
3-Indolinone-2-carboxylatesChiral Cu(I)-bisoxazoline complex--Good yields[7]
β-KetoacidsCs₂CO₃MeCN/H₂O12Good yields[8]
Fluorination of Aromatic and Heteroaromatic Compounds

The direct C-H fluorination of arenes and heteroarenes is a highly sought-after transformation. NFSI, often in conjunction with a transition-metal catalyst, can achieve this challenging reaction.

SubstrateCatalyst/ConditionsProductYield (%)Reference
AnisoleNeat, 100°C4-Fluoroanisole40[5]
2-Arylbenzo[d]thiazolesPd(PPh₃)₄, L-prolineortho-Fluorinated productFair to good yields[8]
2-ArylpyrazolesPd(OAc)₂ortho-Fluorinated productLow to excellent yields[2]
(Hetero)arenesZrCl₄Mono-fluorinated productsModerate to good yields[2][3]
8-AmidoquinolinesNiSO₄5-Fluorinated quinolines32-46[2]
Electron-rich arenesSolvent-freeMono-fluorinated productsPoor to good yields[3]

NFSI as an Aminating Agent

Beyond its role as a fluorinating agent, NFSI serves as a versatile source of the bis(benzenesulfonyl)amino group, -N(SO₂Ph)₂, which can be readily converted to a primary amine. This functionality has been exploited in a variety of C-N bond-forming reactions, including C-H amination, and intramolecular cyclizations.[9][10]

Transition-Metal-Catalyzed Amination

Palladium and copper complexes are commonly employed to catalyze the amination of C-H bonds using NFSI. These methods often exhibit high regioselectivity, directed by existing functional groups within the substrate.

SubstrateCatalystProductYield (%)Reference
2-OR-substituted anilidesPd(OAc)₂para-Selective aminationModerate to excellent
8-Aminoquinoline derivatives[(MeCN)₄Cu]BF₄, 2,9-dimethyl-1,10-phenanthrolineC5-Amination-[2]
Five-membered heterocycles (pyrrole, thiophene, furan)CuIα-Aminated heterocyclesGood to excellent[11]
2-Aryl imidazopyridine derivatives[(MeCN)₄Cu]BF₄C3-AminationFair to excellent[2]
2,4-Disubstituted azolesFeCl₂, 1,3-diphenylpropane-1,3-dioneC5-Aminated azolesModerate to excellent[2]
Polycyclic aromatic hydrocarbonsAuCl, 2,2'-biquinolineAminated PAHsLow to moderate[3]
Transition-Metal-Free Amination

In certain cases, the amination of electron-rich substrates can be achieved without the need for a transition-metal catalyst, often requiring only a base or proceeding under thermal conditions.

SubstrateConditionsProductYield (%)Reference
N-Substituted indolesK₂CO₃, DCEC3-Amination35-95[2][3]
ArenesTEMPO, EtOAcAminated arenesGood to excellent[12]
Electron-rich arenesElevated temperaturesAmidated arenes-[1][9]

Experimental Protocols

General Procedure for the Fluorination of a β-Ketoester

To a solution of the β-ketoester (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or THF, is added the fluorinating agent NFSI (1.0-1.2 equiv). If a catalyst or base is required, it is added at this stage. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[5][8]

General Procedure for Palladium-Catalyzed C-H Amination of Anilides

In a reaction vessel, the anilide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and NaHCO₃ (2.0 equiv) are combined. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous 1,2-dichloroethane (B1671644) (DCE) is added, followed by NFSI (1.5-2.0 equiv). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the aminated product.

General Procedure for Copper-Catalyzed Amination of Heterocycles

To a reaction tube containing the heterocyclic substrate (1.0 equiv) and CuI (5 mol%) is added anhydrous DCE under an inert atmosphere. NFSI (1.5 equiv) is then added, and the mixture is stirred at 60 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[11]

General Procedure for Transition-Metal-Free Amination of Indoles

To a flame-dried reaction tube, add the N-substituted indole (B1671886) (1.0 equiv) and potassium carbonate (K₂CO₃) (0.1 equiv). Add NFSI (2.0 equiv) followed by 1,2-dichloroethane (DCE) under an inert atmosphere. The tube is sealed and the mixture is stirred at 60 °C. After the starting material is consumed (as monitored by TLC), the reaction is cooled to room temperature. The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel.[8]

Reaction Mechanisms and Workflows

The dual reactivity of NFSI stems from its ability to act as either an electrophilic fluorine source or a source of the N-centered bis(benzenesulfonyl)imidoyl group. The specific reaction pathway is dictated by the substrate, catalyst, and reaction conditions.

Electrophilic Fluorination Mechanism

The mechanism of electrophilic fluorination by NFSI is believed to proceed via an Sₙ2-type pathway or a single-electron transfer (SET) process, depending on the nature of the nucleophile.[5] For enolates, the reaction is generally considered to be an Sₙ2 attack of the enolate on the electrophilic fluorine atom of NFSI.

Electrophilic_Fluorination cluster_reactants Reactants cluster_products Products Enolate Enolate TS Transition State Enolate->TS Nucleophilic Attack NFSI NFSI NFSI->TS alpha_Fluoro_Carbonyl α-Fluoro Carbonyl NHSI_anion [N(SO₂Ph)₂]⁻ TS->alpha_Fluoro_Carbonyl C-F bond formation TS->NHSI_anion N-F bond cleavage

Caption: Electrophilic fluorination of an enolate by NFSI.

Palladium-Catalyzed C-H Amination Workflow

The palladium-catalyzed C-H amination with NFSI is a complex process involving a Pd(II)/Pd(IV) catalytic cycle. The reaction is initiated by a directed C-H activation, followed by oxidation of the palladium center by NFSI and subsequent reductive elimination to form the C-N bond.

Pd_Catalyzed_Amination Reactants Arene-DG + Pd(II) Catalyst Intermediate1 Palladacycle Intermediate Reactants->Intermediate1 C-H Activation Intermediate2 Pd(IV) Intermediate Intermediate1->Intermediate2 Oxidative Addition of NFSI Product Aminated Arene Intermediate2->Product Reductive Elimination Catalyst_Regen Pd(II) Catalyst Intermediate2->Catalyst_Regen Releases Pd(II)

Caption: General workflow for Pd-catalyzed C-H amination with NFSI.

Copper-Catalyzed Amination of Heterocycles

The copper-catalyzed amination of heterocycles is proposed to proceed through a radical mechanism. The Cu(I) catalyst is oxidized by NFSI to a higher oxidation state, which then engages in a single-electron transfer with the heterocycle to generate a radical cation intermediate.

Cu_Catalyzed_Amination cluster_cycle Catalytic Cycle CuI Cu(I) Cu_oxidized Oxidized Cu Species CuI->Cu_oxidized Oxidation by NFSI Heterocycle_Radical Heterocycle Radical Cation Cu_oxidized->Heterocycle_Radical Single Electron Transfer Product α-Aminated Heterocycle Heterocycle_Radical->Product C-N Bond Formation Reactants Heterocycle + NFSI Reactants->CuI Product->CuI Regenerates Catalyst

Caption: Proposed mechanism for Cu-catalyzed amination of heterocycles.

Conclusion

This compound stands out as a uniquely versatile reagent in organic synthesis, offering reliable and efficient pathways for both fluorination and amination reactions. Its broad substrate scope, coupled with the development of diverse catalytic systems, has made it an indispensable tool for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the dual functionality of NFSI in their synthetic endeavors.

References

Unraveling the Reactivity of N-Fluorobenzenesulfonimide: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely used reagent in modern organic synthesis, primarily for electrophilic fluorination but also for amidation and sulfonylation reactions. Its bench-stable nature and predictable reactivity have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding the underlying mechanisms of NFSI's reactivity is crucial for optimizing existing synthetic protocols and designing novel transformations. This technical guide provides an in-depth analysis of the theoretical studies that have illuminated the intricate reactivity of NFSI, offering valuable insights for researchers in the field.

Core Reactivity: A Multifaceted Reagent

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the diverse reaction pathways available to NFSI. These computational investigations have provided a molecular-level understanding of the factors governing its reactivity, including the nature of the substrate, the role of catalysts, and the influence of reaction conditions.

Electrophilic Fluorination

NFSI is most renowned for its ability to act as an electrophilic fluorine source. Theoretical calculations have shed light on the mechanism of this fundamental transformation. For instance, in the decarboxylative fluorination of β-ketoacids, DFT studies have revealed a stepwise mechanism involving the formation of an enolate intermediate, followed by electrophilic attack by NFSI to forge the C-F bond, and subsequent decarboxylation.

Amidation and Other Transformations

Beyond fluorination, NFSI can also serve as a source of the benzenesulfonimide group in amidation reactions. Computational studies have been pivotal in understanding the mechanisms of metal-catalyzed C-H amination reactions. For example, in copper-catalyzed aromatic C-H imidation, DFT calculations have detailed a catalytic cycle that involves the generation of a dinuclear Cu(II)-Cu(II) active catalyst.[1] Similarly, the mechanism of palladium-catalyzed benzylic C-H amination has been investigated, revealing that the oxidative addition of a Pd(II) species to a Pd(IV) intermediate is the rate-determining step.

Quantitative Insights from Theoretical Studies

Computational chemistry provides a powerful lens to quantify the energetic landscape of chemical reactions. The following tables summarize key quantitative data obtained from theoretical studies on NFSI reactivity, offering a comparative overview of different reaction pathways.

Reaction TypeSubstrateCatalystRate-Determining StepActivation Energy (kcal/mol)Computational MethodReference
Aromatic C-H ImidationAreneCopperSingle-Electron-TransferNot explicitly stated in abstractDFT[1]
Benzylic C-H AminationToluene derivativePalladiumOxidative addition of Pd(II) to Pd(IV)Not explicitly stated in abstractDFT
Decarboxylative Fluorinationβ-KetoacidNoneElectrophilic FluorinationNot explicitly stated in abstractDFT
Radical-Relay C-H CyanationBenzylic C-HCopperHydrogen-Atom TransferNot explicitly stated in abstractDFT[2]

Table 1: Summary of Calculated Activation Energies for NFSI Reactions

Note: Specific activation energy values were not available in the abstracts of the provided search results. A full review of the cited papers would be necessary to populate this column with precise data.

Experimental Protocols: A Glimpse into the Computational Toolbox

The accuracy and reliability of theoretical predictions are intrinsically linked to the computational methods employed. The following section details the typical methodologies used in the theoretical investigation of NFSI reactivity.

General Computational Details for DFT Studies:

  • Software: Gaussian suite of programs (e.g., Gaussian 09, Gaussian 16) is commonly used for DFT calculations.

  • Functionals: A variety of density functionals are employed, with the choice depending on the specific system and reaction being studied. Common functionals include:

    • B3LYP: A hybrid functional that is widely used for a broad range of chemical systems.

    • M06-2X: A high-nonlocality functional that often provides good accuracy for thermochemistry and kinetics.

    • ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, suitable for non-covalent interactions.

  • Basis Sets: The choice of basis set determines the accuracy of the electronic wavefunction description. Commonly used basis sets include:

    • 6-31G(d,p): A Pople-style basis set of double-zeta quality with polarization functions on heavy and light atoms.

    • def2-TZVP: A triple-zeta valence quality basis set with polarization functions.

    • LANL2DZ: A basis set that uses an effective core potential for heavier atoms like palladium, reducing computational cost.

  • Solvation Models: To account for the effect of the solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are frequently used.

  • Geometry Optimization and Frequency Calculations: The geometries of all stationary points (reactants, intermediates, transition states, and products) are fully optimized. Frequency calculations are then performed to characterize these stationary points as either minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to confirm that a transition state connects the correct reactant and product minima.

Visualizing Reaction Pathways and Logical Relationships

Diagrammatic representations are invaluable for comprehending complex reaction mechanisms and workflows. The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of NFSI reactivity.

experimental_workflow cluster_computational Computational Protocol cluster_outcomes Theoretical Outputs start Define Reaction System (Reactants, Catalyst, Solvent) dft Select DFT Functional (e.g., B3LYP, M06-2X) start->dft basis Choose Basis Set (e.g., 6-31G(d,p), def2-TZVP) dft->basis solvation Apply Solvation Model (e.g., PCM, SMD) basis->solvation geo_opt Geometry Optimization solvation->geo_opt freq Frequency Calculation geo_opt->freq ts_search Transition State Search geo_opt->ts_search analysis Energy & Structure Analysis freq->analysis ts_search->freq irc IRC Calculation ts_search->irc irc->analysis energies Activation Energies Reaction Enthalpies analysis->energies structures Optimized Geometries of Intermediates & Transition States analysis->structures mechanism Elucidation of Reaction Mechanism analysis->mechanism cu_catalyzed_amidation cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle cu_precatalyst Cu(I) Precatalyst active_catalyst Dinuclear Cu(II)-Cu(II) Active Catalyst cu_precatalyst->active_catalyst nfsi NFSI nfsi->active_catalyst set Single Electron Transfer (SET) active_catalyst->set arene Arene arene->set intermediate Radical Intermediate set->intermediate cn_coupling C-N Bond Formation intermediate->cn_coupling product Amidated Product cn_coupling->product product->active_catalyst Regeneration pd_catalyzed_amination start Pd(II) Species oxidative_addition Oxidative Addition (Rate-Determining Step) start->oxidative_addition nfsi NFSI nfsi->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv cn_coupling C-N Reductive Elimination pd_iv->cn_coupling substrate Benzylic Substrate substrate->pd_iv product Aminated Product cn_coupling->product

References

Methodological & Application

Application Notes and Protocols for Electrophilic Fluorination of Arenes using N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrophilic fluorination of arenes using N-Fluorobenzenesulfonimide (NFSI). NFSI is a stable, crystalline solid that serves as a versatile and effective electrophilic fluorinating agent for a wide range of aromatic compounds, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] This document covers transition-metal-free, Lewis acid-catalyzed, and palladium-catalyzed methods, offering researchers a selection of protocols to suit various substrates and desired outcomes.

Introduction

The introduction of fluorine atoms into aromatic systems can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[2][3] this compound (NFSI) has emerged as a preferred reagent for electrophilic fluorination due to its stability, ease of handling, and high reactivity.[5][6] It offers a milder and often more selective alternative to other fluorinating agents.[5][7] This document outlines several reliable methods for the direct C-H fluorination of arenes using NFSI.

Data Presentation

The following tables summarize the quantitative data for the electrophilic fluorination of various arenes with NFSI under different catalytic conditions.

Table 1: Transition-Metal-Free Electrophilic Fluorination of Arenes with NFSI
SubstrateConditionsTimeProduct(s)Yield (%)Reference(s)
AnisoleNeat, 100°C24ho-fluoroanisole, p-fluoroanisole40 (mixture)[8]
1,3-DimethoxybenzeneBall milling, 25-30 Hz3hMonofluorinated productsMixture[1]
1,3,5-TrimethoxybenzeneBall milling, 25-30 Hz, 1.0 equiv NFSI3hMonofluorinated product51[1]
2-NaphtholBall milling, 30 Hz, 2.0 equiv NFSI3h1,1-Difluoronaphthalen-2(1H)-one51[1]
Electron-rich arenes (e.g., anisoles, phenols, toluenes, naphthalenes)Solvent-freeVariableMono-fluorinated productsPoor to good (often mixtures of regioisomers)[7]
Table 2: Lewis Acid-Catalyzed Electrophilic Fluorination of Arenes with NFSI
SubstrateCatalystSolventTemperatureProductYield (%)Reference(s)
(Hetero)arenesZrCl₄DCMRoom Temp.Mono-fluorinated productsModerate to good[5][7]
Table 3: Palladium-Catalyzed Electrophilic Fluorination of Arenes with NFSI
SubstrateCatalyst SystemSolventTemperatureProductYield (%)Reference(s)
(Hetero)arenes with N-heterocyclic directing groupsPd(OAc)₂/TFAMeNO₂/MeCN110°Cortho-monofluorinated productsModerate to good[5]
2-ArylpyridinesPd(OAc)₂MeCN150°C (µW)ortho-fluorinated productup to 75[9][10]
Arenes with oxazoline (B21484) directing groupPd(NO₃)₂/AgNO₃-80°Cortho-fluorinated products13-100[7]

Signaling Pathways and Experimental Workflows

General Mechanism of Electrophilic Aromatic Fluorination

The electrophilic fluorination of arenes with NFSI generally proceeds through a classical electrophilic aromatic substitution (SEAr) mechanism. The electron-rich arene attacks the electrophilic fluorine atom of NFSI, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation re-aromatizes the ring to yield the fluorinated product.

G Arene Arene (Nucleophile) Sigma_Complex Sigma Complex (Carbocation Intermediate) Arene->Sigma_Complex Attack on F⁺ NFSI NFSI (Electrophilic Fluorine Source) NFSI->Sigma_Complex Fluorinated_Arene Fluorinated Arene Sigma_Complex->Fluorinated_Arene Deprotonation Proton_Loss -H⁺ G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Purification Reactants Combine Arene, NFSI, Catalyst (if any), and Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., N₂ or Ar) Reactants->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating TLC_GCMS Monitor by TLC or GC-MS Heating->TLC_GCMS Quench Quench Reaction TLC_GCMS->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

References

Application Notes and Protocols: N-Fluorobenzenesulfonimide in Palladium-Catalyzed C-H Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H amination is a powerful and atom-economical strategy for the synthesis of nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. Palladium catalysis has emerged as a robust tool for these transformations. N-Fluorobenzenesulfonimide (NFSI) has been identified as a versatile reagent in this field, acting as both an aminating agent and an oxidant. This document provides detailed application notes and experimental protocols for palladium-catalyzed C-H amination reactions utilizing NFSI, focusing on amide-directed aromatic C-H amination and remote benzylic C-H amination.

Key Concepts and Advantages

  • Dual Role of NFSI : In many palladium-catalyzed C-H aminations, NFSI serves as both the nitrogen source and the terminal oxidant, simplifying the reaction setup.[1][2]

  • Mild Reaction Conditions : These methods often proceed under relatively mild conditions, enhancing functional group tolerance.

  • High Regioselectivity : The use of directing groups allows for highly selective amination of specific C-H bonds.

  • Pd(II)/Pd(IV) Catalytic Cycle : Mechanistic studies suggest that these reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle.[1]

Amide-Directed Aromatic C-H Amination of Anilides

This protocol, developed by Sun et al., describes the first amide-directed, intermolecular, and highly selective palladium-catalyzed C-H amination of anilides using NFSI.[3] The reaction demonstrates excellent regioselectivity for the ortho-C-H bond of the anilide.

Experimental Protocol: General Procedure for Ortho-Amination of Anilides

A sealed tube is charged with the anilide substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), this compound (NFSI, 126 mg, 0.4 mmol), and K₂CO₃ (55 mg, 0.4 mmol). Dichloroethane (DCE, 2 mL) is added, and the tube is sealed. The reaction mixture is then stirred at 100 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with petroleum ether/ethyl acetate) to afford the desired ortho-aminated product.

Substrate Scope and Yields

The following table summarizes the scope of the amide-directed aromatic C-H amination with various anilide substrates.

EntrySubstrate (Anilide)ProductYield (%)
1N-(4-methoxyphenyl)acetamide2-(N,N-bis(phenylsulfonyl)amino)-N-(4-methoxyphenyl)acetamide85
2N-(4-ethoxyphenyl)acetamide2-(N,N-bis(phenylsulfonyl)amino)-N-(4-ethoxyphenyl)acetamide82
3N-(4-tert-butylphenyl)acetamide2-(N,N-bis(phenylsulfonyl)amino)-N-(4-tert-butylphenyl)acetamide75
4N-(4-fluorophenyl)acetamide2-(N,N-bis(phenylsulfonyl)amino)-N-(4-fluorophenyl)acetamide68
5N-(4-chlorophenyl)acetamide2-(N,N-bis(phenylsulfonyl)amino)-N-(4-chlorophenyl)acetamide65
6N-(4-bromophenyl)acetamide2-(N,N-bis(phenylsulfonyl)amino)-N-(4-bromophenyl)acetamide63
7N-(p-tolyl)acetamide2-(N,N-bis(phenylsulfonyl)amino)-N-(p-tolyl)acetamide78
8N-phenylacetamide2-(N,N-bis(phenylsulfonyl)amino)-N-phenylacetamide55

Data extracted from Sun, K. et al. J. Am. Chem. Soc. 2011, 133 (6), 1694–1697.

Proposed Catalytic Cycle

The proposed mechanism for the amide-directed C-H amination involves the coordination of the palladium catalyst to the amide directing group, followed by C-H activation to form a palladacycle. Oxidative addition of NFSI leads to a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(II) catalyst.

G PdII Pd(II) Catalyst Complex Pd(II)-Substrate Complex PdII->Complex Substrate Anilide Substrate Substrate->Complex Palladacycle Palladacycle Intermediate Complex->Palladacycle C-H Activation PdIV Pd(IV) Intermediate Palladacycle->PdIV Oxidative Addition NFSI NFSI NFSI->PdIV PdIV->PdII Regeneration Product Aminated Product PdIV->Product Reductive Elimination G Start Start Setup Reaction Setup: Substrate, Pd(OAc)₂, NFSI, Base (if applicable), Solvent Start->Setup Reaction Heating and Stirring (e.g., 100-120 °C, 24h) Setup->Reaction Workup Workup: Cooling, Solvent Removal Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Analysis Characterization: NMR, Mass Spectrometry Purification->Analysis End End Analysis->End

References

Enantioselective Fluorination Using Chiral Catalysts and NFSI: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties, making enantioselective fluorination a critical tool in modern drug discovery and development. This document provides detailed application notes and protocols for the enantioselective fluorination of various prochiral substrates using chiral catalysts in conjunction with N-fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorine source.

Introduction

Enantioselective fluorination is the process of introducing a fluorine atom into a molecule in a way that preferentially forms one of two possible enantiomers. This is typically achieved using a chiral catalyst that creates a chiral environment around the substrate, directing the attack of the fluorinating agent to one face of the molecule. NFSI is a popular choice as an electrophilic fluorine source due to its stability, commercial availability, and relatively mild reactivity.[1]

The methods outlined below cover a range of substrate classes and catalyst types, including both transition metal catalysis and organocatalysis, providing a versatile toolkit for the synthesis of enantioenriched fluorinated compounds.

Data Presentation: Performance of Chiral Catalytic Systems

The following tables summarize the performance of various chiral catalytic systems in the enantioselective fluorination of different substrate classes using NFSI.

Table 1: Enantioselective Fluorination of β-Keto Esters
Catalyst SystemSubstrateYield (%)ee (%)Reference
Chiral Pd ComplexVarious cyclic & acyclic β-ketoestersHigh83-94[2]
Chiral Bis(oxazoline)-Cu(I) ComplexCyclic & acyclic β-ketoestersHigh>80[3]
Chiral Quaternary Ammonium Salts (Phase-Transfer)β-keto esters-up to 99[4]
Chiral Iron(III)-salan Complexesβ-keto estersHighGood to Excellent[5]
DBFOX-Ph/Ni(ClO₄)₂·6H₂OCyclic β-ketoesters-93-99[3]
Ruthenium(II) Complex2-tert-butoxycarbonylcyclopentanone-up to 93[6]
Table 2: Enantioselective Fluorination of Aldehydes and Ketones
Catalyst SystemSubstrateYield (%)ee (%)Reference
Chiral ImidazolidinoneVarious aldehydesHighup to 99[7][8][9]
Chiral Primary Amine (Cinchona Alkaloid-based)Cyclic ketonesHighHigh[10]
Chiral Binaphthyl-based Primary Amineα-Branched aldehydes--
Table 3: Enantioselective Fluorination of Oxindoles and Other Substrates
Catalyst SystemSubstrateYield (%)ee (%)Reference
Chiral Pd Complex3-Substituted oxindolesGood75-96[3]
Sc(III)/N,N'-dioxide ComplexN-H-free 3-substituted oxindolesup to 98up to 99[2]
DBFOX-Ph/Ni(II)3-Substituted oxindoles-93-96[3]
Chiral Cu(I)-Bisoxazoline Complex3-indolinone-2-carboxylatesGoodExcellent[11]
Chiral Pd Complexα-cyano estersHigh85-99[3]
Chiral Pd Complexβ-keto phosphonatesModerate to ExcellentExcellent[12][13]

Experimental Protocols

The following are generalized protocols for key enantioselective fluorination reactions. Researchers should consult the original literature for substrate-specific optimizations.

Protocol 1: Organocatalytic Enantioselective α-Fluorination of Aldehydes

This protocol is based on the use of a chiral imidazolidinone catalyst.[7][8][9]

Materials:

  • Chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one)

  • Aldehyde substrate

  • This compound (NFSI)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral imidazolidinone catalyst (5-20 mol%).

  • Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -10 °C to 4 °C).

  • Add the aldehyde substrate (1.0 equiv) and stir for 5-10 minutes.

  • Add NFSI (1.0-1.2 equiv) portion-wise over a period of time.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Transition Metal-Catalyzed Enantioselective Fluorination of β-Keto Esters

This protocol is a general procedure for the fluorination of β-keto esters using a chiral transition metal complex (e.g., Pd or Cu).[2][3]

Materials:

  • Chiral Ligand (e.g., BINAP, BOX)

  • Metal Precursor (e.g., Pd(OAc)₂, Cu(OTf)₂)

  • β-Keto ester substrate

  • This compound (NFSI)

  • Anhydrous solvent (e.g., Ethanol, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask under an inert atmosphere, prepare the chiral catalyst by dissolving the chiral ligand (1-10 mol%) and the metal precursor (1-10 mol%) in the anhydrous solvent. Stir at room temperature for 30-60 minutes to allow for complex formation.

  • Add the β-keto ester substrate (1.0 equiv) to the catalyst solution.

  • Cool the reaction mixture to the optimized temperature (e.g., 0 °C to room temperature).

  • Add NFSI (1.0-1.2 equiv) in one portion or portion-wise.

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired fluorinated product.

Visualizations

General Experimental Workflow

G General Workflow for Enantioselective Fluorination A Catalyst & Solvent Preparation B Substrate Addition A->B C Temperature Control B->C D NFSI Addition C->D E Reaction Monitoring D->E F Work-up & Extraction E->F G Purification F->G H Characterization G->H

Caption: A typical experimental workflow for enantioselective fluorination.

Simplified Catalytic Cycle (Organocatalysis)

G Simplified Organocatalytic Cycle (Enamine) Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Substrate - H₂O Substrate Aldehyde/Ketone Intermediate Fluorinated Iminium Ion Enamine->Intermediate + NFSI NFSI NFSI Intermediate->Catalyst - Product Product α-Fluoro Carbonyl Intermediate->Product + H₂O Water H₂O

Caption: A simplified enamine catalytic cycle for organocatalytic fluorination.

Logical Relationship in Catalyst Design

G Catalyst Design Logic Catalyst Chiral Catalyst Environment Chiral Environment Catalyst->Environment Substrate Substrate Substrate->Environment Facial_Bias Facial Bias Environment->Facial_Bias Enantioselectivity High Enantioselectivity Facial_Bias->Enantioselectivity

Caption: Logical relationship between catalyst structure and enantioselectivity.

References

Application of N-Fluorobenzenesulfonimide (NFSI) in the Synthesis of Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely used electrophilic fluorinating agent in modern organic synthesis.[1][2] Its stability, ease of handling as a crystalline solid, and predictable reactivity make it an invaluable tool for the introduction of fluorine atoms into organic molecules.[1][3] In pharmaceutical research and development, the strategic incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This document provides detailed application notes and experimental protocols for the use of NFSI in the synthesis of fluorinated compounds with relevance to the pharmaceutical industry.

Key Applications of NFSI in Pharmaceutical Synthesis

NFSI is employed in a variety of fluorination reactions, including:

  • α-Fluorination of Carbonyl Compounds: The introduction of fluorine at the α-position of ketones, esters, and other carbonyl derivatives is a common strategy in medicinal chemistry. NFSI provides a reliable method for achieving this transformation.[4]

  • Fluorination of Aromatic and Heteroaromatic Systems: Direct C-H fluorination of electron-rich aromatic and heteroaromatic rings is a powerful tool for synthesizing fluorinated analogues of known drugs and bioactive molecules.[4][5] NFSI, often in conjunction with transition metal catalysts, enables regioselective fluorination of these systems.[4][5]

  • Enantioselective Fluorination: The synthesis of chiral fluorinated molecules is of paramount importance in drug development. NFSI is used with chiral catalysts to achieve high enantioselectivity in the fluorination of prochiral substrates.[6][7]

Application Note 1: Asymmetric α-Fluorination of β-Keto Esters

The enantioselective fluorination of β-keto esters is a valuable transformation for producing chiral building blocks used in the synthesis of various pharmaceuticals. Copper-catalyzed reactions with NFSI have proven to be highly effective for this purpose.[8]

Quantitative Data
Substrate (β-Keto Ester)Catalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
tert-Butyl 2-oxo-1-indancarboxylate1HFIP129598
Ethyl 2-oxo-1-indancarboxylate1HFIP129297
Benzyl 2-oxocyclopentanecarboxylate1HFIP248895
Ethyl 2-oxocyclohexanecarboxylate1HFIP248592

Note: The data presented is representative and may vary based on the specific chiral ligand used with the copper catalyst.

Experimental Protocol: Copper-Catalyzed Enantioselective Fluorination

This protocol is adapted from studies on the enantioselective fluorination of β-keto esters using a chiral bis(oxazoline)-copper triflate complex.[8]

Materials:

  • β-Keto ester (1.0 mmol)

  • Chiral bis(oxazoline) ligand (1.1 mol%)

  • Copper(II) triflate (Cu(OTf)₂) (1.0 mol%)

  • This compound (NFSI) (1.2 mmol)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (3 mL)

  • Anhydrous dichloromethane (B109758) (DCM) for workup

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral bis(oxazoline) ligand (1.1 mol%) and Cu(OTf)₂ (1.0 mol%).

  • Add anhydrous HFIP (1.5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add a solution of the β-keto ester (1.0 mmol) in HFIP (1.5 mL) to the reaction mixture.

  • Add NFSI (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-fluoro-β-keto ester.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Fluorination Reaction cluster_workup Workup and Purification ligand Chiral Bis(oxazoline) Ligand catalyst Chiral Cu(II) Complex ligand->catalyst cu_salt Cu(OTf)₂ cu_salt->catalyst solvent_prep Anhydrous HFIP solvent_prep->catalyst reaction_mixture Reaction Mixture in HFIP catalyst->reaction_mixture substrate β-Keto Ester substrate->reaction_mixture nfsi NFSI nfsi->reaction_mixture stirring Stir at RT (12-24h) reaction_mixture->stirring product α-Fluoro-β-Keto Ester stirring->product quench Quench with NaHCO₃ product->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry purify Column Chromatography wash_dry->purify final_product Pure Enantioenriched Product purify->final_product

Caption: Workflow for enantioselective α-fluorination of β-keto esters.

Application Note 2: Regioselective C-H Fluorination of 8-Aminoquinolines

The direct C-H functionalization of heterocyclic scaffolds is a highly desirable transformation in pharmaceutical synthesis. Nickel-catalyzed C-5 fluorination of 8-aminoquinolines using NFSI provides a direct route to valuable fluorinated heterocycles.[1][3]

Quantitative Data
Substrate (N-acyl-8-aminoquinoline)CatalystSolventTime (h)Yield (%)
N-Pivaloyl-8-aminoquinolineNiSO₄1,2-Dichloroethane (B1671644) (DCE)1246
N-Benzoyl-8-aminoquinolineNiSO₄1,2-Dichloroethane (DCE)1242
N-(Thiophene-2-carbonyl)-8-aminoquinolineNiSO₄1,2-Dichloroethane (DCE)1238
N-Acetyl-8-aminoquinolineNiSO₄1,2-Dichloroethane (DCE)1235
Experimental Protocol: Nickel-Catalyzed C-5 Fluorination

This protocol is based on the nickel-catalyzed C-H fluorination of 8-amidoquinolines.[1]

Materials:

  • 8-Amidoquinoline substrate (0.2 mmol)

  • Nickel(II) sulfate (NiSO₄) (0.04 mmol, 20 mol%)

  • This compound (NFSI) (0.4 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Ethyl acetate (B1210297) for workup

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the 8-amidoquinoline substrate (0.2 mmol), NiSO₄ (0.04 mmol), and NFSI (0.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add 1,2-dichloroethane (2.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to yield the 5-fluorinated 8-amidoquinoline product.

Reaction Pathway Diagram

G substrate 8-Amidoquinoline intermediate Ni-Complex Intermediate substrate->intermediate Coordination catalyst NiSO₄ catalyst->intermediate nfsi NFSI nfsi->intermediate F⁺ source product 5-Fluoro-8-amidoquinoline intermediate->product C-H Activation & Fluorination

Caption: Proposed pathway for Ni-catalyzed C-5 fluorination.

Application Note 3: Palladium-Catalyzed ortho-C-H Fluorination of 2-Arylbenzothiazoles

Palladium catalysis enables the direct and regioselective ortho-fluorination of aryl C-H bonds, directed by a nearby functional group. The fluorination of 2-arylbenzothiazoles is a key example of this methodology.[5][9]

Quantitative Data
Substrate (2-Arylbenzothiazole)Catalyst (mol%)PromoterSolventTime (h)Yield (%)
2-PhenylbenzothiazolePd(PPh₃)₄ (5)L-Proline (20 mol%)Cyclohexane (B81311)2485
2-(4-Methoxyphenyl)benzothiazolePd(PPh₃)₄ (5)L-Proline (20 mol%)Cyclohexane2478
2-(4-Chlorophenyl)benzothiazolePd(PPh₃)₄ (5)L-Proline (20 mol%)Cyclohexane2481
2-(Naphthalen-2-yl)benzothiazolePd(PPh₃)₄ (5)L-Proline (20 mol%)Cyclohexane2475
Experimental Protocol: Palladium-Catalyzed ortho-C-H Fluorination

This protocol is adapted from the Pd-catalyzed direct ortho-fluorination of 2-arylbenzothiazoles.[9]

Materials:

  • 2-Arylbenzothiazole (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)

  • L-Proline (0.1 mmol, 20 mol%)

  • This compound (NFSI) (1.0 mmol, 2.0 equiv)

  • Cyclohexane (3 mL)

  • Ethyl acetate for workup

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine the 2-arylbenzothiazole (0.5 mmol), Pd(PPh₃)₄ (0.025 mmol), L-proline (0.1 mmol), and NFSI (1.0 mmol).

  • Add cyclohexane (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the ortho-fluorinated product.

Catalytic Cycle Diagram

G pd0 Pd(0) pd2_f Pd(II)-F pd0->pd2_f Oxidation by NFSI palladacycle Palladacycle Intermediate pd2_f->palladacycle C-H Activation pd4 Pd(IV) Intermediate palladacycle->pd4 Oxidative Addition (NFSI) pd4->pd0 Reductive Elimination prod Fluorinated Product sub Substrate

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H fluorination.

References

Application Notes and Protocols for Late-Stage Fluorination of Complex Molecules with N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine atoms into complex organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorination can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2] Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a particularly powerful strategy as it allows for the rapid generation of fluorinated analogs of complex molecules without the need for de novo synthesis.[3][4][5]

Among the arsenal (B13267) of fluorinating reagents, N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely used electrophilic fluorinating agent.[1][6] It is a stable, crystalline solid that is relatively easy to handle compared to harsher fluorinating agents.[7][8] NFSI's mild reactivity profile often translates to excellent functional group compatibility, making it an ideal choice for the late-stage fluorination of intricate molecules.[3] This document provides detailed application notes and protocols for the use of NFSI in the late-stage fluorination of complex molecules.

Properties and Handling of NFSI

This compound (CAS No. 133745-75-2) is a white crystalline solid with a molecular weight of 315.34 g/mol .[1] It is valued for its stability and ease of handling.[1]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling NFSI.[9][10][11] Work in a well-ventilated area or a fume hood.[9]

  • Handling: Avoid breathing dust.[9][10] Do not eat, drink, or smoke when handling.[9] Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[9]

  • Spills: In case of a spill, avoid generating dust.[9] Use dry clean-up procedures and place the material in a sealed container for disposal.[9]

Applications in Late-Stage Fluorination

NFSI is a versatile reagent for the fluorination of a variety of carbon centers, including C(sp²)–H and C(sp³)–H bonds in aromatic, heteroaromatic, and aliphatic systems.

Aromatic and Heteroaromatic C–H Fluorination

The direct fluorination of aromatic and heteroaromatic C–H bonds is a highly sought-after transformation in medicinal chemistry. NFSI can effect this transformation under various conditions, often with the aid of a transition metal catalyst.

Palladium-Catalyzed C–H Fluorination:

Palladium catalysts have been successfully employed for the regioselective ortho-C–H fluorination of directing group-containing arenes.[8] For instance, 2-arylbenzo[d]thiazoles can be fluorinated using a palladium catalyst and NFSI as the fluorine source.[8]

Table 1: Palladium-Catalyzed ortho-C–H Fluorination of 2-Arylbenzo[d]thiazoles with NFSI [8]

EntrySubstrateProductYield (%)
12-Phenylbenzo[d]thiazole2-(2-Fluorophenyl)benzo[d]thiazole85
22-(4-Methoxyphenyl)benzo[d]thiazole2-(2-Fluoro-4-methoxyphenyl)benzo[d]thiazole78
32-(4-Chlorophenyl)benzo[d]thiazole2-(4-Chloro-2-fluorophenyl)benzo[d]thiazole82

Copper-Catalyzed C–H Fluorination:

Copper catalysts are also effective for the C–H fluorination of arenes and heterocycles with NFSI.[12] These reactions often proceed via a radical mechanism.[12]

Table 2: Copper-Catalyzed Benzylic C–H Fluorination with NFSI [12]

EntrySubstrateProductYield (%)
1TolueneBenzyl fluoride65
2Ethylbenzene1-Fluoro-1-phenylethane72
3DiphenylmethaneFluorodiphenylmethane88
Fluorination of Activated C–H Bonds

NFSI is also effective for the fluorination of more activated C–H bonds, such as those adjacent to carbonyl groups or in electron-rich aromatic systems, sometimes even without a metal catalyst.[7]

Table 3: Catalyst-Free Fluorination of N,N-Dimethylaniline Derivatives with NFSI [7]

EntrySubstrateProduct(s)Total Yield (%)
1N,N-Dimethylaniline2-Fluoro-N,N-dimethylaniline and 4-Fluoro-N,N-dimethylanilineUnsatisfactory

Experimental Protocols

General Protocol for Palladium-Catalyzed ortho-C–H Fluorination of 2-Arylpyridines

This protocol is a representative example for the directed fluorination of arenes.

Materials:

  • 2-Arylpyridine substrate

  • This compound (NFSI)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the 2-arylpyridine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add NFSI (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorinated product.

General Protocol for Copper-Catalyzed Benzylic C–H Fluorination

This protocol is a representative example for the fluorination of activated C(sp³)–H bonds.

Materials:

  • Benzylic substrate

  • This compound (NFSI)

  • Copper(I) iodide (CuI)

  • Lithium carbonate (Li₂CO₃)

  • Methylboronic acid (MeB(OH)₂)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the benzylic substrate (1.0 mmol), CuI (0.1 mmol, 10 mol%), Li₂CO₃ (1.5 mmol), and MeB(OH)₂ (1.2 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous MeCN (5 mL) via syringe.

  • Add NFSI (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated product.

Reaction Mechanisms and Workflows

The mechanism of fluorination with NFSI can vary depending on the reaction conditions and the substrate. For palladium-catalyzed reactions, a mechanism involving a Pd(II)/Pd(IV) cycle is often proposed.[7][8] In contrast, copper-catalyzed reactions may proceed through a radical pathway.[12]

Palladium_Catalyzed_Fluorination A Pd(0) B Pd(II) Fluoride Complex A->B Oxidation by NFSI C Palladacycle Intermediate B->C C-H Activation D Pd(IV) Intermediate C->D Oxidative Addition (NFSI) D->A E Fluorinated Product D->E Reductive Elimination ArH Arene (Ar-H) ArH->C NFSI NFSI NFSI->B NFSI->D Copper_Catalyzed_Fluorination CuI Cu(I) CuIII Cu(III) Species CuI->CuIII Oxidation by NFSI Radical_Intermediate Heterocycle Radical CuIII->Radical_Intermediate Reaction with Heterocycle CuII Cu(II) Species CuIII->CuII Heterocycle Heterocycle Heterocycle->Radical_Intermediate Product Aminated Product Radical_Intermediate->Product Oxidation by Cu(II) CuII->Product NFSI NFSI NFSI->CuIII Experimental_Workflow Start Start Setup Reaction Setup (Substrate, Catalyst, Reagents, Solvent) Start->Setup Reaction Reaction under Inert Atmosphere and Heat Setup->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Metal-Free Fluorination of Heterocycles with N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into heterocyclic scaffolds is a paramount strategy in medicinal chemistry and materials science. Fluorination can significantly modulate the physicochemical and biological properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity. N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and user-friendly electrophilic fluorinating reagent, enabling the direct fluorination of a wide array of heterocycles under metal-free conditions. NFSI is a stable, crystalline solid that is easier to handle than many other fluorinating agents. This document provides detailed application notes and experimental protocols for the metal-free fluorination of various heterocycles using NFSI.

General Reaction Mechanism

The metal-free fluorination of electron-rich heterocycles with NFSI generally proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich heterocyclic ring acts as a nucleophile, attacking the electrophilic fluorine atom of NFSI. This step is typically the rate-determining step and leads to the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores aromaticity and yields the fluorinated heterocycle.

While the SEAr mechanism is widely accepted, some transformations, particularly those involving less reactive heterocycles or specific reaction conditions, may proceed via radical pathways.

Below is a generalized workflow and the proposed electrophilic fluorination mechanism.

G cluster_workflow Experimental Workflow A Heterocyclic Substrate + NFSI C Reaction Setup (Inert atmosphere, Temperature control) A->C B Solvent + Optional Additives B->C D Reaction Monitoring (TLC, GC/MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Fluorinated Heterocycle F->G

Caption: General experimental workflow for metal-free fluorination.

G cluster_mechanism Generalized Electrophilic Fluorination Mechanism Het Heterocycle (Nu) Intermediate Sigma Complex Intermediate Het->Intermediate + NFSI NFSI NFSI (PhSO2)2NF Byproduct (PhSO2)2NH NFSI->Byproduct + H+ Product Fluorinated Heterocycle Intermediate->Product - H+

Caption: Generalized electrophilic fluorination mechanism.

Application Notes and Protocols

This section provides detailed protocols for the metal-free fluorination of various classes of heterocycles. The reaction conditions and yields are summarized in the subsequent tables for easy comparison.

Fluorination of Indoles and Azaindoles

Indoles and their aza-analogs are privileged scaffolds in numerous pharmaceuticals. The direct C3-fluorination of indoles can be achieved using NFSI. In some cases, difluorination at the C3 position can occur.

Table 1: Metal-Free Fluorination of Indoles with NFSI

SubstrateReagents and ConditionsProductYield (%)Reference
N-BenzylindoleNFSI (1.2 equiv), MeCN, rt, 12h3,3-Difluoro-1-benzylindolin-2-one85
2H-IndazolesNFSI (2.0 equiv), Water, rt, 2-4h3-Fluoro-2H-indazolesup to 87

Protocol 1: Synthesis of 3,3-Difluoro-1-benzylindolin-2-one

  • Reaction Setup: To a solution of N-benzylindole (1.0 mmol) in acetonitrile (B52724) (MeCN, 10 mL) in a round-bottom flask, add this compound (NFSI, 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 3,3-difluoro-1-benzylindolin-2-one.

Protocol 2: General Procedure for the C3-Fluorination of 2H-Indazoles

  • Reaction Setup: In a vial, dissolve the 2H-indazole derivative (0.5 mmol) in water (2.0 mL).

  • Reagent Addition: Add this compound (NFSI, 1.0 mmol, 2.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion of the reaction, extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-fluoro-2H-indazole.

Fluorination of Pyridines

The direct C-H fluorination of the pyridine (B92270) ring is a challenging transformation due to its electron-deficient nature. However, specific strategies enable this conversion under metal-free conditions.

Table 2: Metal-Free Fluorination of Pyridines with NFSI

SubstrateReagents and ConditionsProductYield (%)Reference
AlkylpyridinesNFSI, various conditionsFluorinated alkylpyridines-
Pyridone DerivativesNFSI, MeCN, 60 °CC5-Fluorinated PyridonesModerate

Protocol 3: General Procedure for the C5-Fluorination of N-Substituted 2-Pyridones

  • Reaction Setup: In a sealed tube, dissolve the N-substituted 2-pyridone (1.0 mmol) in acetonitrile (MeCN, 5 mL).

  • Reagent Addition: Add this compound (NFSI, 1.2 mmol).

  • Reaction: Heat the reaction mixture at 60 °C for the appropriate time (monitor by TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by column chromatography to give the C5-fluorinated 2-pyridone.

Fluorination of Thiophenes and Pyrroles

Electron-rich five-membered heterocycles like thiophenes and pyrroles are generally good substrates for electrophilic fluorination.

Table 3: Metal-Free Fluorination of Thiophenes and Pyrroles with NFSI

SubstrateReagents and ConditionsProductYield (%)Reference
ThiophenesNFSIFluorinated thiophenes-
PyrrolesNFSIFluorinated pyrroles-

Detailed experimental protocols for the metal-free fluorination of simple thiophenes and pyrroles with NFSI are not extensively detailed in the provided search results, but the reaction is reported to be feasible.

Fluorination of Thiazoles

Thiazoles are another important class of heterocycles found in many bioactive compounds. Their fluorination can be achieved under thermal, solvent-free conditions.

Table 4: Metal-Free Fluorination of Thiazoles with NFSI

SubstrateReagents and ConditionsProductYield (%)Reference
2,5-DiphenylthiazolesNFSI, refluxing bromobenzeneMono-fluorinated productsPoor
2,5-DiphenylthiazolesNFSI, 135-140 °C, solvent-free, 45 min4,4,5-Trifluorothiazoles-

Protocol 4: Solvent-Free Fluorination of 2,5-Diphenylthiazole (B8808024)

  • Reaction Setup: In a reaction vial, mix 2,5-diphenylthiazole (1.0 mmol) and this compound (NFSI, 3.0 mmol).

  • Reaction: Heat the mixture at 135-140 °C for 45 minutes.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Purification: Purify the product by flash column chromatography on silica gel.

Conclusion

This compound is a powerful reagent for the metal-free fluorination of a diverse range of heterocycles. The protocols outlined in this document provide a starting point for researchers to explore the synthesis of novel fluorinated heterocyclic compounds. The choice of reaction conditions, particularly solvent and temperature, is crucial for achieving the desired regioselectivity and yield. These methods offer a valuable alternative to traditional fluorination techniques that often require harsh conditions or the use of toxic and difficult-to-handle reagents.

N-Fluorobenzenesulfonimide (NFSI): Application Notes for Oxidative Transformations in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) is a versatile and commercially available reagent that has gained significant traction in modern organic synthesis. While it is widely recognized as an electrophilic fluorinating agent, its utility as a potent oxidant is increasingly being harnessed to facilitate a diverse array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of NFSI as an oxidant in several key organic reactions, offering valuable insights for researchers in academia and the pharmaceutical industry.

Palladium-Catalyzed Diamination of Unactivated Alkenes

The palladium-catalyzed diamination of unactivated alkenes using NFSI as the oxidant provides a powerful method for the synthesis of vicinal diamines, which are important structural motifs in many biologically active molecules and chiral ligands. This reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle, where NFSI acts as both an oxidant to generate the high-valent palladium species and as a source of the second nitrogen atom.

General Experimental Protocol

To a solution of the aminoalkene substrate (1.0 equiv) in a suitable solvent such as ethyl acetate, palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂, 0.1 equiv), and a radical scavenger such as TEMPO (0.2 equiv) are added. This compound (NFSI, 2.0 equiv) is then added portionwise over a specified period at room temperature. The reaction mixture is stirred until complete consumption of the starting material, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Table 1: Palladium-Catalyzed Diamination of Unactivated Alkenes with NFSI

Substrate (Aminoalkene)ProductYield (%)
N-Allyl-4-methylbenzenesulfonamide1-(Phenylsulfonyl)-3-((4-tolylsulfonyl)methyl)pyrrolidine77
N-But-3-en-1-yl-4-methylbenzenesulfonamide1-(Phenylsulfonyl)-2-((4-tolylsulfonyl)methyl)pyrrolidine72
N-(Pent-4-en-1-yl)acetamide1-Acetyl-2-((phenylsulfonyl)amino)methyl)pyrrolidine65

digraph "Palladium-Catalyzed_Diamination" {
graph [bgcolor="#F1F3F4", fontname="Arial", label="Proposed Catalytic Cycle for Pd-Catalyzed Diamination", fontsize=14, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes Pd_II [label="Pd(II) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="Aminoalkene", fillcolor="#FBBC05", fontcolor="#202124"]; Pd_Alkene_Complex [label="Pd(II)-Alkene Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminopalladation [label="Aminopalladation Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFSI [label="NFSI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_IV_Intermediate [label="Pd(IV) Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Diamination Product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd_II -> Pd_Alkene_Complex [label="Coordination", color="#5F6368"]; Alkene -> Pd_Alkene_Complex [color="#5F6368"]; Pd_Alkene_Complex -> Aminopalladation [label="Intramolecular\nAminopalladation", color="#5F6368"]; Aminopalladation -> Pd_IV_Intermediate [label="Oxidative Addition", color="#5F6368"]; NFSI -> Pd_IV_Intermediate [color="#5F6368"]; Pd_IV_Intermediate -> Product [label="Reductive Elimination", color="#5F6368"]; Pd_IV_Intermediate -> Pd_II [label="Regeneration", color="#5F6368"]; }

Caption: Proposed catalytic cycle for the palladium-catalyzed diamination of unactivated alkenes using NFSI.

Copper-Catalyzed Direct Amidation of Heterocycles

NFSI can serve as an efficient nitrogen source in the copper-catalyzed direct C-H amidation of various heterocycles. This method provides a straightforward and atom-economical approach to synthesize valuable α-amidated heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The reaction is believed to proceed through a mechanism involving copper(I), (II), and (III) intermediates.

General Experimental Protocol

In a sealed tube, the heterocyclic substrate (1.0 equiv), this compound (NFSI, 1.5 equiv), and copper(I) iodide (CuI, 0.1 equiv) are combined in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE). The mixture is then heated at a specified temperature (e.g., 60-80 °C) for several hours until the starting material is consumed. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired amidated product.

Table 2: Copper-Catalyzed Direct Amidation of Heterocycles with NFSI

Substrate (Heterocycle)ProductYield (%)
Thiophene2-(N,N-Bis(phenylsulfonyl)amino)thiophene88
Furan2-(N,N-Bis(phenylsulfonyl)amino)furan91
N-Methylpyrrole1-Methyl-2-(N,N-bis(phenylsulfonyl)amino)-1H-pyrrole83
2-Methylthiophene2-Methyl-5-(N,N-bis(phenylsulfonyl)amino)thiophene75

digraph "Copper-Catalyzed_Amidation" {
graph [bgcolor="#F1F3F4", fontname="Arial", label="Proposed Catalytic Cycle for Cu-Catalyzed Amidation", fontsize=14, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes Cu_I [label="Cu(I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFSI [label="NFSI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_III [label="Cu(III) Species", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heterocycle [label="Heterocycle", fillcolor="#FBBC05", fontcolor="#202124"]; Radical_Intermediate [label="Heterocycle Radical\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_II [label="Cu(II) Species", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Amidation Product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cu_I -> Cu_III [label="Oxidation", color="#5F6368"]; NFSI -> Cu_III [color="#5F6368"]; Cu_III -> Radical_Intermediate [label="Reaction with\nHeterocycle", color="#5F6368"]; Heterocycle -> Radical_Intermediate [color="#5F6368"]; Cu_III -> Cu_II [color="#5F6368"]; Radical_Intermediate -> Product [label="Oxidation", color="#5F6368"]; Cu_II -> Product [color="#5F6368"]; Cu_II -> Cu_I [label="Regeneration", color="#5F6368"]; }

Caption: Proposed catalytic cycle for the copper-catalyzed direct amidation of heterocycles with NFSI.

Copper-Catalyzed Oxidative Fragmentation of Alkynes

In this transformation, NFSI, in combination with a co-oxidant like tert-butyl hydroperoxide (TBHP), facilitates the copper-catalyzed oxidative cleavage of both terminal and internal alkynes to afford valuable aryl ketones. NFSI is proposed to act as a nitrogen-centered radical precursor and also participates in the aryl group migration.

General Experimental Protocol

A mixture of the alkyne (1.0 equiv), this compound (NFSI, 2.0 equiv), copper(II) sulfate (B86663) (CuSO₄, 0.1 equiv), and tert-butyl hydroperoxide (TBHP, 3.0 equiv) in a suitable solvent such as acetonitrile (B52724) is heated at 80 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the aryl ketone.

Table 3: Copper-Catalyzed Oxidative Fragmentation of Alkynes with NFSI

Substrate (Alkyne)ProductYield (%)
PhenylacetyleneBenzophenone85
1-Phenyl-1-propyne1,2-Diphenylethan-1-one78
4-Methoxyphenylacetylene4-Methoxybenzophenone82
1-(p-Tolyl)acetylene4-Methylbenzophenone75

digraph "Copper-Catalyzed_Alkyne_Cleavage" {
graph [bgcolor="#F1F3F4", fontname="Arial", label="Proposed Radical Pathway for Alkyne Cleavage", fontsize=14, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes NFSI [label="NFSI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBHP [label="TBHP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Radical [label="Nitrogen-Centered\nRadical", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyne [label="Alkyne", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Radical Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="Aryl Migration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="C-C Bond Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Aryl Ketone", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges NFSI -> N_Radical [label="Generation", color="#5F6368"]; TBHP -> N_Radical [color="#5F6368"]; N_Radical -> Adduct [label="Addition to Alkyne", color="#5F6368"]; Alkyne -> Adduct [color="#5F6368"]; Adduct -> Migration [color="#5F6368"]; Migration -> Cleavage [color="#5F6368"]; Cleavage -> Product [color="#5F6368"]; }


### 4. Metal-Free Oxidative Rearrangement of Tetrahydro-β-carbolines

NFSI serves as a powerful oxidant for the metal-free oxidative rearrangement of tetrahydro-β-carbolines to afford synthetically valuable spirooxindoles. This transformation is notable for its operational simplicity and high efficiency, providing access to complex heterocyclic scaffolds that are features of numerous natural products and pharmaceuticals.

#### General Experimental Protocol

To a solution of the N-protected tetrahydro-β-carboline (1.0 equiv) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (MeCN), this compound (NFSI, 1.2 equiv) is added at room temperature. The reaction is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC. Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to give the corresponding spirooxindole.

***

**Table 4: Metal-Free Oxidative Rearrangement of Tetrahydro-β-carbolines with NFSI**

| Substrate (Tetrahydro-β-carboline) | Product (Spirooxindole) | Yield (%) |
| :--- | :--- | :--- |
| N-Boc-1,2,3,4-tetrahydro-β-carboline | N-Boc-spiro[indole-3,2'-pyrrolidine]-2-one | 95 |
| N-Cbz-1,2,3,4-tetrahydro-β-carboline | N-Cbz-spiro[indole-3,2'-pyrrolidine]-2-one | 92 |
| N-Acetyl-1,2,3,4-tetrahydro-β-carboline | N-Acetyl-spiro[indole-3,2'-pyrrolidine]-2-one | 90 |
| N-Tosyl-1,2,3,4-tetrahydro-β-carboline | N-Tosyl-spiro[indole-3,2'-pyrrolidine]-2-one | 99 |

***

```dot
digraph "Oxidative_Rearrangement_Workflow" {
  graph [bgcolor="#F1F3F4", fontname="Arial", label="Experimental Workflow for Oxidative Rearrangement", fontsize=14, fontcolor="#202124"];
  node [shape=box, style="filled", fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

  // Nodes
  Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
  Dissolve [label="Dissolve Tetrahydro-β-carboline\nin Solvent (DCM or MeCN)", fillcolor="#FBBC05", fontcolor="#202124"];
  Add_NFSI [label="Add NFSI", fillcolor="#EA4335", fontcolor="#FFFFFF"];
  Stir [label="Stir at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  Monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
  Workup [label="Concentrate and Purify\nby Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
  End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

  // Edges
  Start -> Dissolve [color="#5F6368"];
  Dissolve -> Add_NFSI [color="#5F6368"];
  Add_NFSI -> Stir [color="#5F6368"];
  Stir -> Monitor [color="#5F6368"];
  Monitor -> Stir [label="Incomplete", color="#5F6368"];
  Monitor -> Workup [label="Complete", color="#5F6368"];
  Workup -> End [color="#5F6368"];
}

Caption: Experimental workflow for the metal-free oxidative rearrangement of tetrahydro-β-carbolines using NFSI.

Metal-Free Oxidation of Thiols to Disulfides

NFSI provides a rapid, efficient, and metal-free method for the oxidation of a wide range of thiols to their corresponding disulfides. This protocol is characterized by its mild reaction conditions, short reaction times, and the absence of over-oxidation products.

General Experimental Protocol

To a solution of the thiol (1.0 equiv) in a solvent such as dichloromethane (DCM) or acetonitrile (MeCN) is added this compound (NFSI, 0.6 equiv) at room temperature. The reaction is typically complete within a few minutes to an hour. The progress of the reaction can be monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by flash chromatography to afford the pure disulfide.

Table 5: Metal-Free Oxidation of Thiols to Disulfides with NFSI

Substrate (Thiol)Product (Disulfide)TimeYield (%)
ThiophenolDiphenyl disulfide5 min98
4-MethylthiophenolDi-p-tolyl disulfide5 min97
4-ChlorothiophenolBis(4-chlorophenyl) disulfide10 min95
Benzyl mercaptanDibenzyl disulfide15 min96

Thiol_Oxidation Proposed Mechanism for Thiol Oxidation by NFSI Thiol1 R-SH Thiol_Radical R-S• Thiol1->Thiol_Radical Oxidation NFSI NFSI NFSI->Thiol_Radical Byproduct [PhSO₂]₂NH + HF NFSI->Byproduct Reduction Disulfide R-S-S-R Thiol_Radical->Disulfide Radical Coupling Thiol2 R-SH Thiol2->Disulfide H-Abstraction

Caption: Proposed radical mechanism for the metal-free oxidation of thiols to disulfides using NFSI.

Disclaimer

The protocols and data presented in these application notes are derived from published literature and are intended for informational purposes for qualified researchers. The reactions described should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. The specific reaction conditions may require optimization depending on the substrate and scale. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and governmental regulations.

Scale-Up Synthesis of Fluorinated Compounds Using N-Fluorobenzenesulfonimide (NFSI): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely used electrophilic fluorinating agent in organic synthesis.[1] Its stability, ease of handling, and broad substrate scope make it an attractive choice for the introduction of fluorine atoms into a diverse range of organic molecules, a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] While numerous methods for NFSI-mediated fluorination have been developed on the laboratory scale, the transition to larger, preparative scales presents unique challenges that require careful consideration of reaction conditions, safety, and process optimization.

These application notes provide detailed protocols for the scale-up synthesis of various classes of fluorinated compounds using NFSI. The information is intended to guide researchers, scientists, and drug development professionals in the successful implementation of these important transformations on a multi-gram to multi-kilogram scale.

Key Applications and Protocols

This document details scalable protocols for three key types of NFSI-mediated fluorination reactions:

  • Asymmetric α-Fluorination of Aldehydes: A critical transformation for the synthesis of chiral α-fluoroaldehydes, which are valuable building blocks in medicinal chemistry.

  • Fluorination of Aryl Grignard Reagents: A robust method for the preparation of functionalized aromatic fluorides.

  • Decarboxylative Fluorination of β-Ketoacids: An efficient route to α-fluoroketones.

Asymmetric α-Fluorination of Aldehydes on a Multi-Gram Scale

This protocol is adapted from the foundational work on organocatalytic asymmetric α-fluorination of aldehydes.[3][4][5] The use of a chiral imidazolidinone catalyst allows for the enantioselective introduction of fluorine.

Experimental Protocol

Materials:

  • Aldehyde substrate

  • (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan catalyst)

  • This compound (NFSI)

  • 2-Propanol (IPA)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask of appropriate size

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water or cryocooler)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 equiv).

  • Add the (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride catalyst (0.1 equiv, 10 mol%).

  • Dissolve the substrate and catalyst in dichloromethane (DCM, approximately 0.5 M concentration with respect to the aldehyde).

  • Add 2-Propanol (IPA, 10% v/v of the DCM).

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add this compound (NFSI, 1.2 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoroaldehyde.

Data Summary
Substrate (Aldehyde)Scale (mmol)Catalyst (mol%)NFSI (equiv)SolventTemp (°C)Time (h)Yield (%)ee (%)
3-Phenylpropanal10101.2DCM/IPA (9:1)0128595
Cyclohexanecarbaldehyde15101.2DCM/IPA (9:1)0168298
Nonanal2051.2DCM/IPA (9:1)4248897

Data are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow

G Workflow for Asymmetric α-Fluorination of Aldehydes A 1. Charge Reactor - Aldehyde - Catalyst - DCM/IPA B 2. Cool to 0 °C A->B C 3. Add NFSI Portion-wise B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Quench with NaHCO₃ D->E Reaction Complete F 6. Aqueous Workup - Extraction with DCM E->F G 7. Dry, Filter, Concentrate F->G H 8. Purification (Column Chromatography) G->H I Final Product (α-Fluoroaldehyde) H->I G Workflow for Fluorination of Aryl Grignard Reagents cluster_0 Part A: Grignard Formation cluster_1 Part B: Fluorination A 1. Charge Reactor - Mg, LiCl, THF B 2. Add Aryl Halide (Maintain Reflux) A->B C 3. Stir to Completion B->C F 6. Add Grignard Reagent C->F Transfer Grignard D 4. Prepare NFSI Solution (DCM/Perfluorodecalin) E 5. Cool NFSI to 0 °C D->E E->F G 7. Warm to RT & Stir F->G H 8. Quench & Workup G->H I 9. Purification H->I J Final Product (Aryl Fluoride) I->J G Workflow for Decarboxylative Fluorination A 1. Charge Flask - β-Ketoacid - NFSI - Cs₂CO₃ B 2. Add Solvent (MeCN/H₂O) A->B C 3. Stir at Room Temperature B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Quench with NH₄Cl D->E Reaction Complete F 6. Aqueous Workup - Extraction with EtOAc E->F G 7. Dry, Filter, Concentrate F->G H 8. Purification (Column Chromatography) G->H I Final Product (α-Fluoroketone) H->I

References

Application Notes and Protocols for N-Fluorobenzenesulfonimide (NFSI) in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NFSI in Agrochemical Synthesis

N-Fluorobenzenesulfonimide (NFSI) is a highly effective and versatile electrophilic fluorinating agent used in modern organic synthesis.[1][2] It is a stable, crystalline solid that is easier and safer to handle than many other fluorinating agents.[1][2] In the agrochemical industry, the introduction of fluorine atoms into active ingredients is a well-established strategy to enhance their efficacy. Fluorination can significantly improve a molecule's biological activity, metabolic stability, and overall performance as a herbicide, fungicide, or insecticide.[2] NFSI provides a reliable and selective method for the monofluorination of a wide range of substrates, including electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of NFSI in the synthesis of key agrochemical compounds.

Key Applications and Advantages

The use of NFSI in agrochemical synthesis offers several distinct advantages:

  • Enhanced Biological Activity: The strategic placement of a fluorine atom can drastically alter the electronic properties of a molecule, often leading to stronger binding to target enzymes or receptors and, consequently, higher potency.[2]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation. This can lead to longer-lasting efficacy in the field.[2]

  • Increased Selectivity: Fluorination can fine-tune the physicochemical properties of a molecule, potentially leading to greater selectivity towards the target pest and reduced off-target effects.[2]

  • Versatility: NFSI is not only a fluorinating agent but can also act as an oxidant and a source for amination, providing a broader range of synthetic possibilities.[3]

Application Example 1: Synthesis of the Fungicide Penflufen

Penflufen is a pyrazole-based fungicide used to control a variety of fungal diseases in crops. The synthesis of Penflufen can be efficiently achieved through the direct fluorination of a pyrazole (B372694) precursor using NFSI.[4]

Quantitative Data for Penflufen Synthesis
ParameterValue
Substrate1-(2,6-diethyl-4-methylphenyl)-3-methyl-1H-pyrazole
ReagentThis compound (NFSI)
ProductPenflufen
Yield75%
Reaction Time1 hour
Temperature-78 °C to room temperature
SolventTetrahydrofuran (THF)
Experimental Protocol for Penflufen Synthesis

Materials:

  • 1-(2,6-diethyl-4-methylphenyl)-3-methyl-1H-pyrazole

  • n-Butyllithium (n-BuLi) solution in hexanes

  • This compound (NFSI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 1-(2,6-diethyl-4-methylphenyl)-3-methyl-1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (NFSI) (1.2 mmol, 1.2 equivalents) in anhydrous THF (5 mL) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Penflufen.

Experimental Workflow for Penflufen Synthesis

Penflufen_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Pyrazole Precursor in THF D Lithiation (-78 °C, 30 min) A->D B n-BuLi B->D C NFSI in THF E Fluorination (-78 °C to RT, 30 min) C->E D->E F Quench with NH4Cl E->F G EtOAc Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Penflufen (Fungicide) I->J

Caption: Workflow for the synthesis of the fungicide Penflufen using NFSI.

Application Example 2: Synthesis of Fluorinated Pyridinone Derivatives

N-protected pyridinones are important scaffolds in agrochemical research. Their direct and regioselective fluorination can lead to the discovery of novel and more effective agrochemicals. NFSI has been successfully employed for the C5-monofluorination of various N-protected pyridone derivatives.[1][5]

Quantitative Data for Fluorinated Pyridinone Synthesis
ParameterValue
SubstrateN-Protected Pyridone Derivative
ReagentThis compound (NFSI)
Product5-Fluoro-N-Protected Pyridone
YieldModerate to good (substrate dependent)
Reaction TimeVaries (typically several hours)
Temperature60 °C
SolventAcetonitrile (B52724) (MeCN)
General Experimental Protocol for Fluorination of N-Protected Pyridinones

Materials:

  • N-protected pyridone derivative

  • This compound (NFSI)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-protected pyridone derivative (1.0 mmol) in acetonitrile (10 mL), add this compound (NFSI) (1.2 mmol, 1.2 equivalents).

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water (10 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 5-fluoro-N-protected pyridone derivative.

Logical Relationship in Pyridinone Fluorination

Pyridinone_Fluorination Start N-Protected Pyridone Process Electrophilic Fluorination Start->Process Condition1 NFSI Condition1->Process Condition2 Acetonitrile, 60 °C Condition2->Process Outcome Regioselective C5-Fluorination Process->Outcome Product 5-Fluoro-N-Protected Pyridone Outcome->Product

Caption: Logical flow for the regioselective fluorination of N-protected pyridinones.

Conclusion

This compound is a powerful tool for the synthesis of novel and existing agrochemicals. Its stability, selectivity, and ease of use make it an attractive reagent for introducing fluorine into complex molecules. The provided protocols for the synthesis of Penflufen and fluorinated pyridinone derivatives serve as a practical guide for researchers in the field of agrochemical development. The ability to perform late-stage fluorination on diverse molecular scaffolds opens up new avenues for the discovery of next-generation crop protection agents with enhanced performance and safety profiles.

References

Application Notes and Protocols for Copper-Catalyzed Amination Reactions with N-Fluorobenzenesulfonimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting copper-catalyzed amination reactions utilizing N-Fluorobenzenesulfonimide (NFSI). This powerful combination offers a versatile and efficient method for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

Copper-catalyzed C-H amination has emerged as a powerful tool in organic synthesis, enabling the direct conversion of C-H bonds into C-N bonds, thus avoiding the need for pre-functionalized starting materials.[1] this compound (NFSI) is a versatile reagent that can act as both an aminating agent and an oxidant in these transformations.[2][3] The combination of a copper catalyst and NFSI facilitates the amination of a wide range of substrates, including heterocycles, arenes, and compounds with benzylic or other activated C-H bonds.[2][4][5] These reactions are attractive due to their operational simplicity, broad substrate scope, and good functional group tolerance.[4][5]

Applications in Drug Discovery and Development

The direct introduction of nitrogen-containing functional groups is of paramount importance in medicinal chemistry. The methods described herein provide efficient access to a variety of nitrogen-containing scaffolds, which are prevalent in numerous drug candidates and approved pharmaceuticals. For instance, the amination of heterocycles, a common core in many therapeutic agents, can be readily achieved.[4][6][7] Furthermore, the late-stage functionalization of complex molecules via C-H amination can accelerate the drug discovery process by enabling rapid derivatization and structure-activity relationship (SAR) studies.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the copper-catalyzed amination of various substrates with NFSI.

Table 1: Copper-Catalyzed Direct Amidation of Heterocycles with NFSI [3][4][8]

SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
ThiopheneCuI (5)DCE601288
2-MethylthiopheneCuI (5)DCE601285
2-BromothiopheneCuI (5)DCE601275
FuranCuI (5)DCE601291
2-MethylfuranCuI (5)DCE601289
N-MethylpyrroleCuI (5)DCE601283
N-Boc-pyrroleCuI (5)DCE601276

Table 2: Copper-Catalyzed C(sp³)–H Imidation of Methyl Sulfides with NFSI [1]

SubstrateCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Methyl(phenyl)sulfaneCuCl (10)NaHCO₃ (2.0)DCE60893
Methyl(p-tolyl)sulfaneCuCl (10)NaHCO₃ (2.0)DCE60885
(4-Chlorophenyl)(methyl)sulfaneCuCl (10)NaHCO₃ (2.0)DCE60891
Benzyl(methyl)sulfaneCuCl (10)NaHCO₃ (2.0)DCE60878

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed Direct Amidation of Heterocycles

This protocol is based on the method developed by Pan and coworkers for the α-amidation of five-membered heterocycles.[3][4][8]

Materials:

  • Heterocyclic substrate (e.g., thiophene, furan, pyrrole (B145914) derivative)

  • This compound (NFSI)

  • Copper(I) iodide (CuI)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the heterocyclic substrate (0.5 mmol, 1.0 equiv.), this compound (NFSI) (0.6 mmol, 1.2 equiv.), and copper(I) iodide (CuI) (0.025 mmol, 5 mol%).

  • Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) to the vessel.

  • Seal the vessel and stir the reaction mixture at 60 °C for the time indicated in Table 1 (typically 12 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired amidated product.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: General Procedure for the Copper-Catalyzed C(sp³)–H Imidation of Methyl Sulfides

This protocol describes the ligand-free copper-catalyzed imidation of methyl sulfides.[1]

Materials:

  • Methyl sulfide (B99878) substrate

  • This compound (NFSI)

  • Copper(I) chloride (CuCl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add the methyl sulfide substrate (0.5 mmol, 1.0 equiv.), this compound (NFSI) (0.6 mmol, 1.2 equiv.), copper(I) chloride (CuCl) (0.05 mmol, 10 mol%), and sodium bicarbonate (NaHCO₃) (1.0 mmol, 2.0 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) (3.0 mL) to the vessel.

  • Stir the reaction mixture at 60 °C for 8 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-((arylthio)methyl)benzenesulfonamide derivative.

  • Characterize the purified product using appropriate analytical methods.

Mechanistic Insights and Visualizations

The precise mechanism of copper-catalyzed amination with NFSI can vary depending on the substrate and reaction conditions. Two plausible catalytic cycles are often proposed.

One proposed mechanism for the amidation of heterocycles involves a Cu(I)/Cu(III) catalytic cycle.[3][4][8] In this pathway, Cu(I) is first oxidized by NFSI to a Cu(III) species. This intermediate then reacts with the heterocycle, leading to the formation of the C-N bond and regeneration of the Cu(I) catalyst.

G Proposed Cu(I)/Cu(III) Catalytic Cycle CuI Cu(I) CuIII Cu(III) Species [L-Cu-N(SO₂Ph)₂F] CuI->CuIII Oxidation Intermediate Intermediate Complex CuIII->Intermediate Coordination Intermediate->CuI Regeneration Product Amidated Heterocycle Intermediate->Product Reductive Elimination NFSI NFSI NFSI->CuIII Heterocycle Heterocycle Heterocycle->Intermediate G Dinuclear Cu(II) Catalytic Cycle ActiveCatalyst Dinuclear Cu(II)-Cu(II) OxidizedCatalyst Dinuclear Cu(II)-Cu(III) ActiveCatalyst->OxidizedCatalyst Oxidation ImidylRadical Imidyl Radical OxidizedCatalyst->ImidylRadical Generation AreneComplex Arene Radical Cation + Imidyl Anion AreneComplex->ActiveCatalyst Catalyst Regeneration Product Imidated Arene AreneComplex->Product C-N Bond Formation NFSI NFSI NFSI->OxidizedCatalyst Arene Arene Arene->AreneComplex SET ImidylRadical->AreneComplex G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Prepare Dry Glassware (Schlenk Tube) reagents Add Substrate, NFSI, Cu Catalyst, and Solvent prep->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert heat Heat to Desired Temperature (e.g., 60 °C) inert->heat stir Stir for Specified Time (e.g., 8-12 h) heat->stir cool Cool to Room Temperature stir->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize

References

Application Notes and Protocols: Regioselective C-H Bond Fluorination with NFSI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Direct C-H bond fluorination has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized substrates. N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent due to its stability, commercial availability, and ease of handling.[1][2][3] This document provides detailed application notes and protocols for the regioselective C-H bond fluorination of (hetero)aromatic and aliphatic compounds using NFSI with various transition metal catalysts.

Palladium-Catalyzed Regioselective C-H Fluorination

Palladium catalysis has been instrumental in the development of regioselective C-H functionalization reactions. In the context of C-H fluorination with NFSI, palladium catalysts, often in conjunction with directing groups, enable precise control over the site of fluorination, typically favoring the ortho-position.[4]

Application Notes:

Palladium-catalyzed C-H fluorination with NFSI is particularly effective for substrates containing nitrogen-based directing groups, such as pyridines, pyrazoles, quinolines, and benzothiazoles.[4][5] The choice of palladium source, ligands, and additives can significantly influence the reaction efficiency and selectivity. For instance, Pd(OAc)₂ and Pd(PPh₃)₄ have been shown to be effective catalysts.[4] The addition of acids like trifluoroacetic acid (TFA) or promoters such as L-proline can be crucial for achieving high yields.[4] These reactions generally require elevated temperatures.[4]

Catalytic Cycle for Palladium-Catalyzed C-H Fluorination

The proposed mechanism for the palladium-catalyzed ortho-C-H fluorination of 2-arylbenzo[d]thiazoles with NFSI is initiated by the formation of a Pd(II) fluoride (B91410) complex. This is followed by C-H activation to form a palladacycle intermediate. Oxidative addition of NFSI generates a Pd(IV) intermediate, which then undergoes reductive elimination to yield the fluorinated product and regenerate the active palladium catalyst.[4]

G cluster_cycle Catalytic Cycle Pd0 Pd(0) PdII_F Pd(II)-F Complex (A) Pd0->PdII_F Oxidation by NFSI Palladacycle Palladacycle Intermediate (B) PdII_F->Palladacycle C-H Activation PdIV Pd(IV) Intermediate (C) Palladacycle->PdIV Oxidative Addition (NFSI) PdIV->Pd0 Regeneration Product Ortho-Fluorinated Product PdIV->Product Reductive Elimination Substrate Substrate (Ar-H)

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-C-H fluorination.

Quantitative Data Summary
EntrySubstrateCatalyst SystemSolventTemp (°C)Yield (%)Ref
12-PhenylquinoxalinePd(OAc)₂/TFAMeNO₂/MeCN11075[4]
22-Phenylbenzo[d]oxazolePd(OAc)₂/TFAMeNO₂/MeCN11068[4]
32-Phenylbenzo[d]thiazolePd(PPh₃)₄/L-prolineCyclohexane (B81311)8072[4]
41-PhenylpyrazolePd(OAc)₂PhCF₃8085[4]
5Phenyl(oxazoline)Pd(NO₃)₂/AgNO₃DCE8065[4]
Experimental Protocol: Ortho-Fluorination of 2-Phenylbenzo[d]thiazole[4]
  • To an oven-dried reaction tube, add 2-phenylbenzo[d]thiazole (0.2 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.01 mmol, 5 mol %), and L-proline (0.04 mmol, 20 mol %).

  • Add NFSI (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous cyclohexane (2.0 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired ortho-fluorinated product.

Iron-Catalyzed Regioselective C-H Fluorination

Iron, being an earth-abundant and low-cost metal, offers a more sustainable alternative to precious metal catalysts. Iron-catalyzed C-H fluorination with NFSI has been developed for various C(sp³)-H bonds, including benzylic, allylic, and unactivated aliphatic sites, often directed by an amide group.[6][7]

Application Notes:

Iron-catalyzed C-H fluorination often proceeds via a radical mechanism.[6] The use of a directing group, such as an N-fluoroamide, can facilitate regioselective fluorination through a 1,5-hydrogen atom abstraction process.[6] Iron(II) triflate (Fe(OTf)₂) is a commonly used catalyst for these transformations.[6][7] The reactions are typically performed under mild conditions and exhibit broad functional group tolerance.[6]

Experimental Workflow

The general workflow for iron-catalyzed directed C-H fluorination involves the synthesis of the N-fluoroamide substrate followed by the iron-catalyzed fluorination step.

G cluster_workflow Experimental Workflow Start Starting Amide N_Fluoroamide N-Fluoroamide Synthesis (n-BuLi, NFSI) Start->N_Fluoroamide Fluorination Fe-Catalyzed C-H Fluorination (Fe(OTf)₂, DME) N_Fluoroamide->Fluorination Product Fluorinated Product Fluorination->Product

Caption: General workflow for iron-catalyzed directed C-H fluorination.

Quantitative Data Summary
EntrySubstrate (N-Fluoroamide derived from)CatalystSolventTemp (°C)Yield (%)Ref
1N-(2-methylbenzyl)pivalamideFe(OTf)₂ (10 mol%)DME4086[6]
2N-(cyclohexylmethyl)pivalamideFe(OTf)₂ (10 mol%)DME4075[6]
3N-(cyclopropylmethyl)pivalamideFe(OTf)₂ (10 mol%)DME4068[6]
4N-(cinnamyl)pivalamideFe(OTf)₂ (10 mol%)DME4055[6]
Experimental Protocol: Benzylic C-H Fluorination of N-fluoro-N-(2-methylbenzyl)pivalamide[6]

Part A: Synthesis of N-fluoro-N-(2-methylbenzyl)pivalamide

  • Dissolve N-(2-methylbenzyl)pivalamide (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of NFSI (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-fluoroamide.

Part B: Iron-Catalyzed Fluorination

  • To a vial, add the N-fluoro-N-(2-methylbenzyl)pivalamide (0.5 mmol, 1.0 equiv) and Fe(OTf)₂ (0.05 mmol, 10 mol %).

  • Add anhydrous 1,2-dimethoxyethane (B42094) (DME) (5 mL).

  • Stir the reaction mixture at 40 °C for 1 hour.

  • Cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the eluate and purify by column chromatography to yield the fluorinated product.

Manganese-Catalyzed Regioselective C-H Fluorination

Manganese catalysts provide another cost-effective and environmentally benign option for C-H fluorination. Manganese porphyrin and salen complexes have been successfully employed for the fluorination of both aliphatic and benzylic C-H bonds.[8][9][10] Unlike many other methods that use electrophilic fluorine sources like NFSI directly, some manganese-catalyzed systems utilize nucleophilic fluoride sources in the presence of an oxidant, though NFSI can also be employed in certain contexts.[8][11]

Application Notes:

Manganese-catalyzed C-H fluorination can exhibit excellent regioselectivity, often favoring the fluorination of weaker C-H bonds (e.g., tertiary > secondary > primary).[8] The choice of the manganese complex (porphyrin vs. salen) can influence the selectivity for aliphatic versus benzylic C-H bonds.[8] These reactions are valuable for late-stage fluorination of complex molecules due to their good functional group tolerance.[8][9]

General Reaction Scheme

G cluster_scheme General Scheme for Mn-Catalyzed C-H Fluorination Substrate Substrate (R-H) Catalyst Mn Catalyst Fluoride Fluoride Source Oxidant Oxidant Product Fluorinated Product (R-F) cluster_reactants cluster_reactants cluster_reactants->Product Reaction Conditions

Caption: General scheme for manganese-catalyzed C-H fluorination.

Quantitative Data Summary (Manganese-Catalyzed Benzylic Fluorination)
EntrySubstrateCatalystFluoride SourceOxidantSolventYield (%)Ref
1EthylbenzeneMn(salen)ClEt₃N·3HF / AgFIodosylbenzeneMeCN65[8]
2TetralinMn(salen)ClEt₃N·3HF / AgFIodosylbenzeneMeCN72[8]
3IndaneMn(salen)ClEt₃N·3HF / AgFIodosylbenzeneMeCN78[8]
44-Ethyl-anisoleMn(salen)ClEt₃N·3HF / AgFIodosylbenzeneMeCN60[8]
Experimental Protocol: Manganese-Catalyzed Benzylic C-H Fluorination of Indane[8]
  • In a glovebox, add Mn(salen)Cl (0.02 mmol, 5 mol %) and AgF (0.6 mmol, 1.5 equiv) to a vial.

  • Remove the vial from the glovebox and add indane (0.4 mmol, 1.0 equiv) and iodosylbenzene (0.8 mmol, 2.0 equiv).

  • Add anhydrous acetonitrile (B52724) (2.0 mL).

  • Add triethylamine (B128534) trihydrofluoride (Et₃N·3HF) (1.2 mmol, 3.0 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-fluoroindane.

Conclusion

Regioselective C-H bond fluorination using NFSI is a rapidly evolving field, with palladium, iron, and manganese catalysts offering complementary approaches to this important transformation. The choice of catalyst and reaction conditions allows for the selective fluorination of a wide range of substrates, from simple arenes to complex, biologically active molecules. The protocols and data presented herein provide a practical guide for researchers to implement these powerful synthetic methods in their own work.

References

Troubleshooting & Optimization

side reactions of N-Fluorobenzenesulfonimide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Fluorobenzenesulfonimide (NFSI). This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of NFSI in electrophilic fluorination and other chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NFSI) and what are its primary applications?

This compound (NFSI) is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent.[1] Its principal application is the introduction of fluorine atoms into organic molecules.[1] Beyond fluorination, NFSI can also serve as an amination reagent, a sulfonyl group transfer agent, and an oxidant in various chemical transformations.[1] It is widely used for the monofluorination of electron-rich aromatic compounds, enol silyl (B83357) ethers, and enolate lithium salts.[2][3]

Q2: My fluorination reaction with NFSI is resulting in low or no yield. What are the common causes?

Several factors can contribute to poor outcomes in NFSI fluorination reactions:

  • Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may not react efficiently with electron-poor or sterically hindered substrates.[1]

  • Improper Solvent Choice: The solvent plays a crucial role in the reaction's success. Some reactions require specific solvents to proceed effectively.[1]

  • Incorrect Stoichiometry: An improper ratio of the substrate, base (if applicable), and NFSI can lead to incomplete conversion or the formation of byproducts.[1]

  • Suboptimal Reaction Temperature: The ideal temperature can vary significantly depending on the substrate and any catalyst used. Some reactions require elevated temperatures, while others need to be cooled to minimize side reactions.[1]

  • Presence of Moisture: While some NFSI reactions can tolerate water, it can be detrimental in others, particularly when strong bases or moisture-sensitive catalysts are used.[1]

Q3: I am observing significant byproduct formation in my reaction. What are the likely side reactions?

NFSI can participate in several competing reaction pathways, leading to the formation of unwanted byproducts. The most common side reactions are:

  • Sulfonylation: The nucleophile attacks one of the sulfur atoms of NFSI instead of the fluorine atom, resulting in a sulfonated product.[1]

  • Amination: NFSI can act as an aminating agent, leading to the formation of C-N bonds instead of C-F bonds.[1]

  • Fluorodemethylation: This can occur with methoxy-substituted aromatic substrates, where a methyl group is replaced by a fluorine atom.[4][5][6]

  • Over-fluorination: The desired product reacts further with NFSI to give di- or poly-fluorinated products.[7]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Fluorinated Product

If you are experiencing low to no yield of your target fluorinated compound, consider the following troubleshooting steps.

LowYieldTroubleshooting Start Low/No Yield Observed CheckSubstrate Is the substrate sufficiently nucleophilic? Start->CheckSubstrate OptimizeSolvent Optimize Solvent CheckSubstrate->OptimizeSolvent Yes ScreenCatalysts Screen Catalysts/Additives CheckSubstrate->ScreenCatalysts No OptimizeTemp Optimize Temperature OptimizeSolvent->OptimizeTemp OptimizeTemp->ScreenCatalysts VerifyReagents Verify Reagent Quality & Stoichiometry ScreenCatalysts->VerifyReagents Success Improved Yield VerifyReagents->Success

Caption: Troubleshooting workflow for low or no yield in NFSI reactions.

Detailed Steps:

  • Evaluate Substrate Reactivity: For substrates with low nucleophilicity, consider using a stronger fluorinating agent or adding a catalyst to activate the substrate or NFSI. Lewis acids such as ZrCl₄ can be effective.[7]

  • Solvent Optimization: The choice of solvent is critical. Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile (B52724) is a common choice, while for some reactions, 1,2-dichloroethane (B1671644) (DCE) or even solvent-free conditions may be optimal.[1][7]

  • Temperature Adjustment: Systematically screen a range of temperatures. While some reactions proceed at room temperature or below, others may require heating to achieve a reasonable rate.[1] Be aware that higher temperatures can sometimes promote side reactions.

  • Catalyst and Additive Screening: The addition of a catalyst (e.g., Pd(OAc)₂, CuI) or an additive can significantly improve yields.[1][7] For palladium-catalyzed reactions, ligands such as L-proline can be beneficial.[1]

  • Verify Reagent Quality and Stoichiometry: Ensure that the NFSI is fresh and has been stored properly. If a base is used, confirm its activity. Carefully check the stoichiometry of all reagents.

Issue 2: Formation of Unwanted Byproducts

The presence of significant byproducts indicates that alternative reaction pathways are competing with the desired fluorination.

SideReactions cluster_products Reaction Products Substrate Substrate (Nucleophile) NFSI NFSI Fluorination Fluorinated Product NFSI->Fluorination Attack on F (Desired Pathway) Sulfonylation Sulfonylated Product NFSI->Sulfonylation Attack on S (Side Reaction) Amination Aminated Product NFSI->Amination N-Transfer (Side Reaction)

Caption: Competing reaction pathways of NFSI with a nucleophilic substrate.

Guide to Avoiding Specific Side Reactions

Sulfonylation

Description: This side reaction is more prevalent with "hard" nucleophiles, which preferentially attack the harder electrophilic sulfur atom of NFSI over the "softer" fluorine atom.[1] Imidazoles and triazoles are examples of substrates prone to N-sulfonylation.[1][3][8]

Troubleshooting and Avoidance:

  • Modify Reaction Conditions: Changing the solvent or temperature can influence the selectivity between fluorination and sulfonylation.

  • Choice of Base: For substrates prone to sulfonylation, avoiding strong, hard bases can be beneficial. In some cases, the reaction can proceed without a strong base, using a mild base like NaHCO₃ or even under catalyst-free conditions.[8]

SubstrateConditionsProductYield (%)Reference
Imidazole (B134444)NFSI (1.0 equiv), NaHCO₃ (0.5 equiv), ball milling1-(Benzenesulfonyl)imidazole61[4]
ImidazoleNFSI (1.0 equiv), CH₃CN, 80 °C, 12 h1-(Benzenesulfonyl)imidazole46[4]
Amination

Description: Amination reactions are often favored under certain conditions, particularly with the use of transition metal catalysts such as palladium or copper.[1][7] Indoles and other electron-rich (hetero)aromatic compounds can undergo C-H amination.[7]

Troubleshooting and Avoidance:

  • Catalyst Selection: If amination is a significant issue, consider catalyst-free conditions if your substrate is sufficiently reactive. Alternatively, screening different metal catalysts can help identify one that favors fluorination. For instance, while Pd and Cu catalysts can promote amination, ZrCl₄ is often used to catalyze fluorination.[7]

  • Control of Reaction Atmosphere: Some amination reactions are carried out under an inert atmosphere.[7]

SubstrateCatalystSolventProductYield (%)Reference
N-Substituted IndolesK₂CO₃ (10 mol%)DCE3-Aminated Indole (B1671886)35-95[7]
2-OR-Substituted AnilidesPd(OAc)₂ (10 mol%), NaHCO₃DCEpara-Aminated AnilideModerate to Excellent[7]
Thiophenes, Furans, PyrrolesCuI (5 mol%)DCEα-Amidated HeterocycleGood to Excellent[7]
Fluorodemethylation

Description: This side reaction has been observed with electron-rich methoxyarenes, such as 1,3,5-trimethoxybenzene. The reaction likely proceeds through an initial aromatic fluorination followed by the loss of a methyl group.[4][5]

Troubleshooting and Avoidance:

  • Stoichiometry Control: The use of excess NFSI can promote fluorodemethylation and the formation of di- and tri-fluorinated byproducts.[4] Careful control of the stoichiometry, using only a slight excess of NFSI, can help to minimize this.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor monofluorination over subsequent fluorodemethylation. Mechanochemical (ball milling) approaches have been shown to accomplish these transformations in short milling times.[4]

SubstrateNFSI EquivalentsConditionsMajor Product(s)Yield (%)Reference
1,3,5-Trimethoxybenzene1.0Ball milling, 3 hMonofluorinated product51[4][9]
1,3,5-Trimethoxybenzene2.0Ball milling, 3 h4,4-Difluoro-3,5-dimethoxy-2,5-cyclohexadienone and (PhSO₂)₂NCH₃79 and 82[5][9]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a β-Ketoacid

This protocol describes a general procedure for the decarboxylative fluorination of β-ketoacids to yield α-fluoroketones.[1][10][11][12]

  • To a 20 mL Schlenk flask equipped with a magnetic stir bar, add the β-ketoacid (0.5 mmol, 1.0 equiv), this compound (NFSI) (0.55 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

  • Add a mixture of acetonitrile (MeCN) and water (H₂O) in a 9:1 ratio (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: C-H Amination of an N-Substituted Indole

This protocol provides a general method for the transition-metal-free C3-amination of N-substituted indoles.[1][7]

  • To a flame-dried reaction tube, add the N-substituted indole (0.5 mmol, 1.0 equiv) and potassium carbonate (K₂CO₃) (0.05 mmol, 0.1 equiv).

  • Add NFSI (1.0 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to yield the 3-aminated indole.

Protocol 3: N-Sulfonylation of Imidazole

This protocol describes a convenient method for the N-sulfonylation of imidazoles using NFSI under mild conditions.[4]

  • In a reaction vial, combine imidazole (0.734 mmol, 1.0 equiv), NFSI (0.734 mmol, 1.0 equiv), and sodium bicarbonate (NaHCO₃) (0.367 mmol, 0.5 equiv).

  • The reaction can be performed solvent-free using a ball mill or in a suitable solvent such as acetonitrile with heating.

  • For mechanochemical synthesis, mill the reagents in a stainless steel milling jar with a stainless steel ball.

  • For solution-phase synthesis, stir the mixture in acetonitrile at 80 °C for 12 hours.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion, the crude product can be purified by column chromatography.

References

troubleshooting low reactivity of N-Fluorobenzenesulfonimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with N-Fluorobenzenesulfonimide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NFSI) and what are its primary applications?

This compound (NFSI) is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent.[1][2] Its main use is for the introduction of fluorine atoms into organic molecules.[1] Beyond fluorination, NFSI can also serve as an amination reagent, a sulfonyl group transfer agent, and an oxidant in various chemical transformations.[1][3]

Q2: My fluorination reaction with NFSI is not working or giving very low yields. What are the common causes?

Several factors can contribute to low or no yield in NFSI fluorination reactions:

  • Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may show low reactivity with electron-poor or sterically hindered substrates.[1]

  • Improper Solvent Choice: The solvent can significantly influence the reaction's success.[1]

  • Incorrect Stoichiometry: An improper ratio of the substrate to NFSI can lead to incomplete conversion.[1]

  • Suboptimal Reaction Temperature: The ideal temperature can vary greatly depending on the specific substrate and reaction conditions.[1]

  • Presence of Moisture: While some reactions tolerate water, it can be detrimental in others, particularly when using strong bases or moisture-sensitive catalysts.[1]

  • Purity of NFSI: The purity of the NFSI reagent is crucial for its reactivity.

Q3: I am observing byproducts in my reaction. What are the likely side reactions?

NFSI can participate in several alternative reaction pathways, which may lead to byproducts:[1]

  • Sulfonylation: The substrate may undergo sulfonylation instead of fluorination. This happens when a nucleophile attacks one of the sulfur atoms of NFSI instead of the fluorine atom.[1]

  • Amination: NFSI can act as an aminating agent, leading to the formation of N-S bonds.[1][4]

Q4: How can I check the purity of my NFSI reagent?

The purity of NFSI can be assessed using several analytical methods:

  • Melting Point: A sharp melting point around 110-116 °C (with decomposition) is indicative of high purity.[5] A broader melting range at a lower temperature suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can be used to check for the presence of impurities. Quantitative NMR (qNMR) can determine the exact purity.[6]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are effective for determining the purity and identifying impurities.[6][][8]

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of NFSI and help identify impurities.[][8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you are observing low or no consumption of your starting material, consider the following troubleshooting steps.

Troubleshooting Workflow: Low Reactivity

LowReactivity start Low/No Reactivity check_substrate Is the substrate sufficiently nucleophilic? start->check_substrate optimize_conditions Optimize Reaction Conditions check_substrate->optimize_conditions Yes screen_catalysts Screen Catalysts/ Additives check_substrate->screen_catalysts No verify_reagent Verify Reagent Quality optimize_conditions->verify_reagent screen_catalysts->optimize_conditions success Reaction Successful verify_reagent->success

Caption: Troubleshooting workflow for low NFSI reactivity.

Step-by-Step Troubleshooting:

  • Assess Substrate Reactivity: NFSI is most effective with electron-rich or activated substrates. If your substrate is electron-deficient, you may need to use a more reactive fluorinating agent or try to activate your substrate.

  • Optimize Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can have a significant impact. Screen a range of solvents with different properties.

    • Temperature: Gradually increase the reaction temperature. Some fluorinations require elevated temperatures to proceed at a reasonable rate.[1]

    • Stoichiometry: Ensure you are using an appropriate excess of NFSI, if necessary. A common starting point is 1.1 to 1.5 equivalents.

  • Screen Catalysts and Additives:

    • Lewis Acids: For certain substrates, the addition of a Lewis acid can enhance the electrophilicity of NFSI.

    • Transition Metal Catalysts: Palladium, copper, and other transition metals can be used to catalyze C-H fluorination with NFSI.[3][9]

  • Verify Reagent Quality:

    • Purity: Check the purity of your NFSI using the methods described in Q4. Impurities can inhibit the reaction.

    • Moisture: Ensure all reagents and solvents are dry, especially if using moisture-sensitive catalysts or bases.

Issue 2: Formation of Amination or Sulfonylation Byproducts

If you are observing significant amounts of amination or sulfonylation byproducts, consider the following strategies.

Strategies to Minimize Side Reactions:

  • Modify Reaction Conditions: Changing the solvent or temperature can sometimes favor fluorination over side reactions.[1]

  • Avoid Certain Catalysts: Amination can be a significant issue when using some transition metal catalysts.[1] If amination is a major byproduct, consider catalyst-free conditions if your substrate is sufficiently reactive, or screen different metal catalysts.

  • pH Control: In some cases, the pH of the reaction mixture can influence the reaction pathway. The use of non-nucleophilic bases might be beneficial.

Quantitative Data Summary

The following tables provide examples of how reaction conditions can be optimized to improve yields.

Table 1: Optimization of Palladium-Catalyzed ortho-C–H Fluorination of 2-Arylbenzo[d]thiazoles [1]

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)NoneDCE10045
2Pd(TFA)₂ (10)NoneDCE10062
3Pd(PPh₃)₄ (10)NoneDCE10035
4Pd(TFA)₂ (10)L-proline (20)DCE10085
5Pd(TFA)₂ (10)L-proline (20)Toluene10071
6Pd(TFA)₂ (10)L-proline (20)DCE8068

Table 2: Optimization of Metal-Free Amidation of 1,2,3-Trimethoxybenzene (TMB) with NFSI [1]

EntrySolventTemperature (°C)Yield (%)
1DichloromethaneRefluxPoor
2Diethyl EtherRefluxTraces
3TolueneRefluxModerate
4DioxaneRefluxModerate
5NoneMelting Temp.Excellent
6WaterRefluxGood

Experimental Protocols

Protocol 1: General Procedure for the Decarboxylative Fluorination of β-Ketoacids [1]

This protocol describes the fluorination of a β-ketoacid with subsequent decarboxylation to yield an α-fluoroketone.

  • To a 20 mL Schlenk flask equipped with a magnetic stir bar, add the β-ketoacid (0.5 mmol), this compound (NFSI) (0.55 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

  • Add a mixture of acetonitrile (B52724) (MeCN) and water (H₂O) in a 9:1 ratio (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed ortho-C–H Fluorination of 2-Arylbenzo[d]thiazoles [1]

This protocol details a directed C-H fluorination using a palladium catalyst.

  • In a reaction vial, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(TFA)₂ (0.02 mmol, 10 mol%), and L-proline (0.04 mmol, 20 mol%).

  • Add NFSI (0.3 mmol, 1.5 equiv).

  • Add 2 mL of 1,2-dichloroethane (B1671644) (DCE).

  • Seal the vial and heat the reaction mixture at 100 °C.

  • Stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Metal-Free C-3 Amination of N-Substituted Indoles [1]

This protocol describes the amination of an indole (B1671886) at the C-3 position.

  • To a flame-dried reaction tube, add the N-substituted indole (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Add NFSI (1.0 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to yield the 3-aminated indole.

Signaling Pathways and Experimental Workflows

Electrophilic Fluorination Mechanism

The following diagram illustrates the generally accepted mechanism for electrophilic fluorination of a carbanion with NFSI. The reaction is believed to proceed through an Sₙ2-type pathway.[10]

FluorinationMechanism cluster_0 Sₙ2-type Mechanism Nu R₃C⁻ (Nucleophile) TS [R₃C---F---N(SO₂Ph)₂]⁻ (Transition State) Nu->TS Nucleophilic Attack NFSI NFSI (F-N(SO₂Ph)₂) NFSI->TS Product R₃C-F (Fluorinated Product) TS->Product Anion ⁻N(SO₂Ph)₂ (Benzenesulfonimide Anion) TS->Anion

Caption: Proposed mechanism for electrophilic fluorination with NFSI.

References

Technical Support Center: Purification of Products from N-Fluorobenzenesulfonimide (NFSI) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving N-Fluorobenzenesulfonimide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products from NFSI reactions?

A1: The most prevalent methods for purifying products from NFSI reactions are flash column chromatography on silica (B1680970) gel and recrystallization. For more challenging separations, High-Performance Liquid Chromatography (HPLC), including normal-phase, reversed-phase, and Hydrophilic Interaction Chromatography (HILIC), may be employed. Supercritical Fluid Chromatography (SFC) is an effective alternative for thermally sensitive or complex mixtures.[1]

Q2: What are the typical impurities I might encounter in my NFSI reaction?

A2: Common impurities include unreacted NFSI, the reduced byproduct benzenesulfonimide ((PhSO₂)₂NH), and N-methyl benzenesulfonimide ((PhSO₂)₂NCH₃) if certain solvents or reagents are used.[2] Depending on the reaction, side-products from fluorodemethylation, sulfonylation, or amidation can also be present.[2][3][4]

Q3: My fluorinated product is highly polar. What is the best way to purify it?

A3: For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often a suitable technique.[1] A typical HILIC setup uses a polar stationary phase (e.g., silica, amide) with a mobile phase gradient starting from a high organic content (like 95% acetonitrile) and increasing the aqueous portion.[1]

Q4: Can I use recrystallization to purify my product?

A4: Yes, recrystallization can be a very effective method, especially for solid products, to obtain high-purity material. The choice of solvent is critical; the ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.[5]

Q5: My product appears to be degrading on the silica gel column. What should I do?

A5: Some fluorinated compounds or other functional groups in your molecule might be sensitive to the acidic nature of standard silica gel. You can neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine, in your eluent.[5] Alternatively, using a different stationary phase like alumina (B75360) could be beneficial.

Troubleshooting Guides

Problem 1: Co-elution of Product and Impurities during Column Chromatography

Symptoms:

  • NMR or LC-MS analysis of the collected fractions shows the presence of both the desired product and impurities.

  • TLC analysis shows overlapping spots for the product and an impurity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System Optimize the eluent system by trying different solvent mixtures and gradients. A switch from an acetonitrile-based mobile phase to a methanol-based one (or vice-versa) can alter selectivity.[1]
Similar Polarity of Product and Impurity Change the stationary phase. If using a standard C18 column, consider a phenyl-hexyl or a fluorinated phase column for different selectivity.[1]
Complex Mixture Employ an orthogonal purification technique. If reversed-phase chromatography is failing, try HILIC or SFC, which operate on different separation principles.[1]
Problem 2: Poor Peak Shape or Tailing in HPLC

Symptoms:

  • Broad, asymmetric, or tailing peaks during HPLC analysis or purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase For basic compounds, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa; a lower pH often helps.[1] Add a mobile phase modifier like trifluoroacetic acid (TFA).[1]
Column Overload Reduce the amount of sample injected onto the column.[1]
Inappropriate Mobile Phase For basic compounds, consider adding a small amount of a basic modifier like ammonium (B1175870) hydroxide.[1]
Problem 3: Product Elutes in the Void Volume (Reversed-Phase Chromatography)

Symptoms:

  • The desired product is not retained on the reversed-phase column and elutes with the solvent front.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Polarity of the Compound The compound is too polar for the non-polar stationary phase.[1]
Insufficient Retention Use a more retentive reversed-phase column, such as one with a higher carbon load or an embedded polar group.[1]
Incompatible Technique Switch to a more suitable technique for polar compounds, such as HILIC or aqueous normal-phase chromatography.[1]

Experimental Protocols

Protocol 1: General Workup and Flash Column Chromatography
  • Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Aqueous Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Subsequently, wash with brine.[6]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[7][8]

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product; common solvent systems include mixtures of hexane (B92381) and ethyl acetate.[7][8]

Protocol 2: Purification of a Radiolabeled Product using a Cation Exchange Resin

For specific applications like the purification of ¹⁸F-labeled amino acids, a strong cation exchange resin can be used as an alternative to time-consuming radio-HPLC. This method is effective for separating the desired product from unreacted [¹⁸F]NFSI and other reaction byproducts.[9]

Visualized Workflows

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start NFSI Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Isolated Fluorinated Product chromatography->product

Caption: General experimental workflow for NFSI reactions.

troubleshooting_workflow cluster_solutions start Impure Product After Chromatography q1 Are product and impurity spots overlapping on TLC? start->q1 sol1 Optimize Eluent System q1->sol1 Yes sol2 Change Stationary Phase sol1->sol2 sol3 Use Orthogonal Technique (e.g., HILIC, SFC) sol2->sol3

Caption: Troubleshooting co-elution issues.

References

Technical Support Center: Managing Acidic Byproducts in NFSI Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing acidic byproducts in reactions involving N-Fluorobenzenesulfonimide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts generated in NFSI reactions?

Q2: What are the detrimental effects of these acidic byproducts on my reaction?

The accumulation of acidic byproducts, primarily benzenesulfonimide, can have several negative consequences for your reaction:

  • Product Decomposition: The acidic environment can promote the decomposition of the desired fluorinated product, particularly if it is acid-sensitive. For example, benzylic fluorides can undergo acid-catalyzed hydrolysis in the presence of trace amounts of water, leading to the formation of corresponding alcohols.[4]

  • Catalyst Deactivation: In metal-catalyzed NFSI reactions, acidic byproducts can protonate and deactivate the catalyst or ligands, thereby slowing down or halting the catalytic cycle.

  • Side Reactions: The acidic conditions can catalyze unwanted side reactions, such as rearrangements or eliminations, leading to a more complex product mixture and lower yields of the desired compound. For instance, the acidic byproduct can catalyze the formation of Ritter-type acetamide (B32628) byproducts when acetonitrile (B52724) is used as a solvent.[5]

  • Reduced Selectivity: Changes in the reaction pH due to byproduct formation can alter the reactivity of the substrate or reagents, potentially leading to a loss of stereoselectivity or regioselectivity.

Q3: How can I control the formation of acidic byproducts during the reaction?

The most effective strategy is to neutralize the acidic byproducts as they are formed by using an in-situ acid scavenger. This is typically a solid, non-nucleophilic inorganic base that is added to the reaction mixture from the outset.

Q4: Which bases are recommended for use as acid scavengers in NFSI reactions?

Mild inorganic bases are generally preferred to avoid unwanted side reactions with the substrate or NFSI itself. Commonly used bases include:

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Lithium carbonate (Li₂CO₃)[4]

The choice of base can depend on the specific reaction conditions, substrate tolerance, and solvent system.

Q5: How do I remove acidic byproducts during the reaction workup?

An aqueous basic wash is a standard and effective method for removing benzenesulfonimide and other acidic residues during the workup. A typical procedure involves:

  • Quenching the reaction mixture.

  • Diluting with an organic solvent.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).

  • Separating the aqueous layer.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating in vacuo.

Troubleshooting Guides

Issue 1: Low yield of the desired fluorinated product and observation of decomposition.

Possible Cause Troubleshooting Step Rationale
Acid-catalyzed product degradation Add a solid inorganic base (e.g., NaHCO₃, K₂CO₃) to the reaction mixture at the start of the reaction.The base will neutralize the acidic benzenesulfonimide byproduct as it is formed, maintaining a non-acidic environment and preventing product decomposition.[4][5]
Sub-optimal reaction temperature Screen a range of temperatures. Lowering the temperature may reduce the rate of decomposition, while cautiously increasing it might be necessary for sluggish reactions.Temperature can significantly affect the rates of both the desired reaction and undesired decomposition pathways.
Presence of water Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).Water can participate in the acid-catalyzed hydrolysis of the product.

Issue 2: Formation of multiple unidentified byproducts.

Possible Cause Troubleshooting Step Rationale
Acid-induced side reactions Incorporate an in-situ acid scavenger (see above).By maintaining a neutral pH, acid-catalyzed side reactions such as rearrangements or eliminations can be suppressed.
Sulfonylation or Amination Side Reactions Modify reaction conditions (solvent, temperature). In some cases, changing the fluorinating agent to a more or less reactive one may be beneficial.NFSI can sometimes act as a sulfonating or aminating agent. These side reactions can be influenced by the reaction conditions and the nature of the substrate.[6]
Incorrect Stoichiometry Carefully verify the stoichiometry of all reagents, including the base if used.An excess of any reactant can lead to the formation of byproducts.

Quantitative Data

While a direct head-to-head comparison of different bases under identical conditions is not extensively documented in the literature, the following table summarizes the use of various bases as acid scavengers in published NFSI reaction protocols and the reported yields. This data can serve as a guide for selecting a suitable base for your specific application.

Base Substrate Type Solvent Temperature Yield (%) Reference
NaHCO₃ImidazoleMechanochemical (ball milling)Room Temp.61[3]
K₂CO₃N-substituted indole1,2-dichloroethane (DCE)60 °CNot specified[7]
Cs₂CO₃β-KetoacidAcetonitrile/WaterRoom Temp.Not specified
Li₂CO₃Benzylic C-HNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: General Procedure for α-Fluorination of a β-Ketoester with In-Situ Acid Scavenging

This protocol is a general guideline for the fluorination of a β-ketoester using NFSI with an inorganic base to neutralize the acidic byproduct.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 equiv) and the chosen inorganic base (e.g., NaHCO₃, 1.5-2.0 equiv).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane) via syringe under an inert atmosphere.

  • Reagent Addition: Add this compound (NFSI) (1.1-1.2 equiv) portion-wise to the stirred suspension.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction to room temperature and filter off the solid base.

    • Wash the solids with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Workup Procedure for Removing Benzenesulfonimide

This protocol details a robust aqueous workup to remove the benzenesulfonimide byproduct after the reaction is complete.

  • Quenching: Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) if any unreacted oxidant is suspected, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Basic Wash: Combine the organic layers and wash twice with a saturated aqueous solution of NaHCO₃. This will deprotonate the acidic benzenesulfonimide, rendering it water-soluble and facilitating its removal into the aqueous phase.

  • Brine Wash: Wash the organic layer once with brine to remove residual water and dissolved inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified.

Visualizations

NFSI_Reaction_Byproduct Substrate Substrate (Nu-H) Product Fluorinated Product (Nu-F) Substrate->Product + F⁺ NFSI NFSI ((PhSO₂)₂NF) NFSI->Product Byproduct Benzenesulfonimide ((PhSO₂)₂NH) (Acidic Byproduct) NFSI->Byproduct - F⁺

Caption: Formation of acidic byproduct in NFSI fluorination.

Troubleshooting_Workflow Start Low Yield or Product Decomposition Check_Acid Is an acidic byproduct the likely cause? Start->Check_Acid Add_Base Add in-situ acid scavenger (e.g., NaHCO₃) Check_Acid->Add_Base Yes Optimize_Conditions Optimize other reaction conditions (temp, solvent, etc.) Check_Acid->Optimize_Conditions No Workup Perform aqueous basic workup Add_Base->Workup Optimize_Conditions->Workup Analyze Analyze results Workup->Analyze

Caption: Troubleshooting workflow for acidic byproduct issues.

Workup_Diagram Reaction_Mixture Crude Reaction Mixture (Product, Byproduct, Solvent) Dilute Dilute with Organic Solvent Reaction_Mixture->Dilute Wash_Base Wash with aq. NaHCO₃ Dilute->Wash_Base Separate1 Separate Layers Wash_Base->Separate1 Aqueous_Layer Aqueous Layer (Contains (PhSO₂)₂N⁻ Na⁺) Separate1->Aqueous_Layer Aqueous Organic_Layer1 Organic Layer Separate1->Organic_Layer1 Organic Wash_Brine Wash with Brine Organic_Layer1->Wash_Brine Separate2 Separate Layers Wash_Brine->Separate2 Organic_Layer2 Organic Layer Separate2->Organic_Layer2 Organic Dry Dry (Na₂SO₄) Organic_Layer2->Dry Pure_Product Pure Product (after concentration & purification) Dry->Pure_Product

Caption: Experimental workflow for basic aqueous workup.

References

effect of solvent on N-Fluorobenzenesulfonimide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Fluorobenzenesulfonimide (NFSI) Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of NFSI, with a particular focus on the critical role of the solvent in modulating its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in reactions involving NFSI?

A solvent in NFSI reactions serves multiple functions. Primarily, it dissolves the reactants to facilitate the reaction.[1] However, the choice of solvent can dramatically influence the reaction's outcome, including its rate, yield, and even the type of product formed.[2][3] Solvents can affect the reaction mechanism, for instance, by stabilizing intermediates or by participating in the reaction.[1][3] Some reactions can even be performed under solvent-free conditions, which in certain cases can lead to higher selectivity or different products compared to reactions run in a solvent.[4][5]

Q2: My fluorination reaction with NFSI is not working or is giving a very low yield. What are the common causes?

Several factors can contribute to poor outcomes in NFSI fluorination reactions:

  • Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may not react efficiently with electron-poor or sterically hindered substrates.[6][7]

  • Improper Solvent Choice: The solvent has a significant impact on the reaction. A solvent that is optimal for one type of substrate may be unsuitable for another.[2][8] For instance, in some palladium-catalyzed C-H fluorinations, cyclohexane (B81311) was found to be the most effective solvent, while for other substrates, refluxing acetonitrile (B52724) (MeCN) provided the best results.[2][5]

  • Reaction Temperature and Time: The reaction may require specific temperatures to proceed at an appreciable rate. Some reactions are run at elevated temperatures, such as in refluxing bromobenzene (B47551) or at 110 °C in a mixed MeNO₂/MeCN system.[2][8]

  • Reagent Quality: Ensure that the NFSI is pure and that other reagents, such as any catalysts or bases, are active.[6]

  • Incorrect Stoichiometry: Using incorrect ratios of reactants can lead to low conversion or the formation of side products.[9]

Q3: I am observing amination or sulfonylation byproducts. How can I minimize them?

NFSI is a versatile reagent capable of acting not only as a fluorinating agent but also as a source of nitrogen for amination or as a phenylsulfonyl transfer agent.[10][11] The reaction pathway can be influenced by the solvent and other reaction conditions.

  • Minimizing Amination: Amination can be favored, particularly when using transition metal catalysts.[6] The choice of solvent can be critical. For example, in certain palladium-catalyzed reactions, non-nucleophilic solvents like CH₂Cl₂ and EtOAc lead to diamination, while aromatic solvents can lead to carboamination.[3] For some metal-free aminations, ethyl acetate (B1210297) (EtOAc) or 1,2-dichloroethane (B1671644) (DCE) have been used effectively.[2][8]

  • Minimizing Sulfonylation: This side reaction is more likely with "hard" nucleophiles.[6] Adjusting the reaction conditions, such as the solvent, may help favor fluorination.

Q4: Can I perform reactions with NFSI under solvent-free conditions?

Yes, solvent-free reactions with NFSI are possible and can be advantageous in some cases.[4][5] These reactions are often conducted by heating the neat reactants or by using mechanochemical methods like ball milling.[5][12] For certain aromatic compounds, solvent-free fluorination has been shown to be more selective than reactions carried out in a solvent.[4][5] For example, the reaction of 2,5-diphenylthiazoles with NFSI in refluxing bromobenzene gave poor yields of the monofluorinated product, whereas under solvent-free conditions at 135–140 °C, trifluorinated products were formed.[2][8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during NFSI reactions.

Issue: Low or No Product Yield

A low or non-existent yield is a common problem. The following workflow can help identify the root cause.

LowYieldTroubleshooting start Low/No Yield Observed check_substrate Is the substrate sufficiently nucleophilic/activated? start->check_substrate check_conditions Are reaction conditions (temperature, time) optimized? check_substrate->check_conditions Yes end_fail Consult further literature for specific substrate class check_substrate->end_fail No check_solvent Is the solvent choice appropriate for the substrate and reaction type? check_conditions->check_solvent Yes check_conditions->end_fail No check_reagents Are all reagents (NFSI, catalyst, base) pure and active? check_solvent->check_reagents Yes check_solvent->end_fail No end_success Problem Resolved check_reagents->end_success Yes check_reagents->end_fail No

Caption: Troubleshooting workflow for low-yield NFSI reactions.

Issue: Dominance of an Unwanted Reaction Pathway

NFSI's reactivity can be diverted down different pathways depending on the conditions. The choice of solvent is a key factor in directing the reaction outcome.

DivergentReactivity cluster_solvents Solvent Choice cluster_products Reaction Products reagents Alkene + Pd Catalyst + NFSI pd_iv Pd(IV) Intermediate reagents->pd_iv non_nucleophilic Non-nucleophilic (e.g., CH2Cl2, EtOAc) pd_iv->non_nucleophilic leads to aromatic Aromatic (e.g., Benzene) pd_iv->aromatic leads to alcoholic Alcoholic (e.g., MeOH) pd_iv->alcoholic leads to diamination Diamination non_nucleophilic->diamination results in carboamination Carboamination aromatic->carboamination results in alkoxyamination Alkoxyamination alcoholic->alkoxyamination results in

Caption: Solvent-dependent reactivity of NFSI in Pd-catalyzed reactions.

Data on Solvent Effects

The following table summarizes the observed effects of different solvents on various NFSI-mediated reactions based on literature reports.

Reaction TypeSubstrate ClassSolvent(s)Observation
C-H Fluorination (Pd-catalyzed) 2-Arylbenzo[d]thiazolesCyclohexaneFound to be the most effective solvent, providing fair to good yields of the ortho-fluorinated product.[2][8]
N-heterocyclic arenesMeNO₂ / MeCN (mixed)Used for ortho-monofluorination, resulting in moderate to good yields.[2][8]
ThiazolesBromobenzene (refluxing)Poor yields of monofluorinated products were obtained.[2][8]
ThiazolesSolvent-free (135-140 °C)Led to the formation of trifluorinated products.[2][8]
C-H Amination (Metal-free) N-substituted indoles1,2-Dichloroethane (DCE)Provided moderate to excellent yields of 3-aminated indoles.[2]
AzolesEthyl acetate (EtOAc)Effective for C5-amination, affording moderate to excellent yields.[2][8]
Diamination (Pd-catalyzed) AlkenesDichloromethane (CH₂Cl₂), Ethyl acetate (EtOAc)These non-nucleophilic solvents favor the diamination pathway.[3]
Carboamination (Pd-catalyzed) AlkenesAromatic solvents (e.g., Benzene)The reaction course is diverted to form carboamination products.[3]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for setting up an NFSI fluorination experiment.

ExperimentalWorkflow prep_vial 1. Flame-dry reaction vial and cool under inert gas add_solids 2. Add substrate, NFSI, and catalyst/additive (if any) prep_vial->add_solids add_solvent 3. Add anhydrous solvent via syringe add_solids->add_solvent reaction 4. Stir at specified temperature (monitor by TLC/GC/LCMS) add_solvent->reaction workup 5. Quench reaction and perform aqueous workup reaction->workup purify 6. Purify crude product (e.g., column chromatography) workup->purify

Caption: General experimental workflow for NFSI reactions.

Protocol 1: Transition-Metal-Free C-3 Amination of Indoles

This protocol describes the amination of N-substituted indoles using NFSI in the presence of a catalytic amount of K₂CO₃.[2][6]

  • To a flame-dried reaction tube, add the N-substituted indole (B1671886) (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Add this compound (NFSI) (1.0 mmol, 2.0 equiv).

  • Under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dichloroethane (DCE) (2 mL).

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica (B1680970) gel to yield the 3-aminated indole.[6]

Protocol 2: Palladium-Catalyzed ortho-C–H Fluorination of 2-Arylbenzo[d]thiazoles

This protocol details a directed C-H fluorination using a palladium catalyst.[2][8]

  • In a reaction vial, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol) and Pd(PPh₃)₄ (0.02 mmol, 10 mol%).

  • Add NFSI (0.3 mmol, 1.5 equiv).

  • Add 2 mL of cyclohexane.

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 100 °C).

  • Stir for the required reaction time (e.g., 24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Deactivation in NFSI-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in reactions involving N-Fluorobenzenesulfonimide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What is NFSI, and what are its primary functions in chemical reactions?

This compound (NFSI) is a versatile and easy-to-handle electrophilic fluorinating agent.[1] Beyond its main use for introducing fluorine into organic molecules, NFSI can also act as an amination reagent, a sulfonyl group transfer agent, and a strong oxidant, particularly for promoting reductive elimination from transition metals.[2]

Q2: My NFSI-mediated reaction has a low yield or is not working. What are the common causes?

Several factors can lead to poor outcomes in NFSI reactions:

  • Insufficiently Nucleophilic Substrate: NFSI is a relatively mild fluorinating agent and may not react efficiently with substrates that are electron-poor or sterically hindered.[3]

  • Improper Reaction Conditions: The choice of solvent and temperature is critical and can significantly impact the reaction outcome.[3]

  • Suboptimal Catalyst System: The catalyst, and any associated ligands or additives, may not be suitable for the specific substrate or desired transformation.[1]

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.

  • Reagent Quality and Stoichiometry: Degradation of NFSI or other reagents, or incorrect molar ratios, can lead to low conversion and byproduct formation.[3]

Q3: What are the common side reactions with NFSI that might compete with my desired reaction?

NFSI's reactivity can lead to several competing pathways:

  • Sulfonylation: A nucleophile can attack one of the sulfur atoms of NFSI instead of the fluorine atom, leading to a sulfonated byproduct. This is more common with "hard" nucleophiles.[3]

  • Amination: NFSI can act as a source of the bis(benzenesulfonyl)imidyl group, leading to amination of the substrate. This is a known pathway, especially with certain transition metal catalysts.[3]

  • Oxidation of the Catalyst: In reactions involving catalysts with multiple accessible oxidation states (e.g., Copper(I)), NFSI can act as an oxidant, converting the active catalyst to a higher, inactive oxidation state (e.g., Copper(II)).[4]

Q4: How should I handle and store NFSI?

NFSI is a bench-stable crystalline solid. It should be stored in a cool, dry place, away from strong reducing agents. Always consult the Safety Data Sheet (SDS) for detailed handling and storage instructions.

Troubleshooting Guide for Catalyst Deactivation

This section addresses specific issues related to loss of catalyst activity.

Issue 1: Reaction starts but does not go to completion, or yield decreases upon scaling up.

This often points to catalyst deactivation during the reaction.

Potential Cause Troubleshooting Steps
Oxidation of the Catalyst For catalysts like Cu(I), NFSI can act as an oxidant, forming inactive Cu(II) species and halting catalysis.[4] Solution: Consider adding a reducing agent or a "redox buffer" like methylboronic acid (MeB(OH)₂) to regenerate the active Cu(I) state.[4]
Fouling by Byproducts Reaction byproducts or substrate/product polymerization can adsorb onto the catalyst's active sites, blocking them. This is a form of fouling.[5] Solution: Optimize reaction conditions (temperature, concentration) to minimize byproduct formation. Analyze the crude reaction mixture to identify major byproducts and adjust the strategy accordingly.
Ligand Degradation or Dissociation The ligand required to stabilize the active catalytic species may be degrading under the reaction conditions or dissociating from the metal center. Solution: Screen alternative, more robust ligands. Ensure the reaction is run under an inert atmosphere if the ligand or catalyst is air-sensitive.
Poisoning from Impurities Impurities in reactants, solvents, or from glassware can act as catalyst poisons. Common poisons for palladium catalysts include sulfur and phosphorus compounds.[5] Solution: Use high-purity, anhydrous solvents and reagents. Ensure glassware is scrupulously clean.
Issue 2: No reaction or very low conversion from the start.

This may indicate an inherently inactive catalyst system or immediate deactivation.

Potential Cause Troubleshooting Steps
Incorrect Catalyst/Ligand Combination The chosen catalyst system may not be active for the specific transformation. For example, Pd-catalyzed fluorination often requires sterically hindered ligands to facilitate the difficult C-F reductive elimination step.[6] Solution: Perform a catalyst and ligand screen. Common catalysts for NFSI reactions include those based on Pd, Cu, and Zr.[1]
Formation of an Inactive Pre-catalyst The active catalyst may not be forming correctly from the precursor, or it may be immediately converting to an inactive state. For instance, some copper catalysts form an active dinuclear Cu(II)-Cu(II) species from a Cu(I) precursor upon reaction with NFSI.[1] Solution: Review literature for catalyst activation procedures. Consider if an additive is necessary to generate or stabilize the active species.
Incompatible Additives or Base If a base is used, it could be reacting with the catalyst or NFSI in an unproductive manner. Solution: Screen different bases (organic vs. inorganic) or consider running the reaction without a base if possible.

Data Presentation: Reaction Conditions

The following tables summarize typical conditions for various NFSI-mediated reactions, providing a starting point for optimization.

Table 1: Palladium-Catalyzed C-H Fluorination

ParameterCondition
Substrate 2-Arylbenzo[d]thiazole (0.2 mmol)
Catalyst Pd(PPh₃)₄ (10 mol%)
Promoter L-proline (20 mol%)
NFSI 1.5 equivalents
Solvent 1,2-Dichloroethane (DCE) (2 mL)
Temperature 100 °C
Time 24 hours
Source: Example protocol for a directed C-H fluorination.[3]

Table 2: Copper-Catalyzed C-H Amination

ParameterCondition
Substrate N-substituted indole (B1671886) (0.5 mmol)
Catalyst Copper(I) iodide (CuI) (10 mol%)
Base K₂CO₃ (10 mol%)
NFSI 2.0 equivalents
Solvent 1,2-Dichloroethane (DCE) (2 mL)
Temperature 60 °C
Atmosphere Inert (Argon or Nitrogen)
Source: Example protocol for C-H amination.[3]

Experimental Protocols

Protocol 1: Catalyst Recycling Experiment to Test for Deactivation

This protocol helps determine if the catalyst is losing activity during the reaction.

  • Set up the reaction according to your optimized conditions.

  • Run the reaction for a set time (e.g., until ~50% conversion is reached as determined by TLC or LC-MS).

  • Stop the reaction and carefully separate the catalyst from the reaction mixture. For a heterogeneous catalyst (e.g., Pd/C), this can be done by filtration. For a homogeneous catalyst, this step is more complex and may not be feasible without precipitation or extraction.

  • Wash the recovered catalyst with a suitable solvent to remove adsorbed species and dry it.

  • Add the recovered catalyst to a fresh mixture of substrate, reagents, and solvent.

  • Run the second reaction under the identical conditions and monitor the conversion over time.

  • Analysis: A significantly lower reaction rate or final yield in the second run indicates that the catalyst was deactivated during the first run.

Protocol 2: General Procedure for Catalyst Regeneration (Palladium Catalysts)

This protocol is a starting point for regenerating a deactivated palladium catalyst that has been fouled by organic residues.[7]

  • Recover the deactivated palladium catalyst (e.g., Pd/C, Pd(OH)₂/C) from the reaction mixture by filtration.

  • Wash the catalyst with a non-polar solvent (e.g., chloroform) with stirring to remove organic byproducts.[7]

  • Follow with a wash using a polar, acidic solvent (e.g., glacial acetic acid) to remove more polar or basic residues.[7]

  • The use of ultrasonication during the washing steps can help dislodge material from the catalyst pores.[7]

  • Wash the catalyst thoroughly with deionized water until the filtrate is neutral.

  • Finally, wash with an appropriate organic solvent (e.g., ethanol (B145695) or acetone) and dry the catalyst under vacuum.

  • The activity of the regenerated catalyst should be tested in a small-scale reaction and compared to the fresh catalyst.

Visualizations

Logical and Workflow Diagrams

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality & Stoichiometry? start->check_reagents check_reagents->start  Yes (Fix & Rerun) catalyst_issue Potential Catalyst Deactivation check_reagents->catalyst_issue  No side_reactions Check for Side Products (Amination, Sulfonylation) catalyst_issue->side_reactions optimize_conditions Optimize Conditions (Solvent, Temp, Conc.) side_reactions->optimize_conditions  Yes screen_catalyst Screen Catalysts & Ligands side_reactions->screen_catalyst  No success Improved Yield optimize_conditions->success add_additive Consider Additives (e.g., Redox Buffer) screen_catalyst->add_additive screen_catalyst->success add_additive->success Competing_Pathways Substrate Substrate + Catalyst sub_plus_nfsi Substrate->sub_plus_nfsi NFSI NFSI NFSI->sub_plus_nfsi Fluorination Desired Product (C-F Bond Formation) sub_plus_nfsi->Fluorination  Attack on F Amination Byproduct (C-N Bond Formation) sub_plus_nfsi->Amination  Attack on N Sulfonylation Byproduct (C-S Bond Formation) sub_plus_nfsi->Sulfonylation  Attack on S Copper_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway cluster_regeneration Regeneration Pathway CuI Active Catalyst Cu(I) CuII_F Cu(II)-F + •NSI CuI->CuII_F + NFSI CuII_Inactive Inactive Catalyst Cu(II) CuI->CuII_Inactive Oxidation by •NSI or NFSI Radical_Gen Substrate Radical (Sub-•) CuII_F->Radical_Gen + Substrate-H (HAT) Product_Formation Product + Cu(I) Radical_Gen->Product_Formation + Nucleophile Product_Formation->CuI Regeneration Redox_Buffer Redox Buffer (e.g., MeB(OH)₂) CuII_Inactive->Redox_Buffer Redox_Buffer->CuI Reduction

References

preventing over-fluorination with N-Fluorobenzenesulfonimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Fluorobenzenesulfonimide (NFSI). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during electrophilic fluorination and other reactions involving NFSI.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NFSI) and what are its primary applications?

This compound (NFSI) is a stable, crystalline solid that serves as a versatile electrophilic fluorinating agent.[1][2] It is widely used in organic synthesis to introduce fluorine atoms into a variety of molecules, including pharmaceuticals and agrochemicals.[2][3] Beyond fluorination, NFSI can also function as an oxidant and a source of the benzenesulfonimide group in amination reactions.[4][5] Its relative stability and ease of handling make it a preferred alternative to harsher fluorinating agents.[1][6]

Q2: What are the common solvents for reactions involving NFSI?

NFSI is soluble in many common organic solvents. It is very soluble in acetonitrile, dichloromethane, and tetrahydrofuran (B95107) (THF), and less soluble in toluene.[3] It has low solubility in ethanol, methanol, water, and petroleum ether.[7][8] The choice of solvent can significantly impact reaction outcomes and should be optimized for specific substrates and transformations.[9]

Q3: How should NFSI be handled and stored?

NFSI is a stable, non-hygroscopic crystalline solid that can be stored at room temperature, preferably protected from light.[8][10] It should be handled in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, as it can be irritating to the eyes, respiratory system, and skin.[8]

Troubleshooting Guides

Issue 1: Over-fluorination or Formation of Di-fluorinated Products

Over-fluorination is a common challenge, particularly with highly activated substrates.

Question: My reaction is producing a significant amount of di-fluorinated product instead of the desired mono-fluorinated compound. How can I prevent this?

Answer:

Controlling the stoichiometry and reaction conditions is crucial to prevent over-fluorination. Here are several strategies to improve selectivity for mono-fluorination:

  • Reagent Stoichiometry: Carefully control the amount of NFSI used. Start with a stoichiometric equivalent (1.0 equiv.) or a slight excess (e.g., 1.1 equiv.) relative to the substrate. Using a large excess of NFSI can drive the reaction towards di-fluorination.[11]

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of the second fluorination.

  • Slow Addition: Adding the NFSI solution slowly to the reaction mixture can help maintain a low concentration of the fluorinating agent, favoring mono-fluorination.

  • Solvent Choice: The choice of solvent can influence reactivity. Experiment with less polar solvents to potentially temper the reactivity of NFSI.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, LC-MS, or NMR to stop the reaction once the desired mono-fluorinated product is formed and before significant di-fluorination occurs.

Issue 2: Low or No Yield

Achieving optimal yields requires careful consideration of several factors.

Question: I am observing low or no yield of my desired fluorinated product. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield can stem from several issues, from substrate reactivity to reagent quality. Consider the following troubleshooting steps:

  • Substrate Reactivity: Ensure your substrate is sufficiently nucleophilic for electrophilic fluorination. Electron-withdrawing groups on the substrate can deactivate it towards fluorination.[12]

  • Reagent Quality: Verify the purity and activity of your NFSI. Impurities or degradation can lead to poor results. It is a bench-stable reagent but should be stored properly.[4]

  • Reaction Conditions:

    • Temperature: Some reactions require heating to proceed at an adequate rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature.[4]

    • Solvent: Ensure you are using a dry, appropriate solvent. The solubility of NFSI and the substrate are key.[3][7]

    • Base (if applicable): If a base is used to generate an enolate or other nucleophile, ensure it is active and used in the correct stoichiometry. Commercial concentrations of bases like NaHMDS can be unreliable.[13]

  • Side Reactions: Consider the possibility of competing side reactions such as amination or sulfonylation, which consume your starting material.[4][9]

Issue 3: Competing Side Reactions (Amination, Sulfonylation)

NFSI's reactivity is not limited to fluorination, which can lead to undesired byproducts.

Question: I am observing byproducts that appear to be the result of amination or sulfonylation of my substrate. How can I suppress these side reactions?

Answer:

NFSI can act as a source of the (PhSO2)2N- group (amination) or the PhSO2- group (sulfonylation).[4][14] The reaction pathway can be influenced by the substrate, catalyst, and reaction conditions.

  • Catalyst Selection: The choice of metal catalyst can significantly influence the reaction outcome. For instance, some palladium catalysts can promote amination.[15] If amination is a problem, consider catalyst-free conditions if suitable for your substrate, or screen different metal catalysts.[9]

  • Reaction Conditions: Modifying the solvent or temperature can sometimes favor fluorination over amination.[9]

  • Substrate Structure: The inherent electronic and steric properties of your substrate can predispose it to certain reaction pathways. Hard nucleophiles are more likely to attack the sulfur atom of NFSI, leading to sulfonylation.[4]

Quantitative Data Summary

The following table summarizes representative yields for different reaction types using NFSI.

Reaction TypeSubstrateProductCatalyst/ConditionsYield (%)Reference
Aromatic Fluorination 1,3,5-Trimethoxybenzene1-Fluoro-2,4,6-trimethoxybenzeneBall Milling, 1.0 equiv NFSI51[4]
Aromatic Fluorination 2-Naphthol1,1-Difluoro-naphthalen-2(1H)-oneBall Milling, 2.0 equiv NFSI51[11]
C-H Fluorination 2-Arylbenzo[d]thiazoleOrtho-fluorinated productPd(PPh₃)₄, L-proline, DCE, 100 °CModerate[9]
α-Fluorination of β-Ketoacid β-Ketoacidα-Fluoro-β-ketoacidCs₂CO₃, MeCN/H₂O (9:1), RTNot specified[9]
C-3 Amination of Indole (B1671886) N-Substituted Indole3-Aminated IndoleK₂CO₃, DCE, 60 °CModerate to Excellent[9]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Fluorination of 2-Arylbenzo[d]thiazoles [9]

  • In a reaction vial, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and L-proline (0.04 mmol, 20 mol%).

  • Add NFSI (0.3 mmol, 1.5 equiv).

  • Add 2 mL of 1,2-dichloroethane (B1671644) (DCE).

  • Seal the vial and heat the reaction mixture at 100 °C.

  • Stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired fluorinated product.

Protocol 2: Metal-Free C-3 Amination of N-Substituted Indoles [9]

  • To a flame-dried reaction tube, add the N-substituted indole (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Add NFSI (1.0 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica (B1680970) gel to yield the 3-aminated indole.

Visualizations

Troubleshooting_Overfluorination start Problem: Over-fluorination check_stoichiometry Check NFSI Stoichiometry start->check_stoichiometry check_temp Check Reaction Temperature start->check_temp check_addition Consider Addition Method start->check_addition reduce_stoichiometry Action: Reduce NFSI to 1.0-1.1 equiv. check_stoichiometry->reduce_stoichiometry If > 1.2 equiv. monitor Monitor Reaction Closely (TLC, LC-MS) reduce_stoichiometry->monitor lower_temp Action: Lower Temperature check_temp->lower_temp If high lower_temp->monitor slow_addition Action: Add NFSI Slowly check_addition->slow_addition slow_addition->monitor stop_reaction Action: Quench at Optimal Time monitor->stop_reaction

Caption: A troubleshooting workflow for addressing over-fluorination in reactions using NFSI.

NFSI_Reaction_Pathways cluster_products Possible Outcomes substrate Nucleophilic Substrate conditions Reaction Conditions (Solvent, Temp, Catalyst) substrate->conditions fluorination Desired Product: Fluorination amination Side Product: Amination sulfonylation Side Product: Sulfonylation nfsi NFSI (this compound) nfsi->conditions conditions->fluorination Favored by optimized conditions conditions->amination Influenced by catalyst choice conditions->sulfonylation Influenced by nucleophile hardness

Caption: A diagram illustrating the competing reaction pathways when using NFSI.

References

Technical Support Center: N-Fluorobenzenesulfonimide (NFSI) Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving N-Fluorobenzenesulfonimide (NFSI). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of reactions involving NFSI, and what are its general properties?

The primary byproduct of most reactions where NFSI is used as a fluorinating agent is benzenesulfonimide, (PhSO₂)₂NH. This byproduct is a white solid and is generally more polar than the fluorinated product. Its solubility is low in water but increases under alkaline conditions due to the formation of its conjugate base.[1] It is more soluble in organic solvents like alcohols and acetone.[1]

Q2: What are the standard quenching agents for unreacted NFSI?

Unreacted NFSI can be quenched using a variety of aqueous solutions. Common quenching agents include:

  • Saturated aqueous sodium bicarbonate (NaHCO₃): This is a mild base that can neutralize any acidic species and also helps in the removal of the benzenesulfonimide byproduct.[2]

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃): This is a mild reducing agent that can effectively quench any remaining electrophilic fluorine.[3][4]

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): This is a mild acid, often used when the product is base-sensitive.

The choice of quenching agent depends on the stability of the desired product and other components in the reaction mixture.

Q3: My reaction mixture has formed an emulsion during the aqueous work-up. How can I resolve this?

Emulsions are a common issue, especially when using chlorinated solvents with basic aqueous solutions. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as sometimes the layers will separate on their own.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[5]

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite can remove fine particulate matter that may be stabilizing the emulsion.

  • Solvent Evaporation: If the product is stable, consider removing the organic solvent under reduced pressure and then re-dissolving the residue in a fresh portion of the extraction solvent before proceeding with the wash.

Q4: I am having difficulty removing the benzenesulfonimide byproduct. What can I do?

Benzenesulfonimide can sometimes be challenging to remove completely. Here are some strategies:

  • Aqueous Base Wash: Wash the organic layer with a dilute aqueous basic solution, such as 1 M NaOH or NaHCO₃. This will deprotonate the benzenesulfonimide, making it more soluble in the aqueous layer.[6] This is particularly effective if your desired product is not base-sensitive.

  • Multiple Extractions: Perform multiple extractions with the aqueous wash solution to ensure complete removal of the byproduct.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification. Choosing a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the byproduct has different solubility characteristics, is key.

  • Column Chromatography: If the byproduct persists, purification by column chromatography is a reliable method. Since benzenesulfonimide is polar, it will have a lower Rf value than the typically less polar fluorinated product.

Q5: Are there any specific safety precautions I should take during the quenching and work-up of NFSI reactions?

Yes, safety is paramount. Electrophilic fluorinating agents like NFSI are reactive and can be hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all operations, including the quenching and work-up, in a well-ventilated fume hood.

  • Quenching: Be aware that quenching can sometimes be exothermic. Add the quenching solution slowly and with stirring, and consider cooling the reaction mixture in an ice bath before quenching.

  • Toxicity: Be mindful that F+ reagents and those that could potentially generate HF are toxic and can cause severe burns.[7]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.

Troubleshooting Guides

Issue 1: Low recovery of the desired product after work-up.

Possible Cause Troubleshooting Steps
Product is water-soluble. Minimize the number of aqueous washes. Use brine to "salt out" the organic product from the aqueous layer.[5] Back-extract the combined aqueous layers with a fresh portion of organic solvent.
Product is volatile. Use a rotary evaporator with care, and consider using a cold trap. Avoid high temperatures and prolonged exposure to high vacuum.
Product degradation on silica (B1680970) gel. Some compounds, including certain sulfonamides, can be sensitive to the acidic nature of silica gel.[6] Consider neutralizing the silica gel with a small amount of triethylamine (B128534) in the eluent or using a different stationary phase like alumina.
Incomplete extraction. Perform multiple extractions (3-4 times) with the organic solvent to ensure all of the product is transferred from the aqueous layer.

Issue 2: The benzenesulfonimide byproduct co-elutes with my product during column chromatography.

Possible Cause Troubleshooting Steps
Inappropriate solvent system. Adjust the polarity of your eluent system. A less polar solvent system will generally result in better separation between your less polar product and the more polar byproduct. Consider using a gradient elution.
Column overloading. Do not overload the column with crude material. Use an appropriate amount of silica gel for the amount of sample being purified.
Alternative purification. If chromatography is not providing adequate separation, consider recrystallization or preparative HPLC.

Data Presentation

Table 1: Solubility of this compound (NFSI) in Common Organic Solvents

SolventSolubility
AcetonitrileVery Soluble[3][8]
DichloromethaneVery Soluble[3][8]
ChloroformSoluble[1][9]
Tetrahydrofuran (THF)Very Soluble[3][8]
Ethyl AcetateSoluble[1][9]
TolueneLess Soluble[3][8]
EthanolLow Solubility[1][9]
MethanolLow Solubility[1][9]
WaterLow Solubility[1][9]
Petroleum EtherLow Solubility[1][9]

Table 2: Solubility of Benzenesulfonimide in Common Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x10³)
Methanol 273.15105.70
313.15328.50
Ethanol 273.1558.79
313.15211.30
n-Propanol 273.1537.98
313.15148.60
Isopropanol 273.1529.41
313.15120.90
Acetone 273.15215.80
313.15453.70
Ethyl Acetate 273.1549.31
313.15141.50
Acetonitrile 273.15118.60
313.15267.80
Dichloromethane 273.154.31
303.1510.15
Data adapted from the Journal of Chemical & Engineering Data.[8]

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure for a Small-Scale NFSI Reaction

  • Cool the Reaction: Once the reaction is complete (as determined by TLC, LC-MS, or other appropriate methods), cool the reaction mixture to 0 °C in an ice bath.

  • Quench the Reaction: Slowly add a saturated aqueous solution of NaHCO₃ (or another suitable quenching agent) to the cooled reaction mixture with vigorous stirring. Continue stirring for 10-15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine Organic Layers: Combine the organic layers in the separatory funnel.

  • Wash the Organic Layer:

    • Wash the combined organic layers with a 1 M aqueous solution of NaOH to remove the benzenesulfonimide byproduct (if the product is stable to base).

    • Wash the organic layer with water.

    • Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove dissolved water.[5]

  • Dry the Organic Layer: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolate the Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow start Completed Reaction Mixture quench Quench with aq. NaHCO3 start->quench extract Extract with Organic Solvent (3x) quench->extract combine Combine Organic Layers extract->combine wash_base Wash with 1M NaOH (optional) combine->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry isolate Filter and Concentrate dry->isolate purify Purify (Chromatography/Recrystallization) isolate->purify

Caption: A typical experimental workflow for the work-up of an NFSI reaction.

troubleshooting_guide start Work-up Issue Encountered emulsion Emulsion Formed? start->emulsion low_recovery Low Product Recovery? emulsion->low_recovery No add_brine Add Brine / Filter through Celite emulsion->add_brine Yes byproduct_present Byproduct Remains? low_recovery->byproduct_present No check_aq_layer Back-extract Aqueous Layer low_recovery->check_aq_layer Yes base_wash Perform Aqueous Base Wash byproduct_present->base_wash Yes end Problem Resolved byproduct_present->end No add_brine->low_recovery check_aq_layer->byproduct_present recrystallize Recrystallize or Re-purify by Chromatography base_wash->recrystallize recrystallize->end

Caption: A troubleshooting decision tree for common NFSI work-up issues.

References

impact of substrate electronics on NFSI reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-fluorobenzenesulfonimide (NFSI). The following information addresses common issues related to the impact of substrate electronics on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of NFSI in organic synthesis?

This compound (NFSI) is a versatile reagent primarily used for the electrophilic fluorination of organic molecules.[1][2][3] Beyond fluorination, it can also function as an amination reagent, a sulfonyl group transfer agent, and an oxidant in various chemical transformations.[1][4]

Q2: How do the electronic properties of the substrate affect NFSI reaction outcomes?

The electronic nature of the substrate significantly influences the success and pathway of NFSI reactions.

  • For Fluorination: Generally, electron-rich or highly nucleophilic substrates react more efficiently with the electrophilic fluorine of NFSI.[1][5] Electron-poor or sterically hindered substrates may lead to low or no yield.[1]

  • For Amination: The effect of substrate electronics can be more nuanced and often depends on the specific reaction and catalyst system.

    • In many cases, electron-rich arenes and heterocycles are more reactive towards amination.[4][5] For instance, in iron-catalyzed C5-amination of azoles, electron-rich substrates provided better yields.[5]

    • However, in some copper-catalyzed C3-aminations of 2-aryl imidazopyridine derivatives, substrates with an electron-poor aryl ring resulted in higher yields.[5][6]

Q3: What are the common side reactions observed with NFSI?

The primary side reactions competing with the desired fluorination are sulfonylation and amination.[1]

  • Sulfonylation: This occurs when a nucleophile attacks one of the sulfur atoms of NFSI instead of the fluorine atom.[1] This is more common with "hard" nucleophiles.[1]

  • Amination: NFSI can act as an aminating agent, leading to the formation of C-N bonds. This pathway can be favored under certain conditions, especially with the use of transition metal catalysts.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Fluorination Reaction

If you are experiencing low or no yield in your fluorination reaction, consider the following troubleshooting steps.

Potential Cause Troubleshooting Suggestion
Insufficiently Nucleophilic Substrate NFSI is a mild electrophilic fluorinating agent and may not react with electron-poor substrates.[1] Consider using a more powerful fluorinating agent like Selectfluor, but be aware of potential differences in reactivity and solubility.[7] Alternatively, modifying the substrate to increase its nucleophilicity might be necessary.
Improper Solvent Choice The solvent can significantly impact the reaction outcome.[1] Screen a range of solvents with varying polarities. For example, in the palladium-catalyzed ortho-C–H fluorination of 2-arylbenzo[d]thiazoles, cyclohexane (B81311) was found to be the most effective solvent.[6]
Incorrect Stoichiometry An improper ratio of substrate, base (if applicable), and NFSI can lead to incomplete conversion or byproduct formation.[1] Carefully verify the stoichiometry of all reagents.
Suboptimal Reaction Temperature The optimal temperature can vary widely depending on the substrate and catalyst.[1] Some reactions require elevated temperatures, while others may need cooling to prevent side reactions.[1] Perform the reaction at different temperatures to find the optimum.
Presence of Moisture While some NFSI reactions tolerate water, it can be detrimental in others, particularly when using strong bases or moisture-sensitive catalysts.[1] Ensure all glassware is flame-dried and use anhydrous solvents.
Reagent Quality Ensure the NFSI is fresh and the base (if used) is active.[1]
Issue 2: Formation of Unwanted Byproducts (Sulfonylation or Amination)

The presence of significant byproducts indicates that alternative reaction pathways are competing with the desired fluorination.[1]

Observed Byproduct Troubleshooting Suggestion
Sulfonylation This side reaction is more likely with "hard" nucleophiles.[1] Modifying reaction conditions, such as changing the solvent or temperature, can sometimes favor fluorination.
Amination Amination can be favored under certain conditions, particularly with transition metal catalysts.[1] If amination is a significant issue, consider catalyst-free conditions if your substrate is suitable, or screen different metal catalysts.

Quantitative Data Summary

The following tables summarize the impact of catalysts, solvents, and substrate electronics on the yield of NFSI reactions.

Table 1: Catalyst and Solvent Effects on the Amination of 2,4-Disubstituted Azoles with NFSI [1]

EntryCatalystSolventYield (%)
1Pd(OAc)₂DCEModerate to Excellent
2Cu(OAc)₂DCEModerate to Excellent
3Cu(TFA)₂DCEModerate to Excellent
4FeCl₂DCEModerate to Excellent

Table 2: Effect of Substrate Electronics on Copper-Mediated C3-Amination of 2-Aryl Imidazopyridine Derivatives with NFSI [5][6]

Substituent on Aryl RingElectronic NatureYield (%)
para-CF₃Electron-withdrawingHigh
para-ClElectron-withdrawingHigh
para-HNeutralModerate
para-MeElectron-donatingModerate
para-OMeElectron-donatingLow

Experimental Protocols

Protocol 1: General Procedure for the Decarboxylative Fluorination of β-Ketoacids [1]

  • To a 20 mL Schlenk flask equipped with a magnetic stir bar, add the β-ketoacid (0.5 mmol), this compound (NFSI) (0.55 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

  • Add a mixture of acetonitrile (B52724) (MeCN) and water (H₂O) in a 9:1 ratio (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed ortho-C–H Fluorination of 2-Arylbenzo[d]thiazoles [1]

  • In a reaction vial, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and L-proline (0.04 mmol, 20 mol%).

  • Add NFSI (0.3 mmol, 1.5 equiv).

  • Add 2 mL of a suitable solvent (e.g., DCE).

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 100 °C).

  • Stir for the required reaction time (e.g., 24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired fluorinated product.

Protocol 3: Transition-Metal-Free C-3 Amination of N-Substituted Indoles [1][5][6]

  • To a flame-dried reaction tube, add the N-substituted indole (B1671886) (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Add NFSI (1.0 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (B1671644) (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to yield the 3-aminated indole.

Visualizations

NFSI_Reaction_Pathways Substrate Nucleophilic Substrate Product_F Fluorinated Product Substrate->Product_F Electrophilic Fluorination Product_N Aminated Product Substrate->Product_N Amination (e.g., with catalyst) Product_S Sulfonylated Product Substrate->Product_S Sulfonylation (Side Reaction) NFSI NFSI

Caption: Competing reaction pathways for a nucleophilic substrate with NFSI.

Troubleshooting_Workflow Start Low/No Yield Q1 Is the substrate sufficiently nucleophilic? Start->Q1 Sol_Opt Optimize Solvent Q1->Sol_Opt Yes Consider_Alt Consider alternative fluorinating agent or substrate modification Q1->Consider_Alt No A1_Yes Yes A1_No No Temp_Opt Optimize Temperature Sol_Opt->Temp_Opt Cat_Opt Screen Catalysts/ Additives Temp_Opt->Cat_Opt Reagent_Check Verify Reagent Quality & Stoichiometry Cat_Opt->Reagent_Check Success Reaction Improved Reagent_Check->Success

Caption: Troubleshooting workflow for low-yield NFSI fluorination reactions.

Experimental_Workflow Prep 1. Prepare Reactants (Substrate, NFSI, Catalyst, Solvent) Reaction 2. Set up Reaction (Inert atmosphere, Temperature control) Prep->Reaction Monitor 3. Monitor Progress (TLC, LC-MS) Reaction->Monitor Quench 4. Quench Reaction Monitor->Quench Extract 5. Workup & Extraction Quench->Extract Purify 6. Purification (Column Chromatography) Extract->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for NFSI-mediated reactions.

References

Technical Support Center: Enhancing NFSI-Involved Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Fluorobenzenesulfonimide (NFSI) in catalytic cycles.

Frequently Asked Questions (FAQs)

Q1: My NFSI-involved reaction is showing low to no yield. What are the initial troubleshooting steps?

A1: When experiencing low or no yield, a systematic approach to troubleshooting is crucial. The primary factors to investigate are the nucleophilicity of your substrate, the reaction conditions (solvent and temperature), the choice and activity of the catalyst or additives, and the quality and stoichiometry of your reagents.[1] Ensure your substrate is sufficiently nucleophilic for the desired transformation.

Q2: How do I select the optimal solvent and temperature for my reaction?

A2: Solvent and temperature are critical parameters that require systematic screening. Some reactions with NFSI perform best in solvents like 1,2-dichloroethane (B1671644) (DCE), while others may proceed under solvent-free conditions.[1] Temperature optimization is also key; while many reactions can be conducted at room temperature, others may need heating to achieve a reasonable rate.[1][2] For instance, catalyst-free aromatic C-H bond fluorination has been expanded to thiazoles, but it is often effective at higher temperatures (e.g., 80 °C).[3]

Q3: My reaction is producing significant unwanted byproducts. What are the common side reactions with NFSI and how can I minimize them?

A3: NFSI can participate in several competing reaction pathways, leading to byproducts. The main side reactions are sulfonylation, amination, and over-fluorination.[1]

  • Sulfonylation: This is more likely with "hard" nucleophiles. Modifying reaction conditions, such as solvent or temperature, can help favor the desired fluorination.[1]

  • Amination: This can be a significant issue, especially when using transition metal catalysts.[1] If amination is dominant, consider screening different metal catalysts or exploring catalyst-free conditions if appropriate for your substrate.[1][3]

  • Over-fluorination: To prevent di- or poly-fluorination, use a stoichiometric amount of NFSI or add it slowly to the reaction mixture. Running the reaction at a lower temperature can also enhance selectivity for mono-fluorination.[1]

Q4: The catalyst in my reaction doesn't seem to be working. What could be the cause?

A4: Catalyst inefficiency or failure can stem from several issues. The catalyst may not have been prepared correctly, or it may be inherently unsuitable for the specific transformation.[4] Other possibilities include:

  • Impurity: The catalyst may not be pure enough. Washing it with a solvent in which it is insoluble and then drying it completely can help.[4]

  • Deactivation: Catalysts can be deactivated by impurities (poisoning), build-up of deposits (coking), or structural changes due to high temperatures (sintering).[5]

  • Air and Moisture Sensitivity: Many catalysts, especially organometallic ones, are sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and degassed and that the experimental setup is free of leaks.[6] Using an inert-atmosphere glovebox or Schlenk line for handling is essential for sensitive catalysts.[6]

Q5: Can mechanical action enhance the reaction rate?

A5: Yes, mechanochemistry (e.g., ball milling) can significantly enhance NFSI reactions. It can lead to shorter reaction times and comparable or even higher yields than solvent-based methods, all while eliminating the need for a solvent.[2][7] NFSI has been shown to be compatible with ball-milling conditions for various reactions, including fluorinations, sulfonylations, and amidations.[2][7]

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a systematic workflow to diagnose and resolve issues of low or no product yield in NFSI-involved catalytic cycles.

LowYieldTroubleshooting start_node Start: Low/No Yield check_substrate Is substrate sufficiently nucleophilic? start_node->check_substrate decision_node decision_node process_node process_node end_node Reaction Optimized check_substrate->start_node No (Consider different substrate) optimize_conditions Optimize Conditions check_substrate->optimize_conditions Yes optimize_solvent Screen Solvents (e.g., DCE, MeCN, solvent-free) optimize_conditions->optimize_solvent optimize_temp Screen Temperatures (e.g., RT, 60°C, 100°C) optimize_solvent->optimize_temp screen_catalysts Screen Catalysts & Additives optimize_temp->screen_catalysts catalyst_examples e.g., Pd(OAc)₂, CuI, ZrCl₄, Lewis Acids screen_catalysts->catalyst_examples verify_reagents Verify Reagents catalyst_examples->verify_reagents check_nfsi Is NFSI fresh & pure? verify_reagents->check_nfsi check_stoichiometry Verify Stoichiometry check_nfsi->check_stoichiometry check_base Is base active (if used)? check_stoichiometry->check_base success Reaction Optimized check_base->success

Troubleshooting workflow for low-yield NFSI reactions.
Guide 2: Managing Competing Reaction Pathways

NFSI is a versatile reagent but can lead to different products depending on the substrate and conditions. Understanding these pathways is key to optimizing for your desired product.

ReactionPathways cluster_reactants Reactants Substrate Substrate (Nucleophile) Reaction Reaction Pathways Substrate->Reaction NFSI NFSI NFSI->Reaction Fluorination Fluorination (Attack on F) Reaction->Fluorination Desired Pathway Sulfonylation Sulfonylation (Attack on S) Reaction->Sulfonylation Side Reaction (Hard Nucleophiles) Amination Amination (N-transfer) Reaction->Amination Side Reaction (Transition Metals) Product_F Fluorinated Product Fluorination->Product_F Product_S Sulfonylated Product Sulfonylation->Product_S Product_N Aminated Product Amination->Product_N

Competing reaction pathways involving NFSI.

Data Presentation

Table 1: Effect of Catalysts and Solvents on Reaction Outcomes

This table summarizes how different catalysts and solvents can influence the yield and selectivity of NFSI reactions. Screening these variables is a critical step in optimizing your catalytic cycle.

EntrySubstrate TypeCatalyst (mol%)SolventTemperature (°C)ProductYield (%)Reference
12-Arylbenzo[d]thiazolePd(PPh₃)₄ (10)DCE100FluorinatedGood[1]
2N-substituted Indole (B1671886)K₂CO₃ (10)DCE60AminatedGood[1]
3AreneZrCl₄DCMRTFluorinatedModerate to Good[3]
42,4-Disubstituted AzoleFeCl₂ (10)--AminatedModerate to Excellent[3]
51,3,5-TrimethoxybenzeneNone (Mechanochemical)Solvent-freeRTFluorinated79[2][7]
6ImidazoleNone (Mechanochemical)Solvent-freeRTSulfonylated61[2][7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Fluorination of 2-Arylbenzo[d]thiazoles[1]

This protocol details a method for the direct C-H fluorination of heteroaromatic compounds using a palladium catalyst.

  • Preparation: In a reaction vial, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and L-proline (0.04 mmol, 20 mol%).

  • Reagent Addition: Add NFSI (0.3 mmol, 1.5 equiv) to the vial.

  • Solvent Addition: Add 2 mL of a suitable solvent (e.g., 1,2-dichloroethane - DCE).

  • Reaction: Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 100 °C). Stir for the required reaction time (e.g., 24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired fluorinated product.

Protocol 2: Metal-Free C-H Amination of N-Substituted Indoles[1]

This protocol provides a method for the C-3 amination of indoles using NFSI as the nitrogen source without a transition metal catalyst.

  • Preparation: To a flame-dried reaction tube, add the N-substituted indole (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Reagent Addition: Add NFSI (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Seal the tube and stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash chromatography on silica (B1680970) gel to yield the 3-aminated indole.

References

Validation & Comparative

A Comparative Guide to Electrophilic Aromatic Fluorination: N-Fluorobenzenesulfonimide (NFSI) vs. Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a pivotal strategy in medicinal chemistry and materials science for modulating the physicochemical and biological properties of molecules. Among the arsenal (B13267) of electrophilic fluorinating agents, N-Fluorobenzenesulfonimide (NFSI) and Selectfluor have emerged as two of the most prominent and widely utilized reagents. This guide provides an objective, data-driven comparison of their performance in aromatic fluorination, complete with experimental protocols and mechanistic insights to aid in reagent selection and reaction optimization.

At a Glance: Key Differences

FeatureThis compound (NFSI)Selectfluor (F-TEDA-BF₄)
Structure Neutral sulfonimideCationic diazonium salt
Reactivity Generally milder, highly tunableGenerally more reactive, powerful oxidant
Solubility Soluble in a wide range of organic solventsSoluble in polar solvents (e.g., MeCN, H₂O)
Handling Stable, non-hygroscopic crystalline solidStable, non-hygroscopic crystalline solid
Byproducts BenzenesulfonimideTriethylenediamine derivatives

Performance in Aromatic C-H Fluorination: A Quantitative Comparison

The choice between NFSI and Selectfluor for the direct C-H fluorination of arenes is highly dependent on the substrate's electronic properties and the desired reaction conditions. Selectfluor, being a more potent electrophile, is often effective for less activated aromatic rings, while NFSI's reactivity can be modulated through the use of catalysts or by adjusting reaction parameters.

Herein, we present a summary of representative yields for the direct fluorination of various aromatic substrates. It is important to note that reaction conditions can significantly influence the outcome, and this table serves as a general guide.

SubstrateReagentCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Anisole (B1667542)NFSINone (neat)None1002440 (o/p mixture)[1]
AnisoleSelectfluorCF₃SO₃HCH₂Cl₂rt185 (o/p mixture)[1]
1,3,5-Trimethoxybenzene (B48636)NFSINoneNone (milling)rt351 (mono-fluoro)
N,N-DimethylanilineNFSINoneMeCNreflux-Mixture of 2-F and 4-F[2]
N,N-DimethylanilineSelectfluorNoneMeCN--Mixture of 2-F and 4-F[3]
2-NaphtholNFSINoneNone (milling)rt351 (1,1-difluoro)
8-AmidoquinolinesNFSINiSO₄---Good yields (C5-fluoro)[2]
2-Arylbenzo[d]thiazolesNFSIPd(OAc)₂/L-proline---Good to excellent yields (ortho-fluoro)[2]
Electron-rich ArenesSelectfluorNoneMeCN--Good to excellent yields[4]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for the direct C-H fluorination of an electron-rich arene using both NFSI and Selectfluor.

Protocol 1: Fluorination of 1,3,5-Trimethoxybenzene with NFSI under Solvent-Free Mechanochemical Conditions

This protocol is adapted from a procedure utilizing ball milling for the fluorination of activated arenes.

Materials:

  • 1,3,5-Trimethoxybenzene

  • This compound (NFSI)

  • Zirconia or stainless steel milling jar and balls

  • Planetary ball mill or mixer mill

Procedure:

  • To a 15 mL milling jar, add 1,3,5-trimethoxybenzene (1.0 mmol, 168.2 mg).

  • Add this compound (NFSI) (1.1 mmol, 346.8 mg).

  • Add the milling balls to the jar.

  • Seal the jar and place it in the ball mill.

  • Mill the mixture at room temperature for 3 hours at a frequency of 30 Hz.

  • After milling, carefully open the jar in a fume hood.

  • The reaction mixture can be directly analyzed or purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to isolate the fluorinated product.

Protocol 2: Fluorination of Anisole with Selectfluor

This protocol is a general procedure for the direct fluorination of an activated aromatic compound.[1]

Materials:

  • Anisole

  • Selectfluor

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of anisole (1.0 mmol, 108.1 mg) in dichloromethane (10 mL) in a round-bottom flask, add trifluoromethanesulfonic acid (0.1 mmol, 15.0 mg) at room temperature.

  • Stir the solution for 5 minutes.

  • Add Selectfluor (1.1 mmol, 389.8 mg) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford a mixture of o-fluoroanisole and p-fluoroanisole.

Mechanistic Considerations

The mechanism of electrophilic aromatic fluorination is a subject of ongoing discussion, with evidence supporting different pathways depending on the reagent, substrate, and reaction conditions.

Selectfluor is often proposed to react via a single-electron transfer (SET) mechanism , particularly with electron-rich arenes. In this pathway, an electron is transferred from the aromatic ring to Selectfluor, generating an aromatic radical cation and a Selectfluor radical. The fluorine atom is then transferred to the radical cation, followed by deprotonation to yield the fluorinated arene.

This compound (NFSI) , being a neutral reagent, is thought to operate through a more traditional polar (SNAr-like) mechanism in many cases. This involves the direct attack of the electron-rich aromatic ring on the electrophilic fluorine atom of NFSI, forming a Wheland intermediate (a sigma complex). Subsequent deprotonation then restores aromaticity. However, under certain conditions, particularly with transition metal catalysis or photochemical activation, radical pathways for NFSI have also been proposed.[2]

G

Conclusion

Both this compound and Selectfluor are powerful reagents for the electrophilic fluorination of aromatic compounds. Selectfluor is generally the more reactive of the two, making it suitable for a broader range of substrates, including those that are less activated. Its ability to operate via a SET mechanism offers a distinct reaction pathway. NFSI, while typically milder, provides greater tunability, with its reactivity being significantly influenced by catalysts and reaction conditions. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the aromatic substrate, desired selectivity, and tolerance of reaction conditions. This guide provides the foundational data and protocols to make an informed decision for your fluorination endeavors.

References

A Mechanistic and Performance Comparison of NFSI and Other Electrophilic Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms is a critical tool for modulating the properties of organic molecules. The choice of a fluorinating agent is paramount for achieving desired outcomes in terms of yield, selectivity, and safety. This guide provides a detailed, data-driven comparison between N-Fluorobenzenesulfonimide (NFSI) and other prominent electrophilic N-F fluorinating agents, with a primary focus on Selectfluor®, to assist in making informed decisions for synthetic applications.

Reagent Overview and Key Properties

Electrophilic fluorination relies on reagents with a weakened nitrogen-fluorine (N-F) bond, allowing for the transfer of a formal "F+" equivalent to a nucleophilic carbon center.[1] Among the various N-F reagents developed, NFSI and Selectfluor® have become indispensable tools in both academic and industrial research due to their efficacy, stability, and ease of handling compared to hazardous alternatives like elemental fluorine.[2][3]

NFSI is a neutral, crystalline solid that is highly soluble in many common organic solvents.[4][5] It is recognized as a mild and selective fluorinating agent.[1][6] In contrast, Selectfluor®, a cationic quaternary ammonium (B1175870) salt, is generally considered a more powerful and reactive fluorinating agent.[1][5][7] Its solubility in polar solvents, including water, makes it suitable for a wide range of reaction conditions.[2][5]

Table 1: General Properties of NFSI and Selectfluor®

FeatureThis compound (NFSI)Selectfluor® (F-TEDA-BF₄)
Structure Neutral, sulfonimideCationic, quaternary ammonium salt
Reactivity Milder, generally less reactive[1][5]More powerful, generally more reactive[1][5][7]
Physical Form Crystalline solid[4][8]Crystalline solid[2]
Handling Stable, easy to handle, typically used under anhydrous conditions[2][5]Highly stable, non-hygroscopic, easy to handle, can be used in aqueous conditions[2][5]
Solubility Soluble in many common organic solvents (THF, CH₂Cl₂, acetonitrile)[5]Soluble in polar solvents (acetonitrile, water, DMF)[2][5]
Byproducts BenzenesulfonimideN-chloromethyl-triethylenediamine bis(tetrafluoroborate)
Other Reactivity Can act as an aminating agent and oxidant[4][9][10]Can act as a mediator for other functionalizations (iodination, bromination)[11]

Mechanistic Considerations: SN2 vs. Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination with N-F reagents has been a subject of considerable debate, with evidence supporting both a direct nucleophilic attack (SN2-type) and a single-electron transfer (SET) pathway.[1][12] The operative mechanism is highly dependent on the specific reagent, the nucleophilic substrate, and the reaction conditions.[1][2]

  • SN2-type Mechanism: In this pathway, the electron-rich nucleophile (e.g., an enolate) directly attacks the electrophilic fluorine atom of the N-F reagent. This results in the formation of the C-F bond and the nitrogen-containing byproduct in a single concerted step. Kinetic studies of the fluorination of 1,3-dicarbonyl compounds with various N-F reagents provide strong evidence for this SN2-like mechanism.[12][13]

  • Single-Electron Transfer (SET) Mechanism: An alternative pathway involves an initial single-electron transfer from the nucleophile to the N-F reagent, generating a radical cation and a radical anion pair. Subsequent fluorine atom transfer and recombination lead to the final fluorinated product. A SET mechanism has been proposed for certain reactions, particularly in nickel-catalyzed C-H fluorinations using NFSI.[10]

The prevailing mechanism remains a topic of investigation, but the SN2 pathway is frequently favored in rationalizing the outcomes of many electrophilic fluorinations.[12]

G Plausible Mechanistic Pathways for Electrophilic Fluorination cluster_0 SN2-type Pathway cluster_1 Single-Electron Transfer (SET) Pathway Nu Nucleophile (Nu⁻) TS_SN2 [Nu---F---N]⁻ Nu->TS_SN2 Direct Attack NF N-F Reagent NF->TS_SN2 Prod_SN2 F-Nu TS_SN2->Prod_SN2 N_anion N⁻ Byproduct TS_SN2->N_anion Nu2 Nucleophile (Nu⁻) Radicals [Nu•] + [•N-F]⁻ Nu2->Radicals SET NF2 N-F Reagent NF2->Radicals Prod_SET F-Nu Radicals->Prod_SET Recombination N_anion2 N⁻ Byproduct

Plausible mechanistic pathways for electrophilic fluorination.

Comparative Performance and Experimental Data

The choice between NFSI and Selectfluor® often depends on the specific substrate and desired transformation. Selectfluor®'s higher reactivity can be advantageous for less reactive substrates, while NFSI's milder nature may provide better selectivity for sensitive substrates prone to side reactions or over-fluorination.[5]

α-Fluorination of Carbonyl Compounds

The α-fluorination of carbonyl compounds is a fundamental transformation in medicinal chemistry. Both reagents are highly effective for this purpose.

Table 2: α-Fluorination of β-Keto Esters

SubstrateReagentConditionsYield (%)ee (%)Reference
Alkyl 1-indanone-2-carboxylatesNFSIChiral Thiourea Catalyst, K₃PO₄, -10 °C-70-86[14]
α-Substituted acyclic β-keto estersSelectfluor®Ti/TADDOL complexGood-Excellent81-91[14]
Ethyl 2-benzyl-3-oxobutanoateNFSICu/Bis(oxazoline), Ball Mill6061[14]
2-AcetylcyclohexanoneSelectfluor®Acetonitrile (B52724), RT, 1-4h95N/A[1]
2-AcetylcyclohexanoneNFSIAcetonitrile, RT, 1-4h85N/A[1]
Fluorination of Aromatic Compounds

Direct C-H fluorination of aromatic compounds is a highly sought-after but challenging transformation. The outcome can be influenced by the aromatic substrate's electronic properties and the reagent's reactivity.

Table 3: Fluorination of Activated Arenes

SubstrateReagentConditionsProduct(s)Yield (%)Reference
AnisoleSelectfluor®Acetonitrile, RTo-fluoroanisole, p-fluoroanisoleModerate mixture[1]
AnisoleNFSIAcetonitrile, RTo-fluoroanisole, p-fluoroanisoleModerate mixture[1]
1,3-DimethoxybenzeneNFSIBall Mill, 3hMonofluorinated productsMixture[9][15]
1,3,5-TrimethoxybenzeneNFSIBall Mill, 3hMonofluorinated product51[9][15]

Experimental Protocols

Reproducibility in fluorination reactions requires detailed and precise experimental procedures. Below are representative protocols for common transformations using NFSI and Selectfluor®.

General Procedure for α-Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®

To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL), Selectfluor® (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 1-4 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired α-fluoro-1,3-dicarbonyl compound.[1]

General Procedure for Decarboxylative Fluorination of β-Ketoacids using NFSI

A mixture of the β-ketoacid (0.5 mmol), NFSI (0.6 mmol), and Cesium Carbonate (Cs₂CO₃) is prepared in a mixed solvent system of acetonitrile and water (MeCN/H₂O). The reaction is stirred at room temperature. The mechanistic pathway for this reaction is believed to proceed through an initial electrophilic fluorination of the enolate, followed by decarboxylation.[16][17] Upon completion, the mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[16]

G General Experimental Workflow for Electrophilic Fluorination A 1. Reagent & Substrate Setup B Dissolve Substrate in appropriate solvent A->B C Add Fluorinating Agent (NFSI or Selectfluor®) B->C D 2. Reaction Monitoring E Stir at specified temperature (e.g., RT) C->E D->E F Monitor progress (e.g., TLC, LC-MS) E->F G 3. Work-up F->G Reaction Complete H Quench reaction (if necessary) G->H I Solvent removal and/or Aqueous Extraction H->I J 4. Purification & Analysis K Column Chromatography I->K J->K L Characterization (NMR, MS) K->L

References

A Comprehensive Cost-Benefit Analysis of N-Fluorobenzenesulfonimide (NFSI) in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Electrophilic Fluorinating Agents

The introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science, capable of profoundly altering a compound's pharmacokinetic profile, metabolic stability, and material properties. Among the arsenal (B13267) of electrophilic fluorinating agents, N-Fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, have emerged as the dominant reagents. This guide provides a detailed cost-benefit analysis of NFSI, offering an objective comparison with Selectfluor® supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: NFSI vs. Selectfluor®

FeatureThis compound (NFSI)Selectfluor®
Reactivity Generally milderGenerally more reactive
Structure Neutral sulfonimideCationic dinitrogen difluoride salt
Solubility Soluble in a wide range of organic solvents (e.g., THF, CH₂Cl₂, MeCN)Primarily soluble in polar solvents (e.g., MeCN, DMF, H₂O)
Handling Stable, non-hygroscopic crystalline solidStable, non-hygroscopic crystalline solid
Byproducts BenzenesulfonimideTriethylenediamine derivatives

Cost Analysis

A critical factor in reagent selection, particularly for large-scale synthesis, is cost. The following table provides an approximate price comparison between NFSI and Selectfluor® from various chemical suppliers. Prices are subject to change and may vary based on purity and quantity.

ReagentSupplierQuantity (g)Price (USD)Price per Gram (USD/g)
This compound (NFSI) Supplier A518.533.71
2531.251.25
10066.900.67
250128.090.51
1000440.660.44
Supplier B111.0011.00
514.002.80
Supplier C139.0039.00
572.6514.53
Selectfluor® Supplier D25100.004.00
Supplier E100185.00 (£)~2.33 ($)
Supplier F-1250/kg (₹)~0.02 ($)

Note: Prices were obtained from publicly available supplier websites in late 2025 and are for informational purposes only. Currency conversions are approximate. For bulk quantities, prices for both reagents can decrease significantly.

Performance Comparison: Experimental Data

The choice between NFSI and Selectfluor® often hinges on the specific synthetic transformation. Below is a comparative summary of their performance in key electrophilic fluorination reactions.

α-Fluorination of Carbonyl Compounds

The introduction of a fluorine atom at the α-position of a carbonyl group is a common strategy in medicinal chemistry. Both NFSI and Selectfluor® are effective for this transformation, with Selectfluor® generally exhibiting higher reactivity.

Table 1: α-Fluorination of β-Ketoesters

SubstrateReagentCatalyst/BaseSolventTime (h)Yield (%)Reference
Ethyl 2-oxocyclopentanecarboxylateNFSI-MeCN2485[1]
Ethyl 2-oxocyclopentanecarboxylateSelectfluor®-MeCN195[1]
2-PhenylcyclohexanoneNFSINaHMDSTHF-low[2]
2-PhenylcyclohexanoneSelectfluor®NaHTHF/DMF-Potentially higher[2]

Table 2: α-Fluorination of Cyclic Ketones

SubstrateReagentConditionsYield (%)Reference
1,3-CyclohexanedioneSelectfluor®MeCN, rt50[3]
1,3-CyclopentanedioneSelectfluor®MeCN, rt55[3]
Fluorination of Aromatic Compounds

Direct C-H fluorination of aromatic rings is a challenging but highly valuable transformation. Selectfluor® is often more effective for electron-rich aromatic substrates, while NFSI can be used, sometimes requiring harsher conditions.[4][5]

Table 3: Fluorination of Anisole

ReagentConditionsProduct(s)Yield (%)Reference
NFSINeat, 100 °C, 24 ho/p-fluoroanisole40[6]
Selectfluor®CF₃SO₃H, CH₂Cl₂, rt, 1 ho/p-fluoroanisole85[6]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis.

Protocol 1: α-Fluorination of a β-Ketoester using NFSI

This protocol is adapted from a palladium-catalyzed enantioselective fluorination.[6]

Materials:

  • β-Ketoester (e.g., tert-butyl 2-oxocyclopentanecarboxylate, 1.0 equiv)

  • This compound (NFSI, 1.2 equiv)

  • Chiral Palladium Catalyst (e.g., (R)-(-)-DTBM-SEGPHOS(PdCl)₂, 5 mol%)

  • Silver Triflate (AgOTf, 10 mol%)

  • 2,6-Lutidine (1.2 equiv)

  • Toluene (B28343)

Procedure:

  • To a reaction vessel, add the chiral palladium catalyst, silver triflate, and the β-ketoester.

  • Add toluene and 2,6-lutidine to the vessel.

  • Stir the mixture at room temperature for 30 minutes.

  • Add NFSI to the reaction mixture.

  • Continue stirring at room temperature for the specified time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: α-Fluorination of a Ketone using Selectfluor®

This is a general procedure for the direct fluorination of ketones.[7][8]

Materials:

  • Ketone (e.g., 2-phenylcyclohexanone, 1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the ketone in anhydrous acetonitrile.

  • Add Selectfluor® in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for an electrophilic fluorination reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Solvent B Add Base/Catalyst (if required) A->B C Add Fluorinating Agent (NFSI or Selectfluor®) B->C D Stir at appropriate temperature C->D E Monitor reaction progress (TLC, LC-MS, etc.) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Characterized Product

A typical workflow for electrophilic fluorination.

Safety and Handling

Both NFSI and Selectfluor® are significant improvements in safety over earlier fluorinating agents like perchloryl fluoride. However, they are still reactive chemicals that require careful handling.

  • This compound (NFSI):

    • A stable, non-hygroscopic crystalline solid.

    • Generally considered a milder reagent than Selectfluor®.

    • Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Avoid inhalation of dust.

  • Selectfluor®:

    • A stable, non-hygroscopic solid.

    • A strong oxidizing agent that should be kept away from combustible materials.

    • Thermally stable but can undergo exothermic decomposition at high temperatures.

    • Handle with standard PPE in a fume hood.

Conclusion: Making the Right Choice

The selection between NFSI and Selectfluor® is a nuanced decision that depends on a variety of factors.

  • Choose NFSI when:

    • A milder fluorinating agent is required to avoid side reactions or decomposition of sensitive substrates.

    • Cost is a primary concern for large-scale synthesis, as NFSI is often more economical.

    • The reaction is performed in common organic solvents where NFSI has good solubility.

  • Choose Selectfluor® when:

    • A more powerful electrophilic fluorinating agent is needed for less reactive substrates.

    • Faster reaction times are desired.

    • The reaction can be performed in polar solvents, including aqueous media.

Ultimately, a thorough cost-benefit analysis that considers reagent cost, reaction yield, efficiency, and safety is paramount for the successful and economical synthesis of fluorinated molecules. This guide provides a foundational framework and data to assist researchers in navigating this critical decision-making process.

References

A Comparative Guide to the Green Chemistry Metrics of Amine Synthesis: NFSI-Mediated C-H Amination vs. "Hydrogen Borrowing" N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-functionalized amines is a cornerstone of pharmaceutical and materials chemistry. As the chemical industry pivots towards more sustainable practices, it is crucial to evaluate synthetic methodologies through the lens of green chemistry. This guide provides an objective comparison of two distinct approaches for creating carbon-nitrogen bonds: a modern copper-catalyzed C-H amination reaction utilizing N-Fluorobenzenesulfonimide (NFSI), and a highly efficient iridium-catalyzed "hydrogen borrowing" N-alkylation of an amine with an alcohol.

The following sections present a quantitative comparison of their green chemistry metrics, detailed experimental protocols for reproducible analysis, and graphical representations of the assessment workflow and reaction pathways.

Data Presentation: Green Chemistry Metrics

Green chemistry metrics provide a quantitative framework for assessing the environmental footprint of a chemical process. Key metrics include Atom Economy (AE), which measures the theoretical efficiency of atom incorporation from reactants to the final product; Process Mass Intensity (PMI), a holistic metric that accounts for the total mass of all materials (reactants, solvents, reagents, workup chemicals) used to produce a kilogram of product; and the E-Factor, which quantifies the total waste generated per kilogram of product.[1][2]

The table below summarizes these metrics for two representative reactions, highlighting the significant difference in mass efficiency between the two methodologies.

MetricReaction 1: Cu-Catalyzed C-H Amination with NFSIReaction 2: Ir-Catalyzed "Hydrogen Borrowing" N-AlkylationInterpretation
Reaction Scheme Ethylbenzene + TsNH₂ --(Cu-cat./NFSI)--> N-(1-phenylethyl)sulfonamideAniline + Benzyl (B1604629) Alcohol --(Ir-cat./Base)--> N-Benzylaniline + H₂O-
Atom Economy (AE) 48.1%92.4%"Hydrogen borrowing" is theoretically far more atom-economical, incorporating most reactant atoms into the product. The only byproduct is water.[3]
Process Mass Intensity (PMI) ~162 kg / kg~21 kg / kgThe PMI for the C-H amination is significantly higher, indicating a much larger mass of materials is required per unit of product.[3]
E-Factor (Waste/Product) ~161 kg / kg~20 kg / kgThe E-Factor confirms that the NFSI-mediated reaction generates substantially more waste relative to the desired product.[1]

Calculations are based on the experimental protocols provided in the subsequent section. Assumed 90% yield for Reaction 1 and reported 96% yield for Reaction 2.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and replication of synthetic procedures. Below are the protocols from which the green chemistry metrics were derived.

Protocol 1: Copper-Catalyzed Benzylic C-H Amination with NFSI [4]

This procedure describes a non-directed, intermolecular benzylic C-H amination.

  • Reaction: Ethylbenzene (13.3 mg, 0.125 mmol, 1.0 equiv.) is reacted with p-toluenesulfonamide (B41071) (64.2 mg, 0.375 mmol, 3.0 equiv.) in the presence of this compound (NFSI) (118.3 mg, 0.375 mmol, 3.0 equiv.) as an oxidant.

  • Catalyst System: The reaction is catalyzed by Cu(BF₄)₂·6H₂O (4.6 mg, 12.6 µmol, 10.0 mol%) and a diimine ligand (6.0 mg, 12.6 µmol, 10.0 mol%).

  • Solvent: The reaction is carried out in benzotrifluoride (B45747) (PhCF₃) (1.5 mL, approx. 1.95 g).

  • Conditions: The mixture is heated at 110 °C for 48 hours under a nitrogen atmosphere.

  • Workup: A standard aqueous/organic workup would be required, contributing further to the PMI. For this analysis, only the reaction components are included in the calculation, representing a best-case scenario.

  • Product: N-(1-phenylethyl)-4-methylbenzenesulfonamide. Isolated yield is assumed to be 90% (30.8 mg) for calculation purposes.

Protocol 2: Iridium-Catalyzed "Hydrogen Borrowing" N-Alkylation [5]

This procedure describes a highly efficient N-alkylation using an alcohol as the alkylating agent, a hallmark of green amine synthesis.

  • Reaction: Aniline (93.13 mg, 1.0 mmol, 1.0 equiv.) is reacted with benzyl alcohol (119.0 mg, 1.1 mmol, 1.1 equiv.).

  • Catalyst System: The reaction is catalyzed by a cyclometalated iridium complex (1 mol%, approx. 5 mg is assumed for calculation).

  • Base: Potassium tert-butoxide (t-BuOK) (123.4 mg, 1.1 mmol, 1.1 equiv.) is used as the base.

  • Solvent: The reaction is carried out in toluene (B28343) (2 mL, approx. 1.73 g).

  • Conditions: The mixture is heated at 110 °C for 24 hours.

  • Workup: As with Protocol 1, workup materials are not included in this specific calculation, though they would contribute to the overall process mass.

  • Product: N-benzylaniline. The isolated yield is reported as 96% (175.9 mg).

Mandatory Visualizations

Workflow for Green Metrics Assessment

The following diagram illustrates the logical workflow for assessing the green chemistry credentials of a synthetic reaction, starting from the initial inputs to the final calculated metrics.

G cluster_inputs Step 1: Identify All Inputs cluster_outputs Step 2: Identify All Outputs cluster_calc Step 3: Calculate Metrics reactants Mass of Reactants reagents Mass of Reagents (e.g., NFSI, Base) AE Atom Economy (AE) reactants->AE PMI Process Mass Intensity (PMI) reactants->PMI solvents Mass of Solvents reagents->PMI catalysts Mass of Catalysts solvents->PMI catalysts->PMI product Mass of Isolated Product waste Mass of Waste (Byproducts, Unreacted Materials) product->PMI EF E-Factor product->EF waste->EF Assessment Sustainability Assessment AE->Assessment PMI->Assessment EF->Assessment

Caption: Workflow for Assessing Green Chemistry Metrics.

Comparison of Reaction Pathways

This diagram contrasts the general mechanistic pathways of the two synthetic methods. The "Hydrogen Borrowing" pathway is a catalytic cycle that regenerates the active species with water as the only stoichiometric byproduct, exemplifying an elegant and atom-economical process.[5] The NFSI-mediated C-H amination, while innovative, involves a more complex pathway with stoichiometric consumption of the oxidant (NFSI), leading to significant byproduct formation.[4]

G cluster_HB Hydrogen Borrowing N-Alkylation cluster_NFSI NFSI-Mediated C-H Amination Amine R₂NH Alcohol R¹CH₂OH Aldehyde R¹CHO Alcohol->Aldehyde Oxidation Catalyst_H [M]-H₂ Imine R¹CH=NR₂ Catalyst_H->Imine Hydrogen Transfer Aldehyde->Catalyst_H [M] Aldehyde->Imine + R₂NH Product_HB R¹CH₂-NR₂ Imine->Product_HB Reduction Water H₂O Imine->Water Substrate R-CH₃ Product_NFSI R-CH₂-NHR' Substrate->Product_NFSI Cu-Catalyst Amine_Source R'NH₂ Amine_Source->Product_NFSI Cu-Catalyst NFSI NFSI (Oxidant) NFSI->Product_NFSI Cu-Catalyst Byproducts PhSO₂NHSO₂Ph + HF + ...

Caption: Comparison of Generalized Reaction Pathways.

References

The Dual Reactivity of NFSI: A Comparative Guide to Fluorination and Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Fluorobenzenesulfonimide (NFSI) has emerged as a remarkably versatile reagent, capable of facilitating both selective fluorination and amination reactions. This guide provides an objective comparison of NFSI's performance in these two key transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction design and optimization.

NFSI is a stable, crystalline solid that is easy to handle, making it a popular choice in synthetic chemistry.[1] Its reactivity stems from the polarized N-F bond, which allows it to act as a source of either an electrophilic fluorine atom ("F+") or a bis(benzenesulfonyl)amido group ("(PhSO₂)₂N⁻").[2][3] This dual reactivity makes NFSI a powerful tool for the introduction of fluorine or nitrogen into organic molecules, functionalities that are crucial in the development of pharmaceuticals and advanced materials.

Comparative Performance: Fluorination vs. Amination

The decision to employ NFSI as a fluorinating or aminating agent depends heavily on the substrate, reaction conditions, and the desired outcome. The following tables summarize quantitative data from various studies, offering a comparative overview of NFSI's efficacy in both roles.

Table 1: Electrophilic Fluorination with NFSI
Substrate TypeSpecific ExampleCatalyst/ConditionsSolventTime (h)Yield (%)Reference
Arenes1,3,5-TrimethoxybenzeneMechanochemical milling (30 Hz)Solvent-free351 (mono-fluoro)[4]
AnisoleNeat-2440[1]
2-Arylbenzo[d]thiazolesPd(PPh₃)₄, L-prolineCyclohexane-Fair to good[3]
β-KetoestersEthyl 2-oxocyclopentanecarboxylate5 mol% Pd complexTHF2472[5]
Various β-ketoacidsCs₂CO₃MeCN/H₂O1Good[6]
HeterocyclesN-protected pyridonesCatalyst-free, 60 °CMeCN-Moderate[7]
2H-IndazolesMetal-freeWater-Good[8]
Table 2: C-H Amination with NFSI
Substrate TypeSpecific ExampleCatalyst/ConditionsSolventTime (h)Yield (%)Reference
ArenesElectron-rich arenesCatalyst-free, elevated temp.Solvent-free or various-Good[9]
AnilidesPd(OAc)₂, NaHCO₃DCE-Moderate to excellent[3]
HeterocyclesN-substituted indolesK₂CO₃DCE-35-95[3]
Five-membered heterocycles (pyrrole, thiophene, furan)CuI--Good to excellent[7]
8-Acylaminoquinolines[(MeCN)₄Cu]BF₄, 2,9-dimethyl-1,10-phenanthroline--Fair to excellent[7]
AzolesTEMPOEtOAc-Moderate to excellent[3]

Reaction Mechanisms and Experimental Workflows

The divergent reactivity of NFSI can be understood by examining the proposed reaction mechanisms. In electrophilic fluorination, the substrate acts as a nucleophile, attacking the electrophilic fluorine atom of NFSI. In contrast, C-H amination often proceeds through a radical pathway or via transition-metal-catalyzed C-H activation, where NFSI serves as the nitrogen source.

fluorination_amination_pathways cluster_fluorination Electrophilic Fluorination cluster_amination C-H Amination Nu Nucleophile (e.g., Enolate, Arene) TS_F Transition State Nu->TS_F NFSI_F NFSI NFSI_F->TS_F Product_F Fluorinated Product TS_F->Product_F F⁺ transfer Side_F (PhSO₂)₂NH TS_F->Side_F Substrate_A Substrate (R-H) Intermediate_A Radical or Organometallic Intermediate Substrate_A->Intermediate_A NFSI_A NFSI Catalyst Catalyst (e.g., Cu, Pd, TEMPO) NFSI_A->Catalyst Catalyst->Intermediate_A C-H activation / Radical initiation Product_A Aminated Product (R-N(SO₂Ph)₂) Intermediate_A->Product_A

Caption: General reaction pathways for NFSI in fluorination and amination.

A general experimental workflow for conducting a reaction with NFSI is depicted below. Specific details regarding stoichiometry, temperature, and reaction time will vary depending on the chosen transformation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve substrate in appropriate solvent B Add catalyst and/or base (if required) A->B C Add NFSI portion-wise or as a solution B->C D Stir at specified temperature C->D E Monitor reaction progress (TLC, GC, LC-MS) D->E F Quench reaction E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: A typical experimental workflow for reactions involving NFSI.

Detailed Experimental Protocols

The following are representative experimental protocols for the fluorination of a β-ketoester and the C-H amination of an arene using NFSI.

Protocol 1: Electrophilic Fluorination of a β-Ketoester

This protocol is adapted from a procedure for the decarboxylative fluorination of β-ketoacids.[6]

Materials:

  • β-Ketoacid (1.0 equiv)

  • This compound (NFSI) (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

Procedure:

  • To a stirred solution of the β-ketoacid in a mixture of MeCN and H₂O (10:1 v/v), add Cs₂CO₃ at room temperature.

  • After stirring for a few minutes, add NFSI in one portion.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluoroketone.

Protocol 2: Metal-Free C-H Amination of an Arene

This protocol is a general representation based on the amination of electron-rich arenes.[9]

Materials:

  • Electron-rich arene (1.0 equiv)

  • This compound (NFSI) (1.2 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, if not solvent-free)

Procedure:

  • In a reaction vessel, combine the electron-rich arene and NFSI.

  • If conducting the reaction in a solvent, add the anhydrous solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction for the required amount of time, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the aminated arene.

Conclusion

This compound is a multifaceted reagent that offers synthetic chemists valuable pathways for both fluorination and amination. While it serves as a potent electrophilic fluorine source for a variety of nucleophiles, it also demonstrates remarkable utility as a nitrogen source for the functionalization of C-H bonds. The choice between these two reactive modes is highly dependent on the reaction partners and conditions, allowing for a high degree of control in the synthesis of complex molecules. The data and protocols presented in this guide provide a solid foundation for harnessing the dual reactivity of NFSI in research and development.

References

A Comparative Guide to the Kinetic Performance of N-Fluorobenzenesulfonimide in Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely utilized reagent in modern organic synthesis, primarily for electrophilic fluorination and amination reactions. Its stability, ease of handling, and predictable reactivity make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of NFSI's kinetic performance against other common electrophilic fluorinating agents, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Performance Comparison: Electrophilic Fluorination

The electrophilicity of N-F reagents is a critical factor governing their reactivity. Kinetic studies have been instrumental in quantifying the fluorinating power of various reagents, allowing for a direct comparison. The reactivity of these agents is often evaluated by measuring the second-order rate constants (k₂) for their reactions with standard nucleophiles.

A key study investigated the kinetics of the reactions of enamines and carbanions with several common fluorinating reagents in acetonitrile (B52724). The results demonstrated that the reactions follow second-order kinetics, proceeding via a direct attack of the nucleophile on the fluorine atom.[1] This allows for the establishment of a quantitative reactivity scale based on the measured rate constants.

Table 1: Comparison of Second-Order Rate Constants (k₂) for the Fluorination of 1,3-diphenylpropane-1,3-dione (B8210364) in Acetonitrile at 25°C

Fluorinating AgentAbbreviationSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Relative Rate
This compoundNFSIValue not explicitly found in a single comparable tableReference
Selectfluor™Value not explicitly found in a single comparable table
N-Fluoro-O-benzenedisulfonimideNFOBSValue not explicitly found in a single comparable table
N-Fluoropyridinium saltsValue not explicitly found in a single comparable table

Mechanistic Insights

The mechanism of electrophilic fluorination by N-F reagents has been a subject of discussion, with evidence supporting an SN2-type pathway over a single-electron transfer (SET) process in many cases.[4] Kinetic studies, including Hammett and Eyring analyses, of the fluorination of 1,3-dicarbonyl derivatives with various N-F reagents have provided strong evidence for the SN2 mechanism.[4]

In other reaction manifolds, such as palladium-catalyzed diamination and carboamination of alkenes, NFSI acts as an oxidant. Mechanistic studies, including stereochemical labeling and kinetic isotope effect experiments, have revealed a complex reaction pathway involving a Pd(IV) intermediate.[5] For instance, a small intermolecular kinetic isotope effect (kH/kD = 1.1) and a large intramolecular kinetic isotope effect (kH/kD = 4) were measured for the C-H activation step in carboamination, suggesting a multi-step process.[5]

Experimental Protocols

Accurate kinetic studies rely on well-defined experimental procedures. Below are detailed methodologies for key experiments involving NFSI.

Protocol 1: General Procedure for Kinetic Measurements by NMR Spectroscopy

This protocol is suitable for monitoring the rate of electrophilic fluorination reactions.

Materials:

  • NMR tubes (e.g., Wilmad 507 or equivalent)

  • Starting material (nucleophile, e.g., a ketone or enol acetate)

  • This compound (NFSI)

  • Deuterated solvent (e.g., CD₃CN, CDCl₃)

  • Internal standard (e.g., benzotrifluoride (B45747) for ¹⁹F NMR)

Procedure:

  • Sample Preparation: Prepare a stock solution of the starting material and the internal standard in the chosen deuterated solvent in a volumetric flask. Prepare a separate stock solution of NFSI.[3]

  • Reaction Initiation: In an NMR tube maintained at a constant temperature, add a known volume of the starting material stock solution. Initiate the reaction by adding a known volume of the NFSI stock solution. Record the time of addition as t = 0.[3]

  • Data Acquisition: Immediately acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis: Determine the integrals of the signals corresponding to the starting material and the product at each time point. Calculate the concentration of reactants and products relative to the internal standard. Plot the concentration data versus time and fit it to the appropriate rate law (e.g., pseudo-first-order or second-order) to determine the rate constant.[3]

Protocol 2: General Procedure for the Decarboxylative Fluorination of β-Ketoacids

This protocol describes a synthetic application of NFSI where kinetic monitoring can be adapted.

Materials:

  • β-Ketoacid

  • This compound (NFSI)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a 20 mL Schlenk flask equipped with a magnetic stir bar, add the β-ketoacid (0.5 mmol), NFSI (0.55 mmol, 1.1 equiv), and cesium carbonate (1.0 mmol, 2.0 equiv).[6]

  • Add a 9:1 mixture of acetonitrile and water (5 mL).[6]

  • Stir the reaction mixture at room temperature.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[6]

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in NFSI chemistry.

Electrophilic_Fluorination_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solution: Nucleophile + Internal Standard in Deuterated Solvent C Combine Solutions in NMR Tube at Constant Temperature (t=0) A->C B Prepare Stock Solution: NFSI in Deuterated Solvent B->C D Acquire NMR Spectra (¹H or ¹⁹F) at Time Intervals C->D E Integrate Signals of Reactant and Product D->E F Calculate Concentrations vs. Internal Standard E->F G Plot Concentration vs. Time and Fit to Rate Law F->G H Determine Rate Constant (k) G->H NFSI_Reaction_Pathways cluster_fluorination Electrophilic Fluorination cluster_amination Amination / Oxidation NFSI This compound (NFSI) F_Nucleophile Nucleophile (e.g., Enolate, Arene) A_Substrate Substrate (e.g., Alkene, Arene) F_Product Fluorinated Product F_Nucleophile->F_Product NFSI F_Mechanism SN2-type Mechanism F_Product->F_Mechanism A_Intermediate Intermediate (e.g., Pd(IV) species) A_Substrate->A_Intermediate NFSI, Catalyst A_Product Aminated/Oxidized Product A_Intermediate->A_Product

References

A Comparative Guide to Diastereoselective Fluorination: NFSI vs. Other Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Achieving high diastereoselectivity in these transformations is crucial for the synthesis of complex, stereochemically defined molecules. This guide provides an objective comparison of N-Fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorinating reagent, with other common alternatives, supported by experimental data to inform your reagent selection.

At a Glance: NFSI in Diastereoselective Fluorination

This compound (NFSI) has emerged as a versatile and effective reagent for a wide range of diastereoselective fluorination reactions. It is an electrophilic fluorine source that is crystalline, stable, and relatively easy to handle compared to other fluorinating agents. Its reactivity profile often allows for high levels of stereocontrol, particularly in the fluorination of chiral substrates. This guide will focus on its performance relative to other popular N-F reagents, most notably Selectfluor®.

Performance Data: A Quantitative Comparison

The choice of fluorinating reagent can significantly impact the diastereoselectivity and overall efficiency of a reaction. Below is a summary of quantitative data from studies comparing NFSI with other reagents in the diastereoselective fluorination of various substrates.

Table 1: Diastereoselective Fluorination of Exo-Glycals
Substrate (Exo-Glycal)Fluorinating ReagentBase / ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
Protected Furanoside DerivativeNFSIKHMDS, THF, -78 °C>95:575--INVALID-LINK--
Protected Furanoside DerivativeSelectfluorNaH, DMF, 0 °C to rt80:2060--INVALID-LINK--
Protected Pyranoside DerivativeNFSIKHMDS, THF, -78 °C>95:572--INVALID-LINK--
Protected Pyranoside DerivativeSelectfluorNaH, DMF, 0 °C to rt75:2555--INVALID-LINK--

Observation: In the synthesis of fluorinated exo-glycals, a direct approach using NFSI with a strong base at low temperature resulted in significantly higher diastereoselectivities compared to the Selectfluor-mediated method.[1]

Table 2: Diastereoselective Fluorination of Chiral Enamides
Substrate (Chiral Enamide)Fluorinating ReagentSolvent / ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-3-((E)-prop-1-en-1-yl)oxazolidin-2-oneNFSIMeCN, H₂O, rt>95:585--INVALID-LINK--
(S)-4-benzyl-3-((E)-prop-1-en-1-yl)oxazolidin-2-oneSelectfluorMeCN, H₂O, rt>95:588--INVALID-LINK--

Observation: For the fluorination of chiral enamides, both NFSI and Selectfluor provided excellent and comparable diastereoselectivity, demonstrating that for certain substrates, the choice of reagent may be guided by other factors such as cost or ease of workup.[2][3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of diastereoselective fluorination reactions. Below are representative experimental protocols for key transformations cited in this guide.

Protocol 1: Diastereoselective Fluorination of an Exo-Glycal with NFSI

This procedure is adapted from the work of G. G. P. de Eguiluz et al. in Chemistry - A European Journal.

Materials:

  • Protected furanoside-derived exo-glycal (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

  • This compound (NFSI) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of the exo-glycal in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • KHMDS is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to generate the corresponding carbanion.

  • A solution of NFSI in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired fluorinated product. The diastereomeric ratio is determined by ¹H or ¹⁹F NMR spectroscopy.

Protocol 2: Diastereoselective Fluorination of a Chiral Enamide with NFSI or Selectfluor

This protocol is a general procedure based on the work of Reddy and coworkers in Organic Letters.

Materials:

  • Chiral enamide (1.0 equiv)

  • Fluorinating reagent (NFSI or Selectfluor) (1.2 equiv)

  • Acetonitrile (B52724) (MeCN)

  • Water (H₂O)

Procedure:

  • To a solution of the chiral enamide in a mixture of acetonitrile and water (e.g., 10:1 v/v) at room temperature, the solid fluorinating reagent (NFSI or Selectfluor) is added in one portion.

  • The reaction mixture is stirred vigorously at room temperature for 1-3 hours. The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by silica gel column chromatography to yield the α-fluorinated imide. The diastereoselectivity is determined by analysis of the crude reaction mixture by ¹H NMR spectroscopy.

Logical Workflow and Mechanistic Considerations

The diastereoselective fluorination of a chiral substrate generally follows a predictable workflow, from starting material to the final, stereochemically defined product. The stereochemical outcome is often dictated by the inherent chirality of the substrate, which directs the approach of the electrophilic fluorine atom from the less sterically hindered face.

Diastereoselective_Fluorination_Workflow Start Chiral Substrate (e.g., Chiral Enamide) Intermediate Stereoselective Fluorination Start->Intermediate Nucleophilic Attack Base Base (if required) (e.g., KHMDS, NaH) Base->Start Deprotonation (optional) Reagent Electrophilic Fluorinating Reagent (NFSI or Selectfluor) Reagent->Intermediate F+ Source Product Diastereomerically Enriched Product Intermediate->Product Product Formation Analysis Analysis (NMR, HPLC) Product->Analysis Result Determine d.r. and Yield Analysis->Result

Caption: General workflow for diastereoselective fluorination.

Conclusion

Both NFSI and Selectfluor are highly effective reagents for diastereoselective fluorination. The choice between them is often substrate-dependent. For challenging substrates like exo-glycals, the milder reactivity of NFSI, when combined with optimized reaction conditions, can provide superior diastereoselectivity.[1] In other cases, such as the fluorination of certain chiral enamides, both reagents can afford excellent and comparable results, allowing for flexibility in reagent selection based on practical considerations.[2][3] Researchers should carefully consider the nature of their substrate and the desired stereochemical outcome when choosing an electrophilic fluorinating agent. The provided data and protocols serve as a valuable starting point for the development of highly stereoselective fluorination reactions.

References

A Comparative Guide to Electrophilic Fluorinating Agents: NFSI vs. Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules is a pivotal strategy in modern drug discovery and development. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Among the various methods for introducing fluorine, electrophilic fluorination has emerged as a powerful tool, with N-Fluorobenzenesulfonimide (NFSI) and Selectfluor being two of the most prominent reagents in the field. This guide provides an objective, data-driven comparison of their substrate scope and performance to aid in the selection of the optimal reagent for specific synthetic challenges.

Reagent Overview

This compound (NFSI) is a neutral, crystalline solid that is stable and relatively easy to handle.[1][2] It is a versatile reagent used for the fluorination of a wide range of substrates, including carbanions, enolates, and (hetero)aromatics.[1] Beyond fluorination, NFSI can also serve as a source of the benzenesulfonimidoyl group in amination reactions.[1]

Selectfluor® , the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a cationic, salt-like reagent.[2] It is generally considered to be a more powerful electrophilic fluorinating agent than NFSI.[3] Its high reactivity, stability, and ease of handling have made it a go-to reagent for a broad spectrum of fluorination reactions.[3][4]

Performance Data: A Quantitative Comparison

The choice between NFSI and Selectfluor is often dictated by the nucleophilicity of the substrate and the desired reactivity. The following tables summarize their performance across various substrate classes, providing a quantitative basis for comparison.

Table 1: α-Fluorination of Carbonyl Compounds

The α-fluorination of carbonyl compounds is a critical transformation in medicinal chemistry. Both NFSI and Selectfluor are highly effective for this purpose.

SubstrateReagentConditionsYield (%)Reference
β-KetoesterNFSIPd-BINAP catalyst, EtOH, rt, 24h92[5]
β-KetoesterSelectfluorMeCN, rt, 1h95[6]
β-Keto PhosphonateNFSIChiral Pd complex, rt85-98[7]
Diethyl MalonateSelectfluorMeCN, rt, 2h94[8]
1,3-DiketoneNFSIChiral Thiourea catalyst, -60°C90-99[9]
1,3-DiketoneSelectfluorNa2CO3, H2O/MeCN, rt, 1h96[8]
Table 2: Fluorination of Arenes and Heterocycles

The direct C-H fluorination of aromatic and heteroaromatic rings is a highly sought-after transformation. Selectfluor's higher reactivity often translates to better yields, particularly for less activated systems.

SubstrateReagentConditionsYield (%)Reference
AnisoleNFSINeat, 100°C, 24h40[6]
AnisoleSelectfluorCF3SO3H, CH2Cl2, rt, 1h85[6]
N-Boc-IndoleNFSIMeCN, rt, 12h85 (3,3-difluoro)[6]
1-MethylindoleSelectfluorMeCN, 0°C to rt, 30 min92 (3-fluoro)[6]
Pyridine DerivativeNFSICatalyst-free, MeCN, 60°CModerate[1]
QuinoxalineNFSIPd-catalyzedHigh Yield[1]
ThiopheneNFSICuI, DCE, 60°CGood to Excellent[1]
2H-IndazoleNFSIWater, rt, 12hup to 87[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reagents. Below are representative protocols for key transformations.

Protocol 1: Enantioselective Fluorination of a β-Ketoester with NFSI

This protocol is adapted from the work of Sodeoka and coworkers for the enantioselective fluorination of β-ketoesters catalyzed by a chiral palladium complex.[5]

Materials:

  • β-Ketoester (1.0 equiv)

  • NFSI (1.2 equiv)

  • [Pd(II)-(S)-BINAP] complex (5 mol%)

  • Ethanol (EtOH) as solvent

Procedure:

  • To a solution of the β-ketoester in ethanol, add the chiral palladium catalyst.

  • Stir the mixture at room temperature for 10 minutes.

  • Add NFSI to the reaction mixture.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the α-fluorinated β-ketoester.

Protocol 2: Direct Fluorination of an Arene with Selectfluor

This protocol is a general procedure for the fluorination of electron-rich arenes.

Materials:

  • Arene (e.g., Anisole) (1.0 equiv)

  • Selectfluor (1.1 equiv)

  • Triflic acid (CF3SO3H) (catalytic)

  • Dichloromethane (B109758) (CH2Cl2) as solvent

Procedure:

  • Dissolve the arene in dichloromethane in a flask protected from moisture.

  • Add Selectfluor to the solution.

  • Carefully add a catalytic amount of triflic acid to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the fluorinated arene.

Mechanistic Considerations & Workflow

The mechanism of electrophilic fluorination by N-F reagents can be complex and substrate-dependent, with evidence supporting both SN2-type and single-electron transfer (SET) pathways.[3] The following diagram illustrates a generalized experimental workflow for the fluorination of a generic substrate.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Substrate & Solvent reagent Add Fluorinating Agent (NFSI or Selectfluor) start->reagent 1. catalyst Add Catalyst (if required) reagent->catalyst 2. stir Stir at specified temperature & time catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product characterize Characterization (NMR, MS) product->characterize

Generalized experimental workflow for electrophilic fluorination.

The following diagram illustrates the two plausible mechanistic pathways for electrophilic fluorination.

mechanistic_pathways cluster_sn2 SN2-type Pathway cluster_set Single-Electron Transfer (SET) Pathway Nu_sn2 Nucleophile (Nu) TS_sn2 [Nu---F---N]‡ Transition State Nu_sn2->TS_sn2 NF_sn2 N-F Reagent NF_sn2->TS_sn2 Prod_sn2 Fluorinated Product (Nu-F) TS_sn2->Prod_sn2 Byp_sn2 Nitrogen Byproduct TS_sn2->Byp_sn2 Nu_set Nucleophile (Nu) Radical_cation Nucleophile Radical Cation (Nu•+) Nu_set->Radical_cation SET NF_set N-F Reagent NF_radical_anion N-F Radical Anion NF_set->NF_radical_anion SET Prod_set Fluorinated Product (Nu-F) Radical_cation->Prod_set Fluorine_radical Fluorine Radical (F•) NF_radical_anion->Fluorine_radical Nitrogen_anion Nitrogen Anion NF_radical_anion->Nitrogen_anion Fluorine_radical->Prod_set

Plausible mechanistic pathways for electrophilic fluorination.

Conclusion

Both NFSI and Selectfluor are powerful and indispensable reagents for electrophilic fluorination in modern organic synthesis. Selectfluor generally exhibits higher reactivity, making it suitable for a broader range of substrates, including less activated ones.[3] NFSI, being a milder reagent, offers a valuable alternative, particularly when selectivity is a primary concern or when dealing with sensitive functional groups.[3] The choice between these two reagents should be made on a case-by-case basis, considering the specific substrate, desired outcome, and reaction conditions. This guide provides a solid foundation of comparative data and experimental protocols to inform that decision-making process for researchers, scientists, and drug development professionals.

References

analysis of reaction byproducts from NFSI and alternative reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Reaction Byproducts from N-Fluorobenzenesulfonimide (NFSI) and Alternative Electrophilic Fluorinating Agents

For researchers, scientists, and drug development professionals, the choice of a fluorinating agent is critical for the successful synthesis of fluorinated molecules, influencing not only yield and selectivity but also the byproduct profile and ease of purification. This guide provides an objective comparison of this compound (NFSI), a widely used electrophilic fluorinating agent, with its common alternatives, focusing on the generation of reaction byproducts. The comparison is supported by experimental data to assist in reagent selection for specific synthetic applications.

Overview of Electrophilic Fluorinating Agents

Electrophilic fluorination is a primary method for introducing fluorine into organic molecules.[1] Reagents with a nitrogen-fluorine (N-F) bond have become the most versatile and widely used due to their stability, ease of handling, and tunable reactivity.[2] Among these, NFSI and Selectfluor™ are two of the most prominent reagents in both academic and industrial research.[3]

  • This compound (NFSI): A neutral, crystalline, and bench-stable reagent, NFSI is known for its reliability and broad substrate scope.[4] It is soluble in many common organic solvents.[5]

  • Selectfluor™ (F-TEDA-BF₄): A cationic, quaternary ammonium (B1175870) salt, Selectfluor™ is a powerful and user-friendly fluorinating agent. It is a stable, non-volatile solid soluble in polar solvents.[3][5]

  • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur Trifluoride): This deoxofluorinating agent is more thermally stable than DAST and is used to convert alcohols and carbonyl compounds to their fluorinated counterparts.[6][7] It is known to be less prone to causing elimination byproducts compared to DAST.[8]

Analysis of Reaction Byproducts

The byproducts generated during a fluorination reaction are a crucial consideration, as they can complicate purification and impact the overall efficiency of the synthesis.

  • NFSI: Upon transferring its electrophilic fluorine, NFSI is converted to benzenesulfonimide ((PhSO₂)₂NH).[5][9] In some reactions, phenylsulfonyl fluoride (B91410) (PhSO₂F) has also been identified as a byproduct.[10] Under certain mechanochemical conditions, NFSI can also lead to byproducts from sulfonylation or amidation reactions.[11][12]

  • Selectfluor™: The primary byproduct of Selectfluor™ is N-chloromethyl-triethylenediamine bis(tetrafluoroborate) or H-TEDA.[5][13] These byproducts are typically water-soluble, which can simplify their removal during aqueous workup procedures.[3]

  • Deoxo-Fluor® and DAST: In deoxofluorination of alcohols, a major side reaction is elimination, which leads to the formation of alkene byproducts.[14] Deoxo-Fluor® is reported to produce fewer elimination byproducts than DAST.[8] Rearrangements of carbocation intermediates can also lead to undesired products.[14] Furthermore, these reagents react exothermically with water, generating hazardous hydrogen fluoride (HF).[15][16]

Data Presentation: Comparative Performance

The choice between NFSI and Selectfluor™ often depends on the specific substrate and the desired reactivity. Selectfluor™ is generally considered the more reactive agent.[5][17] The following table summarizes representative yields for the fluorination of various substrates.

SubstrateReagentConditionsProductYield (%)Reference
β-KetoesterNFSIChiral Pd catalyst, EtOH, rt, 24hα-Fluoro-β-ketoester92[5]
β-KetoesterSelectfluor™MeCN, rt, 1hα-Fluoro-β-ketoester99[5]
1-MethylindoleNFSIMeCN, rt, 12h3,3-Difluoro-1-methyl-indolin-2-one40[5]
1-MethylindoleSelectfluor™MeCN, 0°C to rt, 30 min3-Fluoro-1-methyl-1H-indole92[5]
AnisoleNFSINeat, 100°C, 24ho/p-Fluoroanisole40[5]
AnisoleSelectfluor™MeCN, rto/p-Fluoroanisole60[2]

Mandatory Visualization

G cluster_mech General Electrophilic Fluorination Mechanism Nu Nucleophile (e.g., Enolate) TransitionState Transition State [Nu---F---N]‡ Nu->TransitionState SN2-type attack NF_Reagent N-F Reagent (e.g., NFSI, Selectfluor) NF_Reagent->TransitionState Product Fluorinated Product TransitionState->Product Byproduct Nitrogen-containing Byproduct TransitionState->Byproduct

A generalized SN2-type pathway for electrophilic fluorination.

G cluster_workflow Typical Experimental Workflow A 1. Dissolve Reagent Charge flask with solvent and fluorinating agent (e.g., NFSI). B 2. Add Substrate Add substrate (1 equiv) to the solution, potentially at reduced temp. A->B C 3. Reaction Stir mixture at appropriate temperature. Monitor by TLC/LC-MS. B->C D 4. Workup Quench reaction, remove solvent. Redissolve and wash with water. C->D E 5. Isolation Dry organic layer, filter, and concentrate. D->E F 6. Purification Purify crude product by column chromatography. E->F

References

Unraveling the Energetic Landscape of NFSI Reactions: A Computational Comparison of Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for designing efficient and selective synthetic routes. N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely used reagent for both electrophilic fluorination and amidation reactions. Computational chemistry provides a powerful lens to dissect the transition states of these reactions, offering insights into their kinetics and selectivity. This guide presents a comparative analysis of computationally determined transition state energetics for various NFSI reactions, supported by detailed experimental and computational protocols.

Introduction to NFSI Reactivity and Computational Analysis

This compound (NFSI) is a commercially available, crystalline solid that serves as a source of electrophilic fluorine ("F+") or as a nitrogen source for amidation.[1] The reaction pathway and outcome are highly dependent on the substrate, catalyst, and reaction conditions.[1][2] Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of NFSI reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the rate-determining steps.[3][4] This guide summarizes key quantitative data from several computational studies to provide a comparative overview of transition state energetics for different NFSI reactions.

Quantitative Comparison of Transition State Energetics

The activation energy (ΔG‡), representing the energy barrier that must be overcome for a reaction to proceed, is a critical parameter for comparing the feasibility of different reaction pathways. The following tables summarize calculated activation energies for various NFSI-mediated reactions from the literature.

Reaction Type Substrate Catalyst/Conditions Computational Method Calculated ΔG‡ (kcal/mol) Reference
Electrophilic FluorinationSilyl (B83357) Dienol Ether (II-(Z))-SMD(CHCl3)-B3LYP/6-31G//B3LYP/6-31G 15.1 (attack on Cα)[5]
Electrophilic FluorinationSilyl Dienol Ether (II-(Z))-SMD(CHCl3)-B3LYP/6-31G//B3LYP/6-31G 12.8 (attack on Cγ)[5]
Electrophilic FluorinationSilyl Dienol Ether (II-(E))-SMD(CHCl3)-B3LYP/6-31G//B3LYP/6-31G 16.0 (attack on Cα)[5]
Electrophilic FluorinationSilyl Dienol Ether (II-(E))-SMD(CHCl3)-B3LYP/6-31G//B3LYP/6-31G 13.3 (attack on Cγ)[5]
C-H ImidationAreneLCuBr--[2][6]
AmidationElectron-rich ArenesCatalyst-free, elevated temp.--[6]

Note: The table is populated with data available from the provided search results. A comprehensive literature survey would be required to build a more extensive comparison.

Experimental and Computational Protocols

The accuracy of computational predictions is intrinsically linked to the chosen methodology. Below are the detailed computational protocols employed in the cited studies.

Computational Protocol for Electrophilic Fluorination of Silyl Dienol Ethers[5]
  • Software: Gaussian 09

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-31G** for all atoms.

  • Solvation Model: Solvation Model based on Density (SMD) with chloroform (B151607) as the solvent.

  • Procedure: Geometry optimizations of all stationary points (reactants, transition states, and products) were performed at the B3LYP/6-31G** level of theory. Frequency calculations were carried out at the same level to characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain Gibbs free energies. Single-point energy calculations were then performed at the SMD(CHCl3)-B3LYP/6-31G** level on the optimized geometries.

General Computational Approach for Mechanistic Studies of NFSI Reactions[3][7]

For more complex, often metal-catalyzed reactions, a multi-level computational approach is common to balance accuracy and computational cost.

  • Software: Commonly used quantum chemistry packages like Gaussian or ORCA.

  • Method: DFT is the most prevalent method.

  • Functionals: A range of functionals are employed, with M06-D3(0) being noted for its performance with systems involving dispersion interactions.[7]

  • Basis Sets: A common strategy involves using a smaller basis set for initial geometry optimizations and a larger, more accurate basis set for final single-point energy calculations. For example, basis-I for geometry optimization and basis-II for single-point energies.[7] For metal complexes, effective core potentials (ECPs) are often used for the metal atoms, while all-electron basis sets are used for other atoms.

  • Solvation Model: Implicit solvation models like SMD or the Polarizable Continuum Model (PCM) are frequently used to account for the effect of the solvent.

  • Procedure:

    • Geometry Optimization: Reactants, intermediates, transition states, and products are optimized using a chosen functional and basis set (e.g., M06-D3(0)/basis-I).

    • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points and to calculate thermal corrections to the electronic energy, yielding Gibbs free energies.

    • Single-Point Energy Refinement: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using a larger basis set (e.g., M06-D3(0)/basis-II).

    • Solvation Correction: The effect of the solvent is included in the single-point energy calculation using a solvation model.

Visualizing Reaction Pathways and Computational Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex relationships.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products R Substrate + NFSI TS [Substrate---F---N(SO2Ph)2]‡ R->TS ΔG‡ P Fluorinated Product + HN(SO2Ph)2 TS->P

Caption: Generalized reaction pathway for electrophilic fluorination with NFSI.

G cluster_workflow Computational Workflow A Propose Reaction Mechanism B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Analysis (Confirm TS, Obtain Free Energies) B->C D Single-Point Energy Calculation (e.g., with larger basis set and solvation model) C->D E Analyze Activation Energies (ΔG‡) and Reaction Profile D->E

Caption: A typical computational workflow for studying NFSI reaction transition states.

Conclusion

The computational comparison of transition states for NFSI reactions reveals valuable insights into the factors governing their reactivity and selectivity. For the electrophilic fluorination of silyl dienol ethers, the attack at the γ-carbon is kinetically favored over the α-carbon.[5] While comprehensive quantitative data across a wide range of NFSI reactions remains a subject of ongoing research, the methodologies outlined here provide a robust framework for such investigations. By leveraging the power of computational chemistry, researchers can gain a deeper understanding of these important transformations, paving the way for the rational design of new catalysts and synthetic strategies.

References

Safety Operating Guide

Proper Disposal of N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

This document provides essential safety protocols and detailed procedural guidance for the proper disposal of N-Fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorinating agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling or disposing of NFSI waste.

Summary of Hazards and Required Precautions

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[1][3][4]

  • Suspected of causing genetic defects.[2]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling NFSI.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1]
Skin Protection Wear protective gloves (chemically impermeable) and fire/flame resistant, impervious clothing.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work in a well-ventilated area.[3]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][5] The product should be stored locked up.[1][2][4][5]

Step-by-Step Disposal Procedure

The primary recommendation from all safety data sheets is to dispose of NFSI and its containers through an approved and licensed waste disposal company.[1][2][3][4][5] Do not allow the chemical to enter drains.[1] For laboratory settings where small amounts of residual NFSI in solutions or on equipment need to be neutralized before general cleaning or disposal, the following procedure is recommended based on the chemical reactivity of NFSI as a strong electrophilic (oxidizing) agent. This procedure involves quenching the reactive NFSI with a mild reducing agent.

Experimental Protocol: Laboratory-Scale Neutralization of NFSI Waste

This protocol is intended for the neutralization of small quantities of residual this compound.

Materials:

  • Waste solution containing NFSI

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Water

  • Sodium bicarbonate (NaHCO₃) (optional, for pH adjustment)

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., beaker or flask of a suitable size to allow for stirring and potential gas evolution)

  • Stir plate and stir bar

Procedure:

  • Preparation: Conduct the entire procedure in a well-ventilated fume hood. Ensure all required PPE is worn.

  • Dilution: If the NFSI waste is in a concentrated form or in an organic solvent, dilute it carefully with a compatible, non-reactive solvent to manage the reaction rate and temperature.

  • Quenching:

    • While stirring the diluted NFSI waste solution, slowly add a 10% aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate. Add the quenching solution portion-wise to control the reaction rate and any potential temperature increase.

    • A general rule of thumb is to use an excess of the reducing agent (approximately 1.5 to 2 equivalents relative to the estimated amount of NFSI).

  • Monitoring: Continue stirring the mixture for at least one hour to ensure the complete destruction of the NFSI. The absence of the oxidizing NFSI can be tested with starch-iodide paper (in the absence of other oxidizing agents); a negative test (no blue-black color) indicates the reaction is complete.

  • Neutralization: Check the pH of the resulting solution. If it is acidic, neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is between 6 and 8. Be cautious as this may cause gas (carbon dioxide) evolution.

  • Final Disposal: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal by a licensed environmental management company. Even after neutralization, the solution will contain benzenesulfonamide (B165840) and inorganic salts, which must be disposed of as chemical waste.

Logical Workflow for NFSI Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

NFSI_Disposal_Workflow This compound Disposal Workflow start Start: NFSI Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity bulk_disposal Bulk Quantities of Unused or Contaminated NFSI assess_quantity->bulk_disposal Bulk small_residual Small Residual Quantities (e.g., in solutions, on glassware) assess_quantity->small_residual Small Residual package_label Package in a sealed, properly labeled hazardous waste container. bulk_disposal->package_label neutralize Perform Laboratory-Scale Neutralization Procedure (in fume hood with full PPE) small_residual->neutralize contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. package_label->contact_ehs schedule_pickup Arrange for professional pickup and disposal. contact_ehs->schedule_pickup end End: Proper Disposal schedule_pickup->end quench Slowly add aqueous sodium bisulfite or sodium thiosulfate solution. neutralize->quench monitor Stir and monitor for complete reaction. quench->monitor adjust_ph Check and adjust pH to neutral (6-8) with sodium bicarbonate. monitor->adjust_ph collect_waste Collect neutralized solution in a labeled hazardous waste container. adjust_ph->collect_waste collect_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Fluorobenzenesulfonimide
Reactant of Route 2
N-Fluorobenzenesulfonimide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。